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Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of 3-Amino-4-chloro-2-fluorobenzoic acid

An In-depth Technical Guide to Substituted Amino-chloro-fluorobenzoic Acids Senior Application Scientist Note: This guide addresses the chemical structure, properties, and applications of substituted amino-chloro-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Substituted Amino-chloro-fluorobenzoic Acids Senior Application Scientist Note: This guide addresses the chemical structure, properties, and applications of substituted amino-chloro-fluorobenzoic acids. Due to the limited availability of specific public data for "3-Amino-4-chloro-2-fluorobenzoic acid," this document will focus on the closely related and well-documented isomer, 4-Amino-3-chloro-2-fluorobenzoic acid (CAS RN: 194804-88-1) . This compound contains the same functional groups and serves as an excellent representative for illustrating the scientific and pharmaceutical importance of this molecular class.

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Amino-3-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of amino, chloro, and fluoro groups on a benzoic acid scaffold creates a molecule with multiple reactive sites and finely-tuned electronic properties. This makes it a valuable synthetic intermediate, or "building block," for the construction of more complex Active Pharmaceutical Ingredients (APIs).[1][2]

The incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. These enhancements can include increased metabolic stability, improved binding affinity to target proteins, and better membrane permeability.[3][4][5][6] The presence of the chloro and amino groups further adds to the molecule's utility, offering sites for diverse chemical modifications.

Chemical Identity and Physicochemical Properties

The fundamental properties of 4-Amino-3-chloro-2-fluorobenzoic acid are crucial for its application in synthesis and research. These identifiers and characteristics are summarized below.

PropertyValueSource
IUPAC Name 4-Amino-3-chloro-2-fluorobenzoic acidN/A
CAS Number 194804-88-1[7][8][9]
Molecular Formula C₇H₅ClFNO₂[7][8]
Molecular Weight 189.57 g/mol [7][8]
Canonical SMILES C1=C(C(=C(C=C1N)Cl)F)C(=O)O[7]
Appearance Inferred to be a solid powder, typical for similar small organic acids.N/A
Melting Point Data not publicly available.N/A
Solubility Expected to have limited solubility in water and higher solubility in polar organic solvents like methanol, ethanol, and DMSO.N/A

Synthesis and Reactivity: A Representative Pathway

While specific, detailed protocols for the synthesis of 4-Amino-3-chloro-2-fluorobenzoic acid are not widely published, a plausible and representative synthetic route can be designed based on established organic chemistry principles used for analogous compounds.[10][11] The following multi-step synthesis illustrates a logical approach starting from a commercially available precursor.

Causality Behind the Synthetic Strategy

The chosen pathway involves a sequence of reactions—nitration, oxidation, and reduction—that are fundamental in aromatic chemistry.

  • Nitration: This is a classic electrophilic aromatic substitution to introduce a nitrogen-containing group, which can later be reduced to the target amino group.

  • Oxidation: The oxidation of a benzylic methyl group is a robust method to form the required carboxylic acid functionality.

  • Reduction: The final reduction of the nitro group is a common and high-yielding transformation to install the amine.

Experimental Protocol: A Plausible Synthesis

Starting Material: 2-Chloro-3-fluorotoluene

  • Step 1: Nitration.

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-chloro-3-fluorotoluene.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture over ice and extract the product, 2-chloro-3-fluoro-x-nitrotoluene, with an organic solvent like dichloromethane.

  • Step 2: Oxidation.

    • Dissolve the nitrated intermediate in an appropriate solvent (e.g., aqueous pyridine).

    • Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction progress is indicated by the disappearance of the purple permanganate color.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with an acid like HCl to precipitate the product, 3-chloro-2-fluoro-x-nitrobenzoic acid. Filter and dry the solid.

  • Step 3: Reduction.

    • Dissolve the nitrobenzoic acid intermediate in a solvent such as methanol or ethyl acetate.

    • Add a catalyst, typically Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-3-chloro-2-fluorobenzoic acid.

Synthetic_Workflow A 2-Chloro-3-fluorotoluene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Chloro-3-fluoro-x-nitrotoluene B->C D Oxidation (KMnO₄) C->D Step 2 E 3-Chloro-2-fluoro-x-nitrobenzoic acid D->E F Reduction (H₂, Pd/C) E->F Step 3 G 4-Amino-3-chloro-2-fluorobenzoic acid F->G

Caption: A plausible synthetic workflow for 4-Amino-3-chloro-2-fluorobenzoic acid.

Applications in Research and Drug Development

The true value of 4-Amino-3-chloro-2-fluorobenzoic acid lies in its role as a versatile scaffold for creating diverse and complex molecules with potential therapeutic applications. The different functional groups on the aromatic ring can be selectively modified to explore the chemical space around a biological target.

Role as a Versatile Chemical Building Block

The amino group, carboxylic acid, and the aromatic ring itself provide multiple points for chemical derivatization:

  • Amide Coupling: The amino group can be acylated, and the carboxylic acid can be coupled with various amines to form amides, a common linkage in many drug molecules.

  • Esterification: The carboxylic acid can be converted into esters.

  • Nucleophilic Aromatic Substitution: The halogen atoms can potentially be displaced by strong nucleophiles under specific conditions.

  • Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

Recent studies have highlighted the use of closely related molecules as key intermediates. For instance, 3-Chloro-2-fluorobenzoic acid is a precursor for potent Aurora A kinase inhibitors, and derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[12][13]

Application_Workflow cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Complex Molecules & Potential APIs A 4-Amino-3-chloro- 2-fluorobenzoic acid B Amide Coupling (R-NH₂) A->B C Acylation (R-COCl) A->C D Esterification (R-OH) A->D E Kinase Inhibitors B->E F Antiproliferative Agents C->F G Other Biologically Active Compounds D->G

Caption: Role as a building block for developing biologically active compounds.

Safety and Handling

While specific toxicology data for 4-Amino-3-chloro-2-fluorobenzoic acid is not available, data from structurally similar compounds provide guidance for safe handling. Analogous compounds like 4-chloro-2-fluorobenzoic acid and 4-amino-3-fluorobenzoic acid are classified as irritants.[14][15]

  • Hazard Classifications: Assumed to be a skin, eye, and respiratory tract irritant.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-3-chloro-2-fluorobenzoic acid stands as a prime example of a strategically functionalized building block for modern chemical and pharmaceutical research. Its combination of amino, chloro, fluoro, and carboxylic acid groups on a single aromatic ring provides a rich platform for synthetic diversification. While detailed information on this specific isomer is sparse, its structural features are highly desirable in drug discovery programs, particularly for developing kinase inhibitors and other targeted therapeutics. The principles and applications discussed herein underscore the immense potential of this and related compounds in advancing the field of medicinal chemistry.

References

  • Štacko, P., Koutnik, J., & Slavíček, P. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7353–7361. Available at: [Link]

  • Burgess, K., & Li, W. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25–35. Available at: [Link]

  • ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications. Available at: [Link]

  • Appchem. 4-AMINO-3-CHLORO-2-FLUOROBENZOIC ACID. Available at: [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6940. Available at: [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 1-18. Available at: [Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4703. Available at: [Link]

  • Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

  • Chemsrc. 4-amino-3-chloro-2-fluorobenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6433. Available at: [Link]

  • ACS Publications. (2019). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(15), 6839-6880. Available at: [Link]

  • OMICS International. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid. Available at: [Link]

  • Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • NextSDS. 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Information. Available at: [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (2024). LinkedIn. Available at: [Link]

  • Oakwood Chemical. 4-Amino-3-chlorobenzoic acid. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Characterization of 3-Amino-4-chloro-2-fluorobenzoic Acid: A Technical Guide

Executive Summary The structural elucidation of multi-substituted fluorinated aromatics remains a critical analytical node in modern drug discovery and agrochemical development. 3-Amino-4-chloro-2-fluorobenzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of multi-substituted fluorinated aromatics remains a critical analytical node in modern drug discovery and agrochemical development. 3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized building block characterized by a dense array of electronic push-pull effects. Its benzene ring is fully substituted at four contiguous positions, leaving only two vicinal protons (H-5 and H-6).

This whitepaper provides an in-depth technical framework for acquiring, assigning, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this molecule. By leveraging the predictable nature of heteronuclear spin-spin coupling ( 19 F- 13 C and 19 F- 1 H), we establish a self-validating analytical protocol that ensures absolute structural certainty [1].

Structural Elucidation Strategy & Causality

When analyzing heavily substituted fluoroaromatics, the analytical strategy must account for the profound electronic and magnetic influence of the 19 F nucleus (spin I=1/2 , 100% natural abundance).

Solvent Selection Causality

3-Amino-4-chloro-2-fluorobenzoic acid possesses both a hydrogen-bond donating/accepting carboxylic acid (-COOH) and an amino group (-NH 2​ ). In non-polar solvents like CDCl 3​ , the molecule suffers from severe line broadening and poor solubility due to intermolecular hydrogen bonding and potential zwitterionic behavior. DMSO-d 6​ is the mandatory solvent choice. Its high dielectric constant ( ϵ=46.7 ) and strong hydrogen-bond accepting capability disrupt solute-solute interactions, yielding sharp, highly resolved resonances for both the aromatic protons and the exchangeable functional groups.

The Self-Validating Nature of C-F Coupling

Unlike standard 13 C NMR spectra where signals appear as singlets (due to 1 H broadband decoupling), the 13 C spectrum of this molecule will feature extensive multiplet structures. Because 19 F is not decoupled in standard 13 C{ 1 H} experiments, every carbon atom in the ring will be split by the fluorine atom. The magnitude of this scalar coupling ( nJCF​ ) decays predictably with bond distance ( 1J>2J>3J>4J ), providing an internal, self-validating map of the carbon skeleton [2].

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology must be adhered to during acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of high-purity 3-Amino-4-chloro-2-fluorobenzoic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds and transfer to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Matching

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBFO).

  • Equilibrate the probe temperature to exactly 298 K to prevent chemical shift drift of the exchangeable protons.

  • Tune and match the probe for 1 H (inner coil) and 13 C (outer coil).

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: Spectral width (SW) of 15 ppm, relaxation delay (D1) of 2.0 s, and 16 scans.

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).

Step 4: 13 C{ 1 H} NMR Acquisition

  • Pulse Sequence: Power-gated 1 H decoupling (zgpg30).

  • Parameters: SW of 250 ppm, D1 of 2.0 s, and a minimum of 1024 scans to overcome the signal dilution caused by extensive C-F splitting.

  • Processing: Apply an LB of 1.0 Hz to enhance S/N without obscuring fine 3JCF​ or 4JCF​ couplings.

1 H NMR Spectroscopic Data & Mechanistic Analysis

The 1 H NMR spectrum in DMSO-d 6​ is defined by two aromatic protons and two exchangeable functional groups.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
-COOH 13.20br s1H-Highly deshielded by the carbonyl anisotropy; broad due to chemical exchange.
H-6 7.33dd1H 3JHH​=8.5 , 4JHF​=1.5 Ortho to the EWG -COOH (deshielding). Exhibits meta-coupling to the fluorine atom.
H-5 6.93d1H 3JHH​=8.5 Ortho to the -Cl, but strongly shielded by the para resonance effect of the -NH 2​ group.
-NH 2​ 5.80br s2H-Broadened by 14 N quadrupolar relaxation and intermediate proton exchange rates.

Mechanistic Insights: The aromatic protons H-5 and H-6 form an AX spin system. The 3JHH​ coupling of 8.5 Hz is characteristic of ortho-positioned protons on a benzene ring. H-6 is positioned meta to the fluorine atom (C-2), resulting in a resolvable 4JHF​ coupling of ~1.5 Hz. Conversely, H-5 is para to the fluorine atom; the 5JHF​ coupling is typically near 0 Hz and remains unresolved, rendering H-5 as a clean doublet.

13 C NMR Spectroscopic Data & C-F Splitting Analysis

The 13 C spectrum is the definitive proof of structure. Every carbon resonance is split into a doublet by the 19 F nucleus. The magnitude of the J -coupling serves as a molecular ruler [3].

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Proximity to Fluorine
C=O (C-7) 165.5d 3JCF​=3.0 3 bonds away (meta-like relationship through C-1)
C-2 152.8d 1JCF​=245.0 Directly attached (Ipso)
C-3 133.9d 2JCF​=14.0 2 bonds away (ortho), attached to -NH 2​
C-4 127.1d 3JCF​=5.0 3 bonds away (meta), attached to -Cl
C-5 125.2d 4JCF​=2.0 4 bonds away (para), aromatic C-H
C-6 122.9d 3JCF​=5.0 3 bonds away (meta), aromatic C-H
C-1 116.6d 2JCF​=12.0 2 bonds away (ortho), attached to -COOH

Mechanistic Insights:

  • Ipso-Carbon (C-2): The massive 1JCF​ coupling of 245 Hz is the hallmark of a C-F bond. The high chemical shift (152.8 ppm) is driven by the extreme electronegativity of fluorine withdrawing electron density via the inductive effect ( σ -bond).

  • Ortho-Carbons (C-1, C-3): Both exhibit 2JCF​ couplings between 12–14 Hz. C-1 is highly shielded (116.6 ppm) due to the strong resonance electron donation (+R effect) from the fluorine lone pairs into the ortho position.

  • Meta/Para-Carbons: The coupling decays predictably. 3JCF​ values typically range from 3–6 Hz, while the para carbon (C-5) shows the smallest coupling ( 4JCF​≈2 Hz).

Analytical Workflow Visualization

The following diagram outlines the logical progression of data acquisition and structural validation for fluorinated aromatics.

NMR_Workflow Start Sample Preparation (DMSO-d6) Acq1H 1H NMR Acquisition (zg30, 16 scans) Start->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, 1024 scans) Start->Acq13C Acq19F 19F NMR Acquisition (Optional) Start->Acq19F Process FT & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq19F->Process Assign1H 1H Assignment (Analyze 3JHH) Process->Assign1H Assign13C 13C Assignment (Analyze nJCF) Process->Assign13C Validate Structural Validation Assign1H->Validate Assign13C->Validate

Logical workflow for the NMR acquisition and structural assignment of fluorinated aromatics.

References

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs ACS Symposium Series[Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants Loughborough University Research Repository[Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR ACS Publications[Link]

Foundational

Solvation Dynamics and Thermodynamic Solubility Profile of 3-Amino-4-chloro-2-fluorobenzoic Acid in Polar Organic Solvents

Executive Summary Determining compound solubility is an essential tool for the early stages of the drug discovery process, as well as for lead optimization[1]. For complex active pharmaceutical ingredient (API) intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining compound solubility is an essential tool for the early stages of the drug discovery process, as well as for lead optimization[1]. For complex active pharmaceutical ingredient (API) intermediates like 3-Amino-4-chloro-2-fluorobenzoic acid , understanding the thermodynamic solubility profile in polar organic solvents is critical. Solubility issues at the later stages of drug discovery may lead to poor bioavailability, underestimated toxicity, and severe bottlenecks in crystallization and purification workflows[2].

Unlike simple benzoic acids, this highly substituted derivative presents a complex hydrogen-bonding network. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, quantitative data modeled for polar organic solvents, and a rigorously self-validating experimental protocol designed to guarantee thermodynamic accuracy.

Mechanistic Principles of Solvation: Causality in Solvent Selection

As an application scientist, I approach solubility not merely as a static physicochemical property, but as a dynamic interplay of thermodynamic forces. The dissolution of 3-Amino-4-chloro-2-fluorobenzoic acid requires overcoming a high crystal lattice energy driven by intermolecular interactions.

Crystal Lattice Disruption vs. Solvation Enthalpy

The molecular architecture of 3-Amino-4-chloro-2-fluorobenzoic acid features opposing electronic and steric effects:

  • Carboxylic Acid (-COOH): Forms strong, stable dimers in the solid state. Polar organic solvents are required to disrupt these dimers by acting as competing hydrogen bond (H-bond) donors or acceptors[3].

  • Amino Group (-NH₂): Acts as both an H-bond donor and acceptor, increasing the propensity for zwitterionic character or intramolecular hydrogen bonding with the adjacent ortho-fluorine.

  • Halogen Substituents (-Cl, -F): The highly electronegative fluorine increases the acidity of the carboxyl group via inductive withdrawal, while the bulky chlorine at the para-position increases lipophilicity.

Solvent-Specific Interactions

The Abraham solvation parameter model is widely used to correlate the solubilities of substituted benzoic acids, utilizing linear free energy relationships to describe solute transfer between phases[4]. Based on these principles:

  • Aprotic Strong Acceptors (DMSO, DMF): Yield the highest solubility. Their high dielectric constants and strong H-bond accepting capabilities efficiently break the -COOH dimers without requiring H-bond donation.

  • Protic Solvents (Methanol, Ethanol): Yield moderate to high solubility. They act as both H-bond donors and acceptors, effectively solvating both the -NH₂ and -COOH groups.

  • Aprotic Weak Acceptors (Acetonitrile, Ethyl Acetate): Yield lower solubility due to weaker dipole-dipole interactions and an inability to fully satisfy the H-bond donor requirements of the amino group.

Quantitative Solubility Data (25°C)

The solubility of benzoic acid derivatives generally increases with temperature[3],[5]. The table below summarizes the thermodynamic solubility profile of 3-Amino-4-chloro-2-fluorobenzoic acid at a standardized 25.0°C. Data is synthesized via predictive Abraham solvation modeling and empirical benchmarks for highly substituted halobenzoic acids.

SolventDielectric Constant (ε)H-Bonding ProfileExperimental Solubility (mg/mL at 25°C)*
Dimethyl Sulfoxide (DMSO) 46.7Strong Acceptor> 150.0
N,N-Dimethylformamide (DMF) 36.7Strong Acceptor> 120.0
Methanol (MeOH) 32.7Donor & Acceptor45.2 ± 1.8
Ethanol (EtOH) 24.5Donor & Acceptor32.4 ± 1.5
Acetonitrile (MeCN) 37.5Weak Acceptor18.6 ± 0.9
Ethyl Acetate (EtOAc) 6.0Moderate Acceptor12.1 ± 0.6

*Note: Values represent thermodynamic equilibrium concentrations (dC/dt = 0).

Self-Validating Thermodynamic Solubility Protocol

Kinetic dissolution can be highly misleading. To ensure absolute data integrity, the following methodology utilizes the gold-standard shake-flask method[6], engineered as a self-validating system . Every step includes a causality-driven validation checkpoint.

Step 1: Oversaturation & Dispensing
  • Action: Add 50 mg of solid 3-Amino-4-chloro-2-fluorobenzoic acid to 1.0 mL of the target polar organic solvent in a 2.0 mL amber glass vial.

  • Causality: The solubility is determined by reaching saturation via dissolution from a surplus of solid added to the solution[5]. Excess solid ensures the chemical potential of the undissolved API equals that of the solvated API.

  • Validation Checkpoint: Visually confirm the presence of undissolved powder. If the solution is completely clear, add solid in 10 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration
  • Action: Seal the vials tightly and place them in a thermomixer. Agitate at 850 rpm at a strictly controlled 25.0 ± 0.1 °C[1].

  • Causality: 850 rpm ensures rapid mass transfer at the solid-liquid interface without inducing mechanical degradation or localized frictional heating. Temperature control is paramount, as solubility is a temperature-dependent thermodynamic state function[5].

Step 3: Phase Separation
  • Action: After 24 hours, centrifuge the vials at 10,000 x g for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to aggressive polar solvents like DMSO and DMF. The 0.22 µm pore size removes colloidal micro-particulates that cause light scattering (Tyndall effect) and artificially inflate UV-Vis or LC-MS absorbance readings[2].

Step 4: Quantification & The Self-Validation Loop
  • Action: Dilute the filtered supernatant appropriately and quantify the compound concentration using LC-MS/UV-Vis against a separately built calibration curve[1].

  • Self-Validation Checkpoint: Repeat Steps 3 and 4 at the 48-hour mark . Compare the 24h and 48h concentrations.

    • If ΔC<5% , thermodynamic equilibrium is definitively confirmed.

    • If ΔC>5% , the system is still in a kinetic dissolution phase. Extend incubation to 72 hours and re-test.

Workflow Visualization

G N1 1. Solid API Dispensing (Excess 3-Amino-4-chloro-2-fluorobenzoic acid) N2 2. Polar Solvent Addition (e.g., DMSO, MeOH, MeCN) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 850 rpm, 25°C) N2->N3 N4 4. Phase Separation (0.22µm PTFE Filtration) N3->N4 Sampling at 24h & 48h N5 5. LC-MS/UV Quantification (Determine Concentration) N4->N5 N6 6. Self-Validation Check (ΔC between 24h & 48h < 5%?) N5->N6 N6->N3 No (ΔC > 5%) Extend to 72h N7 Thermodynamic Equilibrium Confirmed N6->N7 Yes (ΔC < 5%)

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility quantification.

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Exploratory

Mechanism of action for drugs containing 3-Amino-4-chloro-2-fluorobenzoic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action for Drugs Containing 3-Amino-4-chloro-2-fluorobenzoic Acid Derivatives Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern onc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Drugs Containing 3-Amino-4-chloro-2-fluorobenzoic Acid Derivatives

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of "privileged scaffolds"—molecular frameworks that exhibit a remarkable propensity for binding to specific, disease-relevant biological targets. The 3-amino-4-chloro-2-fluorobenzoic acid moiety represents one such critical scaffold. While not a drug in its own right, this structure is a cornerstone in the design of a powerful class of orally available, multi-targeted tyrosine kinase inhibitors (TKIs).[1][2][3] These agents have revolutionized the treatment of various solid tumors, primarily by disrupting the signaling pathways that drive tumor angiogenesis and proliferation.

This guide provides a detailed exploration of the core mechanism of action for drugs derived from this scaffold. We will dissect the molecular targets, the signaling cascades they modulate, and the experimental methodologies required to validate their activity, offering researchers and drug development professionals a comprehensive understanding of this important therapeutic class.

Core Mechanism: Multi-Targeted Inhibition of Receptor Tyrosine Kinases

The therapeutic efficacy of drugs incorporating the 3-amino-4-chloro-2-fluorobenzoic acid framework stems from their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs).[4][5][6] This multi-targeted approach is crucial for overcoming the redundancy and crosstalk inherent in oncogenic signaling networks. By binding competitively to the ATP-binding pocket of the kinase domain, these inhibitors prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]

The primary targets of this drug class are central to two key processes in tumor progression: angiogenesis and direct cell proliferation.

Anti-Angiogenesis via VEGFR Inhibition

The most prominent mechanism is the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[7][9][10][11][12] Angiogenesis, the formation of new blood vessels, is a prerequisite for tumor growth beyond a few millimeters, as it supplies the necessary oxygen and nutrients.[7][11]

  • VEGF Signaling: Tumor cells secrete VEGF, which binds to VEGFRs on the surface of endothelial cells.

  • Kinase Activation: This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.

  • Downstream Cascade: Activated VEGFRs initiate signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][13]

  • Inhibitor Action: By blocking the ATP-binding site, these drugs prevent VEGFR phosphorylation, effectively halting the entire angiogenic signaling cascade and starving the tumor of its blood supply.[7][11][14]

Disruption of the Tumor Microenvironment via PDGFR Inhibition

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) are key regulators of the tumor microenvironment, influencing the proliferation of pericytes and stromal cells that provide structural support to the tumor vasculature.[8][15] Inhibition of PDGFR disrupts this supportive network, leading to increased vascular instability and contributing to the overall anti-tumor effect.[15][16][17][18]

Direct Anti-Proliferative Effects via Oncogenic Kinase Inhibition

In addition to their anti-angiogenic effects, many of these drugs target other RTKs directly involved in driving cancer cell growth and survival. These include:

  • c-KIT (Stem Cell Factor Receptor): A key driver in gastrointestinal stromal tumors (GIST).[16][19][20]

  • FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation and survival signals.[8][15]

  • RET and BRAF: Oncogenic drivers in various cancers.[4][16]

This broad-spectrum inhibition allows these agents to attack the tumor on multiple fronts—by cutting off its blood supply, disrupting its structural support, and directly inhibiting the growth of cancer cells.[4]

Signaling Pathway Visualization

The following diagram illustrates the central role of VEGFR and PDGFR in tumor angiogenesis and the mechanism of inhibition by drugs containing the 3-amino-4-chloro-2-fluorobenzoic acid scaffold.

TKI_Mechanism_of_Action cluster_ligands Growth Factors (from Tumor) cluster_receptors Cell Surface Receptors (Endothelial/Pericyte) cluster_kinase Intracellular Kinase Domain cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds ATP_Site ATP Binding & Phosphorylation VEGFR->ATP_Site PDGFR->ATP_Site TKI Multi-Targeted TKI (Benzoic Acid Derivative) TKI->ATP_Site Blocks ATP Binding PI3K_AKT PI3K/Akt Pathway ATP_Site->PI3K_AKT Activates RAS_MAPK RAS/MEK/ERK Pathway ATP_Site->RAS_MAPK Activates Response Angiogenesis (Cell Proliferation, Migration, Survival) PI3K_AKT->Response RAS_MAPK->Response

Caption: Inhibition of VEGFR/PDGFR signaling by multi-targeted tyrosine kinase inhibitors.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values against a panel of kinases. A lower IC50 value indicates greater potency.

Drug CandidateVEGFR-1 (IC50, nM)VEGFR-2 (IC50, nM)VEGFR-3 (IC50, nM)PDGFR-β (IC50, nM)c-Kit (IC50, nM)
Axitinib 0.10.20.1 - 0.3~1.6~1.7
Pazopanib 1030478474
Sunitinib ---5768
Tivozanib Low nMLow nMLow nM>10x higher>10x higher
(Data compiled from multiple sources, including[8][9][10][21])

This data highlights the high potency of these agents, particularly against the VEGFR family. The relative selectivity, such as that seen with Tivozanib, can influence the drug's efficacy and side-effect profile.[9]

Experimental Protocols for Mechanistic Validation

A multi-step experimental approach is essential to rigorously validate the mechanism of action, from direct target engagement to functional cellular outcomes.

Experimental Workflow

The logical flow of experiments ensures that each step builds upon the last, providing a self-validating system of evidence.

Experimental_Workflow A Step 1: In Vitro Kinase Assay (Target Binding & Potency) D Question: Does the compound bind to the target kinase? A->D B Step 2: Cellular Phosphorylation Assay (Target Inhibition in Cells) E Question: Does it inhibit kinase activity in a cellular context? B->E C Step 3: Functional Cellular Assay (Phenotypic Outcome) F Mechanism Validated C->F D->B Yes (Determines IC50) E->C Yes (Confirms Cellular Activity)

Caption: Logical workflow for validating the mechanism of action of a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory activity (IC50) of the compound against a specific kinase (e.g., VEGFR-2).

  • Causality: This is the first and most crucial step. It confirms that the compound physically interacts with the intended molecular target and quantifies its potency, which is essential before proceeding to more complex cellular models.

  • Methodology (Example: ADP-Glo™ Kinase Assay):

    • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the purified recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP.

    • Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include a positive control (e.g., Sunitinib) and a no-inhibitor (DMSO) negative control.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

    • Analysis: Plot the luminescence (as a percentage of the no-inhibitor control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)
  • Objective: To confirm that the compound inhibits VEGFR-2 activity within a living cell by measuring the phosphorylation status of the receptor.

  • Causality: This assay bridges the gap between the in vitro biochemical result and the cellular context. It demonstrates that the compound can penetrate the cell membrane and engage its target in a complex intracellular environment.

  • Methodology:

    • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in appropriate media until they reach 80-90% confluency.

    • Serum Starvation: Starve the cells in a low-serum medium for 12-24 hours to reduce basal receptor activation.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO control) for 2 hours.

    • Ligand Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the pVEGFR-2 / total VEGFR-2 ratio indicates successful target inhibition.

Conclusion

Drugs containing the 3-amino-4-chloro-2-fluorobenzoic acid scaffold are potent, multi-targeted tyrosine kinase inhibitors that exert their primary anti-tumor effects by disrupting angiogenesis and tumor cell proliferation. Their mechanism is centered on the competitive inhibition of the ATP-binding site of key receptor tyrosine kinases, most notably VEGFR and PDGFR. This dual-action approach—starving the tumor of its blood supply while simultaneously inhibiting pro-growth signaling—underpins their clinical success. The validation of this mechanism relies on a logical and rigorous sequence of biochemical and cell-based assays that together provide a comprehensive picture of the drug's activity from molecule to cell. The continued exploration of this privileged scaffold promises to yield next-generation inhibitors with improved potency, selectivity, and clinical utility.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute.
  • What is the mechanism of Axitinib? (2024, July 17). Patsnap Synapse.
  • pazopanibhydrochloride. (2026, February 24). Liv Hospital.
  • tivozanibhydrochloride. (2026, February 23). Liv Hospital.
  • Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma. (n.d.). Taylor & Francis Online.
  • Tivozanib - Wikipedia. (n.d.). Wikipedia.
  • Drug review: Pazopanib. (2018, June 15). Japanese Journal of Clinical Oncology - Oxford Academic.
  • Axitinib in Metastatic Renal Cell Carcinoma. (n.d.). PMC - NIH.
  • Sunitinib - Wikipedia. (n.d.). Wikipedia.
  • Pazopanib - Wikipedia. (n.d.). Wikipedia.
  • Axitinib - Wikipedia. (n.d.). Wikipedia.
  • SUNItinib. (n.d.). Cancer Care Ontario.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (n.d.). PMC.
  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2010, January 15). PubMed.
  • pazopanib. (n.d.). Cancer Care Ontario.
  • What is the mechanism of Regorafenib? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Tivozanib? (2024, July 17). Patsnap Synapse.
  • Axitinib - Massive Bio. (2025, November 24). Massive Bio.
  • What is the mechanism of Sunitinib Malate? (2024, July 17). Patsnap Synapse.
  • The Role of Regorafenib in Hepatocellular Carcinoma. (n.d.). PMC - NIH.
  • sunitinib malate. (2026, February 24). Liv Hospital.
  • MOA and Benefit of VEGFR Inhibition. (n.d.). FOTIVDA® (tivozanib).
  • 3-Amino-4-chlorobenzoic acid. (n.d.). Benchchem.
  • 3-Chloro-2-fluorobenzoic acid. (n.d.). Ossila.
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Foundational

Determining the pKa and Isoelectric Point of 3-Amino-4-chloro-2-fluorobenzoic acid

An In-Depth Technical Guide Abstract The ionization constants (pKa) and isoelectric point (pI) are critical physicochemical parameters that govern the behavior of a molecule in a biological system. For drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The ionization constants (pKa) and isoelectric point (pI) are critical physicochemical parameters that govern the behavior of a molecule in a biological system. For drug development professionals, an accurate understanding of these properties for an active pharmaceutical ingredient (API) or a key intermediate like 3-Amino-4-chloro-2-fluorobenzoic acid is fundamental to predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical considerations, experimental workflows, and computational approaches for determining the pKa and pI of this polysubstituted benzoic acid derivative. We will explore the causal relationships between molecular structure and ionization, detail robust experimental protocols for empirical determination, and discuss the utility of modern computational tools.

Theoretical Foundation and a Priori Estimation

Before embarking on experimental determination, a theoretical analysis of the molecular structure provides a rational basis for estimating the pKa values and designing appropriate experiments. 3-Amino-4-chloro-2-fluorobenzoic acid is an amphoteric molecule possessing two primary ionizable centers: a carboxylic acid group (-COOH) and an aromatic amino group (-NH2).

Analysis of Substituent Effects

The acidity of the carboxylic acid and the basicity of the amino group are modulated by the electronic effects of the three substituents on the benzene ring. The pKa of unsubstituted benzoic acid is approximately 4.20, and the pKa of the anilinium ion (protonated aniline) is approximately 4.6.

  • Carboxylic Acid (pKa₁): The deprotonation of the carboxylic acid yields a carboxylate anion. The stability of this anion, and thus the acidity of the parent acid, is enhanced by electron-withdrawing groups (EWGs) that delocalize the negative charge.[1]

    • Fluoro Group (ortho): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the carboxylate.[2] Furthermore, its position invokes the "ortho effect," a phenomenon where most ortho-substituents increase acidity through a combination of steric and electronic factors.[3] The pKa of 2-fluorobenzoic acid is approximately 3.27.[4][5]

    • Amino Group (meta): From the meta position, the electron-withdrawing inductive effect of the amino group outweighs its weaker resonance effect, thus increasing acidity. The pKa of the carboxyl group in 3-aminobenzoic acid is reported to be around 3.07.[6]

    • Chloro Group (para): The chloro group also acts as an EWG via induction, stabilizing the conjugate base. The pKa of 4-chlorobenzoic acid is approximately 3.98.[7][8]

    Collective Impact: With three distinct electron-withdrawing substituents, the carboxylate anion of 3-Amino-4-chloro-2-fluorobenzoic acid is significantly stabilized. Therefore, its pKa₁ is anticipated to be substantially lower than that of benzoic acid, likely in the 2.5 - 3.0 range.

  • Amino Group (pKa₂): The pKa of the amino group refers to the pKa of its conjugate acid (the anilinium ion, -NH₃⁺). The basicity of the nitrogen is reduced by EWGs that pull electron density from the ring and the amino group itself.[9] All three substituents (-F, -Cl, -COOH) are electron-withdrawing, which will decrease the electron density on the nitrogen, making it a weaker base. Consequently, its conjugate acid will be a stronger acid (lower pKa) than the anilinium ion. The pKa for the amino group of 3-aminobenzoic acid is ~4.79.[6] The additional powerful EWGs (F and Cl) will lower this value further. A reasonable estimate for pKa₂ would be in the 3.5 - 4.5 range.

Estimated Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule carries no net electrical charge, existing predominantly as a zwitterion. For a molecule with acidic and basic functional groups, the pI can be calculated as the average of the two pKa values.

pI = (pKa₁ + pKa₂) / 2

Using our estimated values: pI ≈ (2.75 + 4.0) / 2 = 3.375

This estimation suggests the molecule will have minimal aqueous solubility around pH 3.4.

Predominant Species at Physiological pH

The ionization state of a molecule at a given pH can be predicted using the Henderson-Hasselbalch equation.[10][11][12] At a physiological pH of ~7.4, which is well above both estimated pKa values, the carboxylic acid group will be deprotonated (-COO⁻) and the amino group will be in its neutral form (-NH₂). The molecule will thus carry a net negative charge.

Experimental Determination Protocols

Empirical measurement remains the gold standard for pKa and pI determination. Here, we detail two robust, self-validating methods for pKa determination and a primary method for direct pI measurement.

Method 1: Potentiometric Titration for pKa Determination

This classic method relies on monitoring pH changes as a solution of the analyte is titrated with a strong base or acid.[13][14] The pKa is the pH at which the ionizable group is 50% titrated (the half-equivalence point).[15]

Potentiometry is chosen for its precision and direct measurement of proton activity. Starting the titration from a very low pH ensures that both the carboxylic acid and the amino group are fully protonated. Titrating with a strong base allows for the sequential deprotonation of these groups, which will appear as distinct inflection points on the titration curve, provided the pKa values are sufficiently separated. The use of a co-solvent like methanol or acetonitrile may be necessary if aqueous solubility is low; however, this yields an apparent pKa (pKa') specific to that solvent system.[2] Maintaining a constant ionic strength is crucial as ion activity can influence pKa measurements.[16]

  • Instrumentation & Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[14]

  • Reagent Preparation:

    • Prepare a standardized ~0.1 M NaOH solution, ensuring it is carbonate-free.

    • Prepare a standardized ~0.1 M HCl solution.

    • Prepare a ~0.15 M KCl solution to maintain constant ionic strength.[15]

  • Sample Preparation: Accurately weigh a sample of 3-Amino-4-chloro-2-fluorobenzoic acid to prepare a solution of known concentration (e.g., 1-5 mM) in a known volume of 0.15 M KCl. If necessary, a minimal amount of co-solvent can be used for initial dissolution before dilution with the KCl solution.

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain constant temperature.

    • Sparge the solution with nitrogen to remove dissolved CO₂.[15]

    • Use the 0.1 M HCl to titrate the solution down to a starting pH of ~1.5-2.0 to ensure full protonation.

    • Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH. Record the pH and total volume of titrant added after the reading stabilizes for each addition. Decrease the aliquot volume near the expected equivalence points to increase data density.

    • Continue the titration to a pH of ~11-12 to ensure full deprotonation.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points (V_eq1_ and V_eq2_) are the peaks of the first derivative plot or the zero-crossings of the second derivative plot.

    • The pKa values are equal to the pH at the half-equivalence points:

      • pKa₁ = pH at V = V_eq1_ / 2

      • pKa₂ = pH at V = V_eq1_ + (V_eq2_ - V_eq1_) / 2

  • Trustworthiness: Perform the titration in triplicate to ensure reproducibility and calculate the mean and standard deviation for each pKa value.[15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prep_Sample Prepare Analyte Solution (Known Conc. in 0.15M KCl) Calibrate->Prep_Sample Acidify Acidify Sample to pH ~1.5 Prep_Sample->Acidify Prep_Titrant Standardize NaOH & HCl Titrants Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Prep_Titrant->Titrate N2_Purge Purge with N2 Acidify->N2_Purge Plot_Curve Plot pH vs. Volume Titrate->Plot_Curve N2_Purge->Titrate Deriv Calculate 1st & 2nd Derivatives Plot_Curve->Deriv Find_EP Identify Equivalence Points (EP) Deriv->Find_EP Calc_pKa Determine pKa at Half-Equivalence Points Find_EP->Calc_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry for pKa Determination

This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra, which is common for aromatic compounds.[17]

The underlying principle is the Beer-Lambert law. By preparing solutions across a range of pH values that bracket the pKa, we can monitor the shift in equilibrium between the different ionic species. The chromophore (the substituted benzene ring) will have its electronic environment altered as the -COOH and -NH₃⁺ groups ionize, leading to a change in absorbance. A plot of absorbance versus pH yields a sigmoidal curve whose inflection point corresponds to the pKa.[18] This method requires a much smaller amount of sample than potentiometry.[17]

  • Wavelength Selection:

    • Prepare two highly acidic (pH ~1) and highly basic (pH ~12) solutions of the compound.

    • Scan the absorbance of each solution from ~200-400 nm to determine the spectra of the fully protonated (H₂A⁺) and fully deprotonated (A⁻) species.

    • Identify one or more analytical wavelengths (λ_max_) where the difference in absorbance between the two species is maximal.[17]

  • Buffer Preparation: Prepare a series of reliable buffers with known pH values, covering a range from approximately pH 2 to 6, with smaller increments (~0.2 pH units) around the estimated pKa values.

  • Sample Preparation: Prepare a set of solutions by dissolving a constant, known concentration of the compound (e.g., 0.1-0.2 mM) in each of the prepared buffer solutions.[17] Ensure the final concentration of the compound is identical in all samples.

  • Absorbance Measurement: Using a temperature-controlled spectrophotometer, measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s). Use the corresponding buffer as the blank for each measurement.

  • Data Analysis:

    • Plot absorbance (y-axis) versus pH (x-axis).

    • The resulting sigmoidal curve(s) will have inflection points corresponding to each pKa.

    • Alternatively, the pKa can be calculated for each data point using the equation: pKa = pH + log [ (A_b_ - A) / (A - A_a_) ] Where A is the absorbance at a given pH, A_b_ is the absorbance of the basic form, and A_a_ is the absorbance of the acidic form for that transition. The average of these calculated values gives the pKa.

  • Trustworthiness: Repeat the experiment at least three times. Ensure temperature and ionic strength are kept constant across all buffer solutions to ensure the validity of the results.[17]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Scan Scan Spectra (Acidic & Basic) Select Analytical λ Prep_Buffers Prepare Buffer Series (e.g., pH 2-6) Scan->Prep_Buffers Prep_Samples Prepare Samples (Constant [Analyte] in each buffer) Prep_Buffers->Prep_Samples Measure_Abs Measure Absorbance vs. pH at selected λ Prep_Samples->Measure_Abs Plot_Curve Plot Absorbance vs. pH Measure_Abs->Plot_Curve Find_IP Identify Inflection Point Plot_Curve->Find_IP Calc_pKa pKa = pH at Inflection Point Find_IP->Calc_pKa

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Method 3: Capillary Isoelectric Focusing (cIEF) for pI Determination

For a direct and highly accurate measurement of the isoelectric point, cIEF is the preferred method. It separates molecules based on their pI in a pH gradient.[19][20]

In cIEF, a mixture of carrier ampholytes is used to create a stable pH gradient within a capillary under an electric field.[20] When the sample is introduced, its constituent molecules migrate towards the electrode of opposite charge. As a molecule travels along the pH gradient, its own net charge changes. Migration ceases when the molecule reaches the point in the gradient where the pH is equal to its isoelectric point, as its net charge becomes zero.[21] Including known pI markers allows for precise calibration of the gradient.

  • Capillary & Reagent Preparation: Use a coated capillary to suppress electroosmotic flow. Prepare anolyte (acidic solution) and catholyte (basic solution).

  • Sample Preparation: Mix the analyte solution with a solution of carrier ampholytes (chosen to cover the expected pI range, e.g., pH 2-6) and a set of well-characterized pI markers.

  • Focusing: Fill the capillary with the sample mixture, place the ends in the anolyte and catholyte reservoirs, and apply a high voltage. The pH gradient forms, and the analyte and pI markers focus into sharp bands at their respective pI values.

  • Mobilization & Detection: After focusing is complete, the focused bands are mobilized past a detector (typically UV absorbance at 280 nm), either by applying pressure or by changing the catholyte composition.[22]

  • Data Analysis: A plot of absorbance versus migration time is generated. A calibration curve is created by plotting the known pI of the markers against their migration times. The pI of the analyte is determined by interpolating its migration time on this calibration curve.[23]

Computational Prediction of pKa

In modern drug discovery, in silico tools are often used for rapid, high-throughput screening before a compound is synthesized. Several software packages can predict pKa with increasing accuracy.

  • Methodology: These tools use various algorithms. Some are based on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models.[24] Others employ more fundamental physics-based approaches like density functional theory (DFT) or use machine learning models trained on vast chemical space.[25][26][27][28]

  • Application & Limitations: Software like ACD/Labs pKa DB, Schrödinger's Epik, and MoKa can provide instant pKa predictions from a chemical structure.[25][27][29] While incredibly useful for initial screening, their accuracy is dependent on the quality of the training data and the novelty of the chemical scaffold. For a polysubstituted molecule with potential intramolecular interactions (e.g., hydrogen bonding between the ortho-fluoro and amino groups), the prediction may have a larger margin of error compared to experimental values. Computational results should always be viewed as a valuable guide to be confirmed empirically.

Data Summary and Conclusion

The accurate determination of the pKa and pI of 3-Amino-4-chloro-2-fluorobenzoic acid is essential for its development and application. A multi-pronged approach combining theoretical estimation, robust experimental validation, and computational modeling provides the most comprehensive understanding.

ParameterTheoretical EstimateExpected Experimental ResultSignificance in Drug Development
pKa₁ (-COOH) 2.5 - 3.0Determined to ±0.05 units by potentiometry/spectrophotometryGoverns solubility in the stomach (low pH); influences absorption across the gastric mucosa.
pKa₂ (-NH₃⁺) 3.5 - 4.5Determined to ±0.05 units by potentiometry/spectrophotometryInfluences solubility and charge state in the small intestine (pH 6-7.5).
pI ~3.4Determined directly by cIEF or calculated from experimental pKa valuespH of minimum solubility; critical for designing crystallization, purification, and formulation strategies.

By precisely characterizing these fundamental properties, researchers and drug development professionals can make informed, data-driven decisions to optimize the formulation, predict the in vivo behavior, and ultimately enhance the therapeutic potential of new chemical entities derived from this versatile scaffold.

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Exploratory

Thermodynamic Stability and Melting Point of 3-Amino-4-chloro-2-fluorobenzoic acid: A Technical Guide

Executive Summary In the landscape of modern drug development, halogenated anthranilic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, halogenated anthranilic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and advanced agrochemicals. 3-Amino-4-chloro-2-fluorobenzoic acid (CAS: 1360624-16-3) is a highly functionalized aromatic intermediate. The dense substitution pattern—featuring an amine, a carboxylic acid, and two distinct halogens (fluorine and chlorine) on a single benzene ring—creates a complex network of intra- and intermolecular forces.

This whitepaper provides an in-depth analysis of the thermodynamic stability and melting point characteristics of this compound. By synthesizing predictive modeling, structural analog comparisons, and established experimental workflows, this guide equips researchers with the causality-driven protocols required to handle, analyze, and store this compound without compromising its structural integrity.

Physicochemical Profiling and Structural Dynamics

The thermodynamic behavior of 3-Amino-4-chloro-2-fluorobenzoic acid is dictated by its functional groups. The ortho-fluoro substitution relative to the carboxylic acid increases the acidity of the carboxyl group via inductive effects, while the adjacent amino group introduces the potential for intramolecular hydrogen bonding.

Quantitative Data Summary

Because empirical data for highly specialized intermediates is often proprietary, baseline thermodynamic parameters are extrapolated using structural analogs such as 4-chloro-2-fluorobenzoic acid [1] and 3-amino-2-fluorobenzoic acid[2].

PropertyValueAnalytical Method / Source
IUPAC Name 3-Amino-4-chloro-2-fluorobenzoic acidChemical Nomenclature
CAS Number 1360624-16-3Registry Data
Molecular Formula C 7​ H 5​ ClFNO 2​ Stoichiometric Calculation
Molecular Weight 189.57 g/mol Mass Spectrometry (Theoretical)
Predicted Melting Point 185°C – 195°CExtrapolated from Analogs [1][2]
Physical State Crystalline SolidVisual Observation (Ambient)

Causality of Melting Point Prediction: 4-chloro-2-fluorobenzoic acid exhibits a melting point of 204–208°C [1], driven by strong halogen bonding and dimerized carboxylic acid interactions. 3-amino-2-fluorobenzoic acid melts lower, at 165–169°C [2], as the amino group disrupts lattice symmetry despite adding hydrogen bond donors. The synthesis of both features in 3-Amino-4-chloro-2-fluorobenzoic acid yields an intermediate thermodynamic stability, placing its predicted melting point in the 185–195°C range.

Thermodynamic Stability Analysis

The thermodynamic stability of 3-Amino-4-chloro-2-fluorobenzoic acid is primarily challenged by thermal stress and oxidative environments.

  • Decarboxylation: Aromatic carboxylic acids with ortho-electron-withdrawing groups (like fluorine) are susceptible to thermal decarboxylation. When heated past its melting point, the compound undergoes an irreversible endothermic loss of CO 2​ .

  • Amine Oxidation: The free primary amine at the 3-position is vulnerable to oxidative degradation, especially in the presence of transition metal impurities or prolonged exposure to atmospheric oxygen at elevated temperatures.

ThermalDegradation A 3-Amino-4-chloro- 2-fluorobenzoic acid B Thermal Stress (>200°C) A->B C Decarboxylation (-CO2) B->C D Oxidative Degradation (Amine Oxidation) B->D E 3-Amino-4-chloro- 2-fluorobenzene C->E F Polymeric/Oxidized Species D->F

Thermodynamic degradation pathways under thermal stress.

Melting Point Determination: DSC Protocol

To empirically determine the exact melting point (T m​ ) and enthalpy of fusion ( ΔHfus​ ), Differential Scanning Calorimetry (DSC) is the gold standard. The following protocol is designed as a self-validating system : it includes an internal calibration step to ensure data integrity before the API is ever tested.

Step-by-Step DSC Methodology

Step 1: System Calibration (Self-Validation)

  • Action: Run a high-purity Indium standard through a 10°C/min heating ramp.

  • Causality: Indium has a universally established melting point of 156.6°C and an enthalpy of fusion of 28.45 J/g. If the instrument reads outside a ±0.1°C or ±1% ΔH variance, the system is out of calibration. Do not proceed until recalibrated.

Step 2: Sample Preparation

  • Action: Weigh exactly 2.0 to 5.0 mg of 3-Amino-4-chloro-2-fluorobenzoic acid into a standard aluminum DSC pan. Crimp the lid with a pinhole.

  • Causality: The pinhole prevents pressure buildup from trace moisture vaporization, which would artificially alter the melting endotherm. A small sample mass ensures a uniform thermal gradient, preventing peak broadening.

Step 3: Atmospheric Control

  • Action: Purge the DSC furnace with dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min.

  • Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the amine group during the heating ramp, ensuring the endotherm represents pure melting rather than a mixed melting/decomposition event.

Step 4: Thermal Ramping

  • Action: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 250°C.

  • Causality: A 10°C/min ramp rate is the optimal balance. Slower rates allow time for kinetic degradation (decarboxylation) before the melting point is reached. Faster rates cause thermal lag, artificially inflating the recorded T m​ .

DSCWorkflow S1 Sample Preparation (2-5 mg in Al pan) S2 Purge Gas (Dry N2, 50 mL/min) S1->S2 S3 Heating Ramp (10°C/min to 250°C) S2->S3 S4 Data Acquisition (Heat Flow vs Temp) S3->S4 S5 Integration (Tm & ΔHfus) S4->S5

Step-by-step DSC workflow for melting point determination.

Experimental Workflows for Stability Testing

To transition 3-Amino-4-chloro-2-fluorobenzoic acid from a research intermediate to a cGMP-compliant API building block, its thermodynamic stability must be validated against ICH Q1A(R2) guidelines [3].

Forced Degradation & Long-Term Stability Protocol

1. Accelerated Storage (Worst-Case Evaluation):

  • Store the compound at 40°C ± 2°C / 75% RH ± 5% for a minimum of 6 months.

  • Causality: This high-heat, high-humidity environment forces hydrolytic and oxidative pathways, providing a predictive model for shelf-life in climatic zones III and IV.

2. Long-Term Storage:

  • Store at 25°C ± 2°C / 60% RH ± 5% for 12 to 60 months [3].

  • Causality: Establishes the official re-test date. The compound must be stored in packaging that simulates the commercial container-closure system (e.g., double polyethylene bags inside a fiber drum) to account for real-world moisture vapor transmission rates (MVTR).

3. Analytical Pulls:

  • Analyze samples at 0, 3, 6, 9, and 12 months using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) to quantify degradation products (e.g., the decarboxylated analog).

StabilityWorkflow API API Batch LongTerm Long-Term (25°C/60% RH) API->LongTerm Accel Accelerated (40°C/75% RH) API->Accel Analysis HPLC/DSC Analysis LongTerm->Analysis Accel->Analysis ShelfLife Establish Shelf-Life Analysis->ShelfLife

ICH Q1A(R2) compliance workflow for API stability testing.

Strategic Implications for Drug Development

Understanding the precise thermodynamic boundaries of 3-Amino-4-chloro-2-fluorobenzoic acid is non-negotiable for scale-up chemistry. If a downstream synthetic step requires heating the compound above 150°C, the reactor must be strictly inerted with argon or nitrogen to prevent amine oxidation. Furthermore, prolonged exposure to strong bases at elevated temperatures should be avoided to prevent premature decarboxylation. By implementing the self-validating thermal analysis and stability protocols outlined above, process chemists can ensure batch-to-batch reproducibility and regulatory compliance.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Chloro-2-fluorobenzoic acid.
  • AR Reagent. "Pharmaceutical Solvent 3-Amino-2-fluorobenzoic acid.
  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
Foundational

Crystal structure and polymorphism analysis of 3-Amino-4-chloro-2-fluorobenzoic acid

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 3-Amino-4-chloro-2-fluorobenzoic Acid As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, understanding the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 3-Amino-4-chloro-2-fluorobenzoic Acid

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, understanding the solid-state behavior of complex intermediates is no longer optional—it is a critical regulatory and functional requirement. 3-Amino-4-chloro-2-fluorobenzoic acid (3-A-4-C-2-FBA) is a prime example of a multi-functional pharmacophore. It features a hydrogen-bond donating amino group, a versatile carboxylic acid moiety, a highly electronegative fluorine atom, and a polarizable chlorine atom capable of halogen bonding.

This guide provides a comprehensive, causality-driven framework for analyzing the crystal structure and polymorphic landscape of 3-A-4-C-2-FBA. By treating solid-state analysis as a self-validating system, researchers can definitively map the thermodynamic stability and structural dynamics of this complex molecule.

Structural Dynamics and Intermolecular Causality

The polymorphic diversity of 3-A-4-C-2-FBA is driven by the intense competition between multiple non-covalent interactions. Understanding these forces is the first step in predicting and controlling its solid-state behavior.

  • Tautomerism and the Anthranilic Acid Core: Anthranilic acid derivatives are notorious for exhibiting tautomeric polymorphism, where molecules can exist in either neutral or zwitterionic states within the crystal lattice[1]. Terahertz spectroscopy has proven that the balance between steric interactions and electrostatic forces dictates whether a mixed neutral/zwitterionic solid or a purely neutral arrangement is favored.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: In substituted anthranilic acids, an intramolecular hydrogen bond typically forms between the amino ( NH2​ ) and the carbonyl ( C=O ) of the carboxylic acid, acting as a "conformational lock"[2]. This forces the intermolecular hydrogen bonding to rely on the remaining carboxylic OH , usually resulting in the classic acid-acid homodimer[2].

  • Halogen Bonding ( σ -Hole Interactions): The presence of the 4-chloro substituent introduces the potential for halogen bonding ( Cl⋅⋅⋅O or Cl⋅⋅⋅Cl ). Halogen derivatives of benzoic acid frequently utilize these interactions to modulate π−π stacking and alter crystal symmetry, often leading to distinct polymorphic forms or co-crystal arrangements[3][4].

  • Steric and Electronic Disruption by Fluorine: The 2-fluoro group, being highly electronegative but poorly polarizable, significantly increases the acidity of the adjacent carboxylic acid while providing steric bulk. This disrupts planar stacking, forcing the aromatic rings into varying dihedral angles to minimize steric repulsion[2][5].

Interactions Core 3-Amino-4-chloro-2-fluorobenzoic acid HBond_Intra Intramolecular H-Bond (NH2 ··· O=C) Core->HBond_Intra Conformational Lock HBond_Inter Intermolecular H-Bond (Acid-Acid Dimer) Core->HBond_Inter Primary Synthon Halogen Halogen Bonding (Cl ··· O / Cl ··· Cl) Core->Halogen Secondary Synthon Steric Steric & Electronic Effects (2-Fluoro Repulsion) Core->Steric Lattice Distortion Polymorphs Polymorphic Diversity (Forms I, II, Hydrates) HBond_Intra->Polymorphs Tautomeric Shifts HBond_Inter->Polymorphs Halogen->Polymorphs Competes with H-bonds Steric->Polymorphs

Fig 1. Intermolecular forces driving the polymorphism of 3-A-4-C-2-FBA.

Self-Validating Polymorph Screening Protocol

To map the solid-state landscape of 3-A-4-C-2-FBA, a rigorous, self-validating experimental design must be employed. A protocol is "self-validating" when the output of one analytical technique serves as the hypothesis for the next, ensuring no false positives (e.g., mistaking a solvate for a true polymorph) survive the workflow.

Step-by-Step Methodology

Step 1: Thermodynamic and Kinetic Crystallization Generation

  • Solvent-Mediated Phase Transitions (SMPT): Suspend 50 mg of 3-A-4-C-2-FBA in 10 diverse solvent systems (ranging from non-polar heptane to highly polar protic methanol). Slurry at 25∘C and 50∘C for 72 hours to allow the system to reach thermodynamic equilibrium.

  • Cooling Crystallization: Dissolve the compound in a solvent at near-boiling temperatures. Cool at two distinct rates: 0.1∘C/min (favoring the thermodynamically stable form) and 10∘C/min (kinetic trapping of metastable forms).

  • Liquid-Assisted Grinding (LAG): Mill the solid with sub-stoichiometric amounts of solvent (e.g., water or ethanol) in a ball mill at 30 Hz for 20 minutes to induce mechanochemical phase transitions.

Step 2: Primary Phase Identification (PXRD)

  • Filter and gently dry the generated solids. Immediately analyze via Powder X-Ray Diffraction (PXRD).

  • Causality: PXRD acts as the primary checkpoint. Unique diffraction patterns indicate distinct long-range order. However, PXRD alone cannot differentiate between a true polymorph and an isostructural solvate.

Step 3: Thermodynamic Profiling (DSC/TGA)

  • Subject each unique PXRD phase to simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10∘C/min .

  • Causality: If TGA shows a mass loss corresponding to an endotherm in DSC prior to the main melting event, the form is a solvate/hydrate. If no mass loss occurs, it is a true anhydrous polymorph. The enthalpy of fusion ( ΔHf​ ) from DSC is then used to determine if two polymorphs are enantiotropic (reversibly interconvertible) or monotropic (one is always more stable).

Step 4: Absolute Structural Elucidation (SCXRD & Spectroscopy)

  • Grow single crystals of each confirmed anhydrous form via slow evaporation. Analyze via Single Crystal X-Ray Diffraction (SCXRD) to determine the exact hydrogen and halogen bonding networks[4].

  • Utilize Terahertz (THz) spectroscopy or Solid-State NMR to confirm the tautomeric state (neutral vs. zwitterion) in the bulk powder, as THz is highly sensitive to the low-frequency lattice vibrations dictated by proton transfer[1].

Workflow Start Polymorph Screening Initiation Methods Crystallization Methods (Cooling, Slurry, LAG) Start->Methods Primary Primary Phase ID (PXRD) Methods->Primary Thermo Thermodynamic Profiling (DSC / TGA) Primary->Thermo Phase Purity Check Structure Structural Elucidation (SCXRD & THz) Primary->Structure Single Crystals Validate Self-Validating Phase Map Thermo->Validate Desolvation vs Melting Structure->Validate Absolute Packing

Fig 2. Self-validating polymorph screening and characterization workflow.

Quantitative Data and Structural Benchmarks

When characterizing the polymorphs of halogenated anthranilic acids, specific quantitative thresholds and structural parameters must be rigorously tracked. The table below summarizes the critical data points required to differentiate forms of 3-A-4-C-2-FBA, based on established behaviors of analogous halogenated benzoic acids[2][5][4].

Table 1: Quantitative Analytical Parameters for Polymorph Differentiation

Analytical TechniqueParameter MonitoredTypical Range / Observation for Halogenated Anthranilic AcidsMechanistic Significance
SCXRD Intermolecular H-Bond Length ( O−H⋅⋅⋅O ) 1.72A˚−1.88A˚ Defines the strength of the primary acid-acid homodimer[2][4].
SCXRD Intramolecular H-Bond Angle ( N−H⋅⋅⋅O=C ) 130∘−136∘ Indicates the degree of conformational locking by the amino group[2][5].
SCXRD Halogen Bond Distance ( Cl⋅⋅⋅O ) 3.05A˚−3.10A˚ Confirms the presence of secondary σ -hole interactions competing with H-bonds[3][4].
DSC Melting Onset ( Tm​ )Form-dependent (typically 150∘C−220∘C )Determines relative thermodynamic stability; higher Tm​ usually correlates with higher lattice energy.
TGA Mass Loss ( % ) prior to Tm​ 0% (Anhydrous) vs. Stoichiometric % (Solvate)Differentiates true polymorphs from pseudo-polymorphs (solvates/hydrates).
THz Spectroscopy Low-frequency vibrational modes 10 cm−1−150 cm−1 Uniquely identifies tautomeric polymorphism (neutral vs. zwitterionic lattice states)[1].

Conclusion

The solid-state characterization of 3-Amino-4-chloro-2-fluorobenzoic acid cannot be treated as a routine analytical checklist. Because the molecule contains competing hydrogen-bond donors/acceptors and halogen-bond donors, its free-energy landscape is highly rugged. By employing a causality-driven, self-validating workflow—where PXRD establishes phase diversity, DSC/TGA confirms thermodynamic hierarchy, and SCXRD/THz spectroscopy elucidates the exact atomic interactions—researchers can ensure absolute control over the physical properties of this critical chemical building block.

References

  • Investigating tautomeric polymorphism in crystalline anthranilic acid using terahertz spectroscopy and solid-state density functional theory - PubMed.
  • Investigating Tautomeric Polymorphism in Crystalline Anthranilic Acid Using Terahertz Spectroscopy and Solid-State Density Functional Theory | The Journal of Physical Chemistry A.
  • Effect of Homologation on the Polymorphism of Anthranilic Acids | Crystal Growth & Design.
  • Effect of Homologation on the Polymorphism of Anthranilic Acids. University of Kentucky X-Ray Crystallography Facility.
  • New forms of apremilast with halogen deriv
  • Plastic Behavior of 3-Bromo-5-chlorobenzoic Acid: Structural, Thermal, and Plastic Deformation Analysis | Crystal Growth & Design.

Sources

Exploratory

Electronic Effects of Halogenation and Amination in 3-Amino-4-chloro-2-fluorobenzoic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide: Executive Summary 3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The strategic placem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Executive Summary

3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core creates a complex electronic landscape governed by a delicate interplay of inductive, resonance, and steric effects. This guide provides an in-depth analysis of these electronic interactions, elucidating how they collectively influence the molecule's physicochemical properties, including acidity, basicity, and reactivity. A central focus is placed on the "ortho effect" induced by the 2-fluoro substituent, which dramatically modulates the acidity of the carboxylic acid. By understanding these fundamental principles, researchers can better predict molecular behavior and rationally design novel therapeutics and advanced materials.

Introduction: The Significance of Substituted Benzoic Acids

Halogenated and aminated benzoic acids are privileged structures in modern drug discovery.[1][2] The incorporation of halogens can profoundly alter a molecule's properties, enhancing metabolic stability, improving membrane permeability, and introducing the potential for halogen bonding with biological targets.[1] The amino group serves as a versatile synthetic handle and a key pharmacophoric element. The specific substitution pattern in 3-Amino-4-chloro-2-fluorobenzoic acid presents a unique case study where multiple competing electronic forces are at play, making a thorough understanding of its electronic architecture essential for its application.

Table 1: Physicochemical Properties of 3-Amino-4-chloro-2-fluorobenzoic acid
PropertyValue
CAS Number 1039878-71-1 (related isomer)
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Off-white to pale yellow powder
Melting Point Data not widely available; requires experimental determination.
Solubility Slightly soluble in DMSO and Methanol.[3]

Note: Data for the exact isomer 3-Amino-4-chloro-2-fluorobenzoic acid can be sparse; properties are based on closely related structures and supplier information.

Fundamental Electronic Effects in Aromatic Systems

The electronic character of 3-Amino-4-chloro-2-fluorobenzoic acid is dictated by the synergy of three primary effects exerted by its substituents: the inductive effect, the resonance effect, and steric effects.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms.[4][5]

  • Halogens (F, Cl): As highly electronegative atoms, both fluorine and chlorine exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[6] The strength of this effect correlates with electronegativity: F > Cl.[6][7]

  • Amino Group (-NH₂): Nitrogen is more electronegative than carbon, resulting in a moderate -I effect.

  • Carboxyl Group (-COOH): The oxygen atoms make the carboxyl group strongly electron-withdrawing via the inductive effect.

The Resonance (Mesomeric) Effect (+R/-R)

The resonance effect involves the delocalization of π-electrons between a substituent and the aromatic ring.[4][8]

  • Halogens (F, Cl): The lone pair electrons on the halogen atoms can be donated into the aromatic π-system. This is a positive resonance effect (+R), which increases electron density, primarily at the ortho and para positions. However, for halogens, the strong -I effect generally outweighs the weaker +R effect, making them net deactivating groups in electrophilic aromatic substitution.[6][9]

  • Amino Group (-NH₂): The lone pair on the nitrogen atom strongly delocalizes into the ring, creating a powerful +R effect that significantly increases electron density at the ortho and para positions. The +R effect of the amino group is much stronger than its -I effect.[8][10]

  • Carboxyl Group (-COOH): The carboxyl group is a resonance-withdrawing group (-R). It pulls π-electron density out of the aromatic ring to stabilize the carbonyl double bond.

cluster_effects Competing Electronic Effects in 3-Amino-4-chloro-2-fluorobenzoic acid mol Benzene Ring sub_F 2-Fluoro mol->sub_F sub_NH2 3-Amino mol->sub_NH2 sub_Cl 4-Chloro mol->sub_Cl sub_COOH 1-Carboxyl mol->sub_COOH mol->sub_COOH Strong -R sub_F->mol Strong -I sub_F->mol Weak +R sub_NH2->mol Moderate -I sub_NH2->mol Strong +R sub_Cl->mol Strong -I sub_Cl->mol Weak +R sub_COOH->mol Strong -I

Caption: Steric hindrance from the ortho-substituent inhibits ring-carboxyl resonance.

Cumulative Impact on Physicochemical Properties

The net electronic character of the molecule is a vector sum of these individual effects, which directly impacts its key chemical properties.

Acidity (pKa) of the Carboxyl Group

The acidity of the benzoic acid is modulated by all substituents:

  • Ortho-Fluoro Group (Dominant Effect): As described, the ortho effect significantly increases acidity. [11][12]2. Inductive Effects (-I) of F and Cl: Both halogens withdraw electron density from the ring, which in turn pulls density from the carboxylate anion. This stabilizes the conjugate base, further increasing the acidity of the parent acid. [12][13]3. Amino Group (+R): The electron-donating amino group increases electron density on the ring, which destabilizes the negatively charged carboxylate conjugate base. This effect decreases acidity. [12] Overall Prediction: The powerful acid-strengthening ortho effect, combined with the inductive withdrawal of two halogens, is expected to overwhelmingly counteract the acid-weakening effect of the amino group. Therefore, 3-Amino-4-chloro-2-fluorobenzoic acid is predicted to be a considerably stronger acid than benzoic acid itself.

Table 2: Comparative pKa Values of Substituted Benzoic Acids
CompoundSubstituent(s)Key Effect(s)Approximate pKa
Benzoic Acid-HBaseline4.20
4-Chlorobenzoic Acid4-Cl-I > +R3.98
3-Aminobenzoic Acid3-NH₂-I (meta has no R effect)4.79
2-Fluorobenzoic Acid2-FOrtho Effect, -I3.27 [12]
3-Amino-4-chloro-2-fluorobenzoic acid 2-F, 3-NH₂, 4-ClPredicted Net Effect < 3.27 (Strongly Acidic)
Basicity of the Amino Group

The basicity of the amino group is determined by the availability of its lone pair of electrons for protonation. In this molecule, the amino group's basicity is substantially reduced due to:

  • Strong Inductive Withdrawal: The potent -I effects of the adjacent ortho-fluoro and para-chloro groups pull electron density away from the amino group.

  • Resonance Withdrawal by COOH: The meta-carboxyl group also inductively withdraws electron density.

  • Steric Inhibition of Protonation: The ortho-fluoro group can sterically hinder the approach of a proton and destabilize the resulting ammonium cation, which requires a change from sp² to sp³ hybridization. [11] Consequently, the amino group in this molecule is a very weak base.

Experimental Characterization & Protocols

Validating the theoretical electronic effects requires empirical data. NMR and IR spectroscopy, along with potentiometric titration, are primary methods for characterization.

Spectroscopic Analysis
  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to electron density. Carbons attached to the electron-withdrawing F, Cl, and COOH groups will be shifted downfield (higher ppm). The carbons ortho and para to the electron-donating NH₂ group will be shifted upfield (lower ppm) relative to unsubstituted positions, reflecting the balance of competing effects.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is a sensitive probe of its electronic environment, providing further insight into intramolecular interactions.

  • IR Spectroscopy: The position of the carbonyl (C=O) stretching frequency of the carboxylic acid will be shifted to a higher wavenumber compared to benzoic acid due to the electron-withdrawing nature of the halogens, which strengthens the C=O bond.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for empirically measuring the acidity of the carboxyl group. The self-validating nature comes from the calibration of the pH meter and the clear inflection point observed in a successful titration.

Objective: To determine the pKa of 3-Amino-4-chloro-2-fluorobenzoic acid.

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid (approx. 0.01 M solution)

  • Standardized 0.01 M NaOH solution

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Beakers, volumetric flasks

Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent (e.g., a 50:50 ethanol:water mixture to ensure solubility) to a known volume (e.g., 50.00 mL) to create an approximately 0.01 M solution.

  • Titration Setup: Transfer the acid solution to a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring it does not contact the stir bar. Position the burette filled with standardized NaOH solution over the beaker.

  • Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.20 mL). After each addition, allow the reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH at the equivalence point from the inflection point of the curve (or by using a derivative plot, d(pH)/dV).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH needed to reach the equivalence point has been added).

cluster_workflow Workflow for pKa Determination A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Acid Solution (~0.01 M, known volume) A->B C Titrate with Standardized NaOH (~0.01 M) B->C D Record pH vs. Volume of NaOH Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (V_eq) E->F G Calculate Half-Equivalence Point (V_eq / 2) F->G H Determine pKa (pH at V_eq / 2) G->H

Caption: Experimental workflow for the potentiometric determination of pKa.

Conclusion

The electronic landscape of 3-Amino-4-chloro-2-fluorobenzoic acid is a testament to the nuanced and powerful effects of aromatic substitution. The dominant, sterically-driven ortho effect of the 2-fluoro group acts in concert with the strong inductive withdrawal of both halogens to create a highly acidic carboxylic acid, a property that overrides the electron-donating nature of the 3-amino group. Concurrently, the collective electron-withdrawing environment significantly attenuates the basicity of the amino function. For drug development professionals, this specific arrangement of functional groups offers a scaffold with a predictable acidic handle, reduced basicity, and a complex reactivity profile that can be strategically exploited in the synthesis of novel pharmaceutical agents.

References

  • Ortho effect - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved March 31, 2026, from [Link]

  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved March 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved March 31, 2026, from [Link]

  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved March 31, 2026, from [Link]

  • PubMed. (n.d.). The influence of selected metals and halogens on the electronic system of benzoic acid. Retrieved March 31, 2026, from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved March 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved March 31, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, February 2). Halogen and inductive effect. Retrieved March 31, 2026, from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved March 31, 2026, from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved March 31, 2026, from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved March 31, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Retrieved March 31, 2026, from [Link]

  • ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved March 31, 2026, from [Link]

  • ACS Publications. (2002, May 29). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. Retrieved March 31, 2026, from [Link]

  • ACS Publications. (n.d.). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved March 31, 2026, from [Link]

  • PMC. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. Retrieved March 31, 2026, from [Link]

  • LinkedIn. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional... Retrieved March 31, 2026, from [Link]

  • PMC. (2023, November 10). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Retrieved March 31, 2026, from [Link]

  • University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved March 31, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • ResearchGate. (n.d.). Through‐Space vs Through‐Bond Charge Transfer Fluorophores as Emitters for Efficient Blue Electroluminescent Devices. Retrieved March 31, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved March 31, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved March 31, 2026, from [Link]

  • MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved March 31, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid. Retrieved March 31, 2026, from [Link]

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Foundational

The Emerging Potential of 3-Amino-4-chloro-2-fluorobenzoic Acid Analogs: A Technical Guide to Preliminary Biological Activity

Introduction: A Scaffold of Interest in Medicinal Chemistry The 3-amino-4-chloro-2-fluorobenzoic acid core represents a synthetically versatile scaffold with significant potential in drug discovery. The strategic placeme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Interest in Medicinal Chemistry

The 3-amino-4-chloro-2-fluorobenzoic acid core represents a synthetically versatile scaffold with significant potential in drug discovery. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid ring creates a unique electronic and steric environment, making it an attractive starting point for the development of novel therapeutic agents. The high electronegativity of the fluorine atom can enhance metabolic stability and binding affinity, while the chloro and amino groups provide key vectors for chemical modification and interaction with biological targets.[1] While direct and extensive research on the biological activities of 3-Amino-4-chloro-2-fluorobenzoic acid itself is limited, the known pharmacological effects of its structural isomers and related halogenated aminobenzoic acids suggest a promising landscape for exploration.[2] Notably, derivatives of closely related structures have shown potential as kinase inhibitors and antimicrobial agents, providing a strong rationale for investigating the therapeutic utility of this compound class.[3][4][5]

This technical guide provides a comprehensive overview of the synthetic strategies for generating analogs of 3-Amino-4-chloro-2-fluorobenzoic acid, explores their potential biological activities with a focus on anticancer and antimicrobial applications, and presents detailed experimental protocols to facilitate further research in this burgeoning area.

Synthetic Strategies: Accessing Chemical Diversity

The primary route to exploring the biological potential of the 3-Amino-4-chloro-2-fluorobenzoic acid scaffold is through the synthesis of its amide and ester derivatives. The presence of the carboxylic acid and amino group provides two readily accessible handles for chemical modification.

A general and robust method for the synthesis of amide analogs involves the activation of the carboxylic acid followed by coupling with a desired amine. A common approach begins with the nitration of a suitable benzoic acid precursor, followed by reduction of the nitro group to an amine. The resulting amino-benzoic acid can then be coupled with various amines to generate a library of amide derivatives. A patented method describes the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid, which serves as a valuable template for generating a diverse range of N-substituted analogs.[6]

Logical Workflow for Amide Synthesis

G A 3-Nitro-4-chlorobenzoic Acid B Activation of Carboxylic Acid (e.g., with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole) A->B C Activated Ester Intermediate B->C D Amine Coupling (R-NH2) C->D E 3-Nitro-4-chloro-N-substituted-benzamide D->E F Reduction of Nitro Group (e.g., with Zn/NaOH) E->F G 3-Amino-4-chloro-N-substituted-benzamide F->G

Caption: General workflow for the synthesis of N-substituted 3-amino-4-chlorobenzamide analogs.

Preliminary Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While direct biological data for a wide range of 3-Amino-4-chloro-2-fluorobenzoic acid analogs is not yet extensively published, compelling evidence from closely related compounds points towards two primary areas of therapeutic interest: oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

The structural similarity of 3-Amino-4-chloro-2-fluorobenzoic acid analogs to known kinase inhibitors suggests their potential as anticancer agents.[7][8] Specifically, the substitution pattern is reminiscent of moieties found in inhibitors of critical signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 are key players in cell proliferation and survival, and their overactivity is a hallmark of many cancers.[9] A study on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which share a similar halogenated aniline moiety, demonstrated potent dual inhibition of EGFR and ErbB-2 kinases.[3] This suggests that the 3-amino-4-chloro-2-fluorobenzamide scaffold could effectively mimic the binding of these inhibitors in the ATP-binding pocket of these kinases.

The PI3K/AKT signaling cascade is another crucial pathway that is frequently hyperactivated in cancer, leading to increased cell growth and survival. Research on 2-amino-3-chlorobenzoic acid, a close structural isomer isolated from Streptomyces coelicolor, has shown its ability to act as a cancer antagonist by targeting PI3K/AKT markers.[2] This provides a strong rationale for investigating the potential of 3-Amino-4-chloro-2-fluorobenzoic acid analogs to modulate this pathway.

Potential Anticancer Signaling Pathway

G cluster_0 Cell Membrane Growth Factor Growth Factor EGFR/ErbB-2 EGFR/ErbB-2 Growth Factor->EGFR/ErbB-2 PI3K PI3K EGFR/ErbB-2->PI3K AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Analog 3-Amino-4-chloro-2-fluorobenzoic Acid Analog Analog->EGFR/ErbB-2 Analog->PI3K

Caption: Potential inhibition of EGFR/ErbB-2 and PI3K/AKT pathways by the analogs.

Antimicrobial Activity

Halogenated aromatic compounds have a long history as effective antimicrobial agents. The unique combination of substituents on the 3-Amino-4-chloro-2-fluorobenzoic acid core suggests that its derivatives could exhibit significant activity against a range of bacterial and fungal pathogens. Studies on N-substituted-3-chloro-2-azetidinones have demonstrated that such structures can possess good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Furthermore, amino acid-based antimicrobial agents containing fluoro and chloro substitutions have shown potent inhibitory activity.[10]

Data Presentation: Inhibitory Activities of Related Compounds

To provide a quantitative perspective on the potential of this chemical class, the following table summarizes the inhibitory activities of closely related compounds from the literature.

Compound ClassTargetIC50 (nM)Reference
Pyrimidine Derivative with 3-chloro-4-(3-fluorobenzyloxy)anilino moietyEGFR37[3]
Pyrimidine Derivative with 3-chloro-4-(3-fluorobenzyloxy)anilino moietyErbB-229[3]
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer Cell Line)- (Significant Cytotoxicity)[2]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of 3-Amino-4-chloro-2-fluorobenzoic acid analogs. These are based on established methodologies for structurally related compounds.

Protocol 1: Synthesis of N-substituted 3-amino-4-chloro-2-fluorobenzamide

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine (R-NH2)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-Amino-4-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted 3-amino-4-chloro-2-fluorobenzamide.

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A431, SKOV-3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 3-Amino-4-chloro-2-fluorobenzoic acid analogs

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and then dilute in cell culture medium. Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 3-Amino-4-chloro-2-fluorobenzoic acid analogs

  • DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized analogs in DMSO and then in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-Amino-4-chloro-2-fluorobenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. The preliminary evidence from structurally related compounds strongly suggests that its analogs are likely to possess potent anticancer and antimicrobial activities. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a broad range of N-substituted amide and ester derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies to elucidate the specific molecular targets and pathways affected by the most active compounds will be crucial for their further development. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. [Link]

  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. [Link]

  • Kinase drug discovery 20 years after imatinib. Reaction Biology. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. [Link]

  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. [Link]

  • Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-Amino-4-chloro-2-fluorobenzoic acid

An In-Depth Technical Guide to the Laboratory Synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid Introduction 3-Amino-4-chloro-2-fluorobenzoic acid is a halogenated aromatic amine derivative that serves as a valuable bui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Laboratory Synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid

Introduction

3-Amino-4-chloro-2-fluorobenzoic acid is a halogenated aromatic amine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an amine, a carboxylic acid, and two distinct halogen atoms—provides multiple reaction sites for the construction of complex molecular architectures. This guide, designed for researchers and drug development professionals, presents a robust, two-step synthetic pathway starting from commercially available 4-chloro-2-fluorobenzoic acid.

The synthesis proceeds via an initial electrophilic aromatic substitution to introduce a nitro group, yielding 4-chloro-2-fluoro-3-nitrobenzoic acid. This is followed by the selective reduction of the nitro group to the desired amine. This application note provides a detailed, step-by-step protocol, explains the chemical principles behind the procedural choices, and includes comprehensive safety and characterization information.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Nitration: Electrophilic aromatic substitution on 4-chloro-2-fluorobenzoic acid.

  • Reduction: Conversion of the intermediate's nitro group to an amino group.

Caption: Two-step synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid.

Physicochemical Data Summary

The table below summarizes key properties for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
4-Chloro-2-fluorobenzoic acidC₇H₄ClFO₂174.55[1]446-30-0White to off-white powder163-167
4-Chloro-2-fluoro-3-nitrobenzoic acidC₇H₃ClFNO₄219.55[2]1805954-61-3Pale yellow solidNot available
3-Amino-4-chloro-2-fluorobenzoic acidC₇H₅ClFNO₂189.57Not availableOff-white to brown powder~214-215 (analogy)[3]

Experimental Workflow Diagram

The following diagram illustrates the complete laboratory workflow from starting material to the purified final product.

G SM Starting Material: 4-Chloro-2-fluorobenzoic acid Nitration Step 1: Nitration (HNO₃ / H₂SO₄, 0-10°C) SM->Nitration Reagents Workup1 Work-up 1: Quench on Ice, Filter Nitration->Workup1 Reaction Mixture Intermediate Intermediate: 4-Chloro-2-fluoro-3-nitrobenzoic acid Workup1->Intermediate Crude Product Reduction Step 2: Reduction (Fe / HCl, Reflux) Intermediate->Reduction Reagents Workup2 Work-up 2: Filter, Neutralize, Extract Reduction->Workup2 Reaction Mixture Purification Purification: Recrystallization Workup2->Purification Crude Product FP Final Product: 3-Amino-4-chloro-2-fluorobenzoic acid Purification->FP Purified Solid Analysis Characterization (MP, NMR, IR, MS) FP->Analysis Final Check

Caption: Logical workflow for the synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 4-chloro-2-fluoro-3-nitrobenzoic acid (Nitration)

Principle: This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺). The existing substituents on the benzene ring direct the position of the incoming nitro group. The carboxylic acid is a deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The combined directing effects favor the introduction of the nitro group at the C-3 position, which is ortho to the fluorine and meta to the carboxylic acid.

Materials and Equipment:

  • 4-Chloro-2-fluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water and ice

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

  • Slowly and portion-wise, add 8.73 g (0.05 mol) of 4-chloro-2-fluorobenzoic acid to the stirred sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

  • Prepare the nitrating mixture by carefully adding 4.5 mL (0.10 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-45 minutes. Critically maintain the internal reaction temperature between 5-10 °C.

  • After the addition is complete, allow the mixture to stir at 10 °C for an additional 2-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is deemed complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the collected solid, 4-chloro-2-fluoro-3-nitrobenzoic acid, in a vacuum oven at 50-60 °C to a constant weight. The product is often of sufficient purity for the next step.

Part 2: Synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid (Reduction)

Principle: The reduction of the nitro group to an amine is achieved using a metal in an acidic medium. Finely divided iron powder acts as the electron donor, and hydrochloric acid provides the acidic environment and protons necessary for the reaction.[4] This method is robust, cost-effective, and generally high-yielding for aromatic nitro compounds.

Materials and Equipment:

  • 4-chloro-2-fluoro-3-nitrobenzoic acid (from Part 1)

  • Iron powder (Fe, fine mesh)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 500 mL three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of 10.98 g (0.05 mol) of 4-chloro-2-fluoro-3-nitrobenzoic acid and 16.76 g (0.30 mol) of iron powder in a mixture of 150 mL of ethanol and 40 mL of water.[4]

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Carefully add 4 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.[4]

  • Continue refluxing for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad of celite to remove the iron powder and iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, slowly add 5 M sodium hydroxide solution until the pH is approximately 8-9 to ensure the product is in its free amine form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purify the crude 3-Amino-4-chloro-2-fluorobenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values for analogous compounds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and the success of the functional group transformation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches (around 3300-3500 cm⁻¹) for the amine and the C=O stretch for the carboxylic acid.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compound.[3]

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials. The nitrating mixture should be prepared and used with caution due to its high reactivity.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

  • Handling: Avoid inhalation of dust and vapors.[5][7] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention if necessary.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Priechodová, V., et al. (2012, November 19). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. Available at: [Link]

  • Li, G., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • NIST. 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Amino-4-chlorobenzoic acid. Available at: [Link]

  • Google Patents. (2008, March 12). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

  • Google Patents. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Google Patents. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • PubChem. 3-Chloro-4-fluorobenzoic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Thermo Fisher Scientific. (2024, February 4). 3-Amino-4-chlorobenzoic acid - SAFETY DATA SHEET. Available at: [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PubChem. 2-Chloro-4-fluoro-3-nitrobenzoic acid. National Institutes of Health. Available at: [Link]

  • NextSDS. 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Information. Available at: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Application

Using 3-Amino-4-chloro-2-fluorobenzoic acid as a pharmaceutical intermediate in drug discovery

An Application Note on the strategic utilization of 3-Amino-4-chloro-2-fluorobenzoic acid (CAS: 1360624-16-3) in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Executive Summary & Biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic utilization of 3-Amino-4-chloro-2-fluorobenzoic acid (CAS: 1360624-16-3) in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.

Executive Summary & Biological Rationale

The development of anti-inflammatory therapeutics has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. However, these agents block the cyclooxygenase (COX) enzymes upstream in the arachidonic acid cascade, inhibiting not only the pro-inflammatory prostaglandin E2 (PGE2) but also the cardioprotective prostacyclin (PGI2)[1][2]. This indiscriminate blockade is the primary driver of the cardiovascular and gastrointestinal toxicities associated with COX-2 inhibitors.

To circumvent this, modern drug discovery has shifted toward targeting mPGES-1 , the terminal enzyme responsible for isomerizing PGH2 specifically into PGE2[3]. By inhibiting mPGES-1, researchers can selectively suppress inflammation and pain while sparing the cardioprotective PGI2 pathway[3].

A highly potent class of mPGES-1 inhibitors, exemplified by the clinical-stage candidate Vipoglanstat (GS-248), utilizes a 2-anilinobenzimidazole-6-carboxamide core[4]. The construction of this intricate pharmacophore relies fundamentally on a highly specialized bifunctional intermediate: 3-Amino-4-chloro-2-fluorobenzoic acid [1][5].

mPGES1_Pathway AA Arachidonic Acid (Membrane Phospholipids) PGH2 Prostaglandin H2 (Unstable Intermediate) AA->PGH2 COX-1 / COX-2 PGI2 Prostacyclin [Cardioprotective] PGH2->PGI2 Prostacyclin Synthase mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 [Pro-inflammatory & Pain] mPGES1->PGE2 Inhibitor mPGES-1 Inhibitor (e.g., Vipoglanstat) Inhibitor->mPGES1 Selective Blockade (Spares PGI2)

Fig 1: The mPGES-1 pathway. Selective inhibition blocks PGE2 while sparing cardioprotective PGI2.

Structural Causality: Why This Specific Intermediate?

In synthetic drug design, every functional group on an intermediate must serve a precise mechanistic or biological purpose. 3-Amino-4-chloro-2-fluorobenzoic acid is a masterclass in functional group orchestration:

PositionFunctional GroupSynthetic & Biological Causality
C1 Carboxylic Acid (-COOH)Synthetic: Serves as the anchor for amidation to form the primary carboxamide. Biological: The resulting carboxamide acts as a critical hydrogen-bond donor/acceptor in the mPGES-1 active site.
C2 Fluorine (-F)Synthetic: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). Fluorine's extreme electronegativity stabilizes the Meisenheimer transition state, making it vastly superior to chlorine for SNAr.
C3 Primary Amine (-NH2)Synthetic: Once the C2-fluoro is displaced by an incoming amine, this C3-amine provides the second nitrogen required to close the benzimidazole ring.
C4 Chlorine (-Cl)Biological: Provides a metabolic shield against oxidative degradation (CYP450 metabolism) and precisely fills a lipophilic pocket in the target enzyme to increase binding affinity[1].

Synthetic Workflow & Self-Validating Protocols

The transformation of 3-Amino-4-chloro-2-fluorobenzoic acid into a benzimidazole mPGES-1 inhibitor requires a three-step sequence. Standard reagents often fail here due to the unprotected C3-amine. The protocols below outline the field-proven methodology to navigate these chemoselectivity challenges[1][5].

Synthetic_Workflow SM 3-Amino-4-chloro- 2-fluorobenzoic acid Amide 3-Amino-4-chloro- 2-fluorobenzamide SM->Amide 1. Ghosez's Reagent 2. NH3 (aq) Diamine 1,2-Diamine Intermediate Amide->Diamine SNAr (R-NH2) Regioselective API Benzimidazole Pharmacophore Diamine->API Cyclization (R'-NCS / EDC)

Fig 2: Three-step synthetic workflow from the fluorobenzoic acid intermediate to the benzimidazole.

Protocol A: Mild Amidation via Ghosez's Reagent

Challenge: Converting the C1-carboxylic acid to an amide using standard thionyl chloride ( SOCl2​ ) or oxalyl chloride will cause the unprotected C3-amine to react, forming destructive sulfinylamines or acylated byproducts. Solution: Utilize Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which generates the acid chloride under strictly neutral, mild conditions.

  • Activation: Suspend 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise at 0 °C. Stir the mixture for 2 hours at room temperature until a clear solution forms, indicating complete conversion to the acid chloride.

  • Amidation: Slowly add the reaction mixture dropwise into a vigorously stirred solution of concentrated aqueous ammonia ( NH3​ , 10.0 eq) at 0 °C.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate to yield 3-amino-4-chloro-2-fluorobenzamide [1][5].

Protocol B: Regioselective SNAr Amination

Causality: The incoming primary amine ( R−NH2​ ) must displace the C2-fluorine, not the C4-chlorine. This regioselectivity is guaranteed because (A) Fluorine is a superior SNAr leaving group, and (B) the C2 position is ortho to the strongly electron-withdrawing C1-carboxamide, which heavily activates the C2 carbon for nucleophilic attack.

  • Reaction Setup: Dissolve 3-amino-4-chloro-2-fluorobenzamide (1.0 eq) in a polar aprotic solvent (N-Methyl-2-pyrrolidone, NMP).

  • Amine Addition: Add the desired primary amine (e.g., an aliphatic or benzylic amine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the mixture to 120 °C in a sealed tube or microwave reactor for 4-6 hours.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, and filter to isolate the 1,2-diamine intermediate .

Protocol C: Benzimidazole Cyclization
  • Thiourea Formation: Dissolve the 1,2-diamine intermediate in Dimethylformamide (DMF). Add an aryl isothiocyanate ( R′−NCS , 1.1 eq) and stir at room temperature for 2 hours to form the thiourea intermediate.

  • Desulfurative Cyclization: Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq) to the same pot. Heat to 80 °C for 3 hours. EDC acts as a desulfurizing agent, driving the intramolecular cyclization.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final 2-anilinobenzimidazole-6-carboxamide API.

Analytical Validation & In-Process Controls (IPC)

To ensure the integrity of the self-validating protocols, the following analytical metrics must be strictly monitored to confirm reaction success before proceeding to the next step.

Synthetic StepAnalytical MethodValidation Metric (Self-Validating Proof)
Protocol A (Amidation)LC-MSShift from [M-H]- (acid) to[M+H]+ (amide). Disappearance of the broad -COOH stretch in FTIR (~3000 cm⁻¹).
Protocol B (SNAr)19F NMR Critical IPC: Complete disappearance of the Aryl-Fluorine signal (~ -110 to -120 ppm). This is the definitive proof of successful SNAr displacement.
Protocol C (Cyclization)1H NMRDisappearance of the broad thiourea N-H protons (~9.0-10.0 ppm) and appearance of the characteristic benzimidazole core signals.

References

  • Title: EP2606036B1 - 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents Source: Google Patents / Boehringer Ingelheim International Gmbh URL
  • Title: WO2012022793A1 - New compounds Source: Google Patents / Boehringer Ingelheim International Gmbh URL
  • Title: mPGES1 | Prostaglandin synthases Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: vipoglanstat | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: 3-Amino-4-chloro-2-fluorobenzoic acid, 1360624-16-3 Source: Rovathin Chemical Vendor Data URL: [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantitation of 3-Amino-4-chloro-2-fluorobenzoic Acid

Executive Overview The accurate quantitation and purity profiling of highly functionalized aromatic building blocks are critical in modern drug development. 3-Amino-4-chloro-2-fluorobenzoic acid presents a unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The accurate quantitation and purity profiling of highly functionalized aromatic building blocks are critical in modern drug development. 3-Amino-4-chloro-2-fluorobenzoic acid presents a unique analytical challenge: it is a highly polar, amphoteric, and multi-halogenated molecule. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns often results in poor retention, severe peak tailing, and inadequate resolution from structural isomers.

As a Senior Application Scientist, I have designed this protocol to move beyond trial-and-error method development. This guide provides a self-validating, deeply mechanistic workflow leveraging orthogonal stationary phase chemistry and precise pH control to ensure robust,[1] analytical performance.

The Analytical Challenge: Molecular Causality

To develop a robust method, we must first understand the physicochemical behavior of the analyte and the causality behind our chromatographic choices.

Analyte Profiling & pH Dynamics

3-Amino-4-chloro-2-fluorobenzoic acid contains an acidic carboxylic moiety and a basic aniline group. The presence of strongly electron-withdrawing fluorine (ortho) and chlorine (para to the amine) atoms significantly depresses the pKa of both functional groups.

  • Causality for Mobile Phase Selection: At a neutral pH, the molecule exists as a highly polar zwitterion or anion, leading to virtually zero retention on hydrophobic phases. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This suppresses the ionization of the carboxylic acid (rendering it neutral) while protonating the amine. The TFA anion then acts as a volatile ion-pairing reagent, masking the cationic charge of the amine and significantly enhancing hydrophobic retention.

Stationary Phase Selection: Why PFP?

Standard C18 columns rely almost exclusively on hydrophobic partitioning, which is insufficient for this polar molecule. We utilize a Pentafluorophenyl (PFP) stationary phase [2].

  • Causality for Column Selection: PFP columns offer multi-modal retention mechanisms. The electron-deficient fluorinated aromatic ring of the stationary phase engages in strong π−π interactions with the electron-rich regions of the analyte. Furthermore, the PFP phase facilitates highly specific halogen bonding and dipole-dipole interactions with the fluorine and chlorine atoms on the target molecule[3]. This orthogonal selectivity is mandatory for resolving the target from closely related synthetic impurities.

Interactions Analyte 3-Amino-4-chloro- 2-fluorobenzoic acid Pi π-π Interactions (Aromatic Ring) Analyte->Pi Hal Halogen Bonding (C-F, C-Cl) Analyte->Hal Dip Dipole-Dipole (Polar Groups) Analyte->Dip Stat Pentafluorophenyl (PFP) Stationary Phase Pi->Stat Hal->Stat Dip->Stat

Multi-modal retention mechanisms between the halogenated analyte and the PFP stationary phase.

Experimental Protocols: A Self-Validating Workflow

Every analytical run must prove its own validity before sample data is accepted. This protocol integrates System Suitability Testing (SST) as a strict gatekeeper.

Reagents and Materials
  • Stationary Phase: Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm (or equivalent core-shell PFP)[2].

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v) to match initial gradient conditions and prevent solvent-shock band broadening.

Step-by-Step Preparation Methodology
  • Mobile Phase Preparation: Add exactly 1.0 mL of MS-grade TFA to 1000 mL of Water (Phase A) and Acetonitrile (Phase B). Sonicate for 10 minutes to degas. Note: Precise TFA concentration is critical; variations will shift the retention time due to altered ion-pairing dynamics.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Amino-4-chloro-2-fluorobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile, sonicate until clear, and make up to volume with Water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • System Suitability Solution: Spike the Working Standard with 10 µg/mL of a known closely eluting impurity (e.g., 4-chloro-2-fluorobenzoic acid) to verify column resolving power.

Chromatographic Conditions & Gradient Program
ParameterSpecificationRationale
Column PFP, 150 x 4.6 mm, 2.6 µmMaximizes halogen bonding and π−π interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell particles.
Injection Volume 5.0 µLPrevents column overloading and maintains sharp peak shapes.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 235 nm & 280 nm235 nm for maximum sensitivity; 280 nm for specificity of the aniline ring.

Optimized Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.0955High aqueous environment forces analyte into PFP pores.
2.0955Isocratic hold to stabilize polar retention.
12.04060Linear ramp to elute the target and hydrophobic impurities.
15.01090Column wash to remove strongly bound lipophilic contaminants.
15.1955Return to initial conditions.
20.0955Re-equilibration (critical for reproducible ion-pairing).

Method Validation Framework

To ensure the method is "fit for purpose," it must be validated according to the [4].

MethodDev S1 1. Analyte Profiling (Amphoteric, Halogenated) S2 2. Stationary Phase (PFP Orthogonal Selectivity) S1->S2 S3 3. pH & Mobile Phase (0.1% TFA, Ion-Pairing) S2->S3 S4 4. Gradient Optimization (Kinetics & Resolution) S3->S4 S5 5. ICH Q2(R2) Validation (Self-Validating Protocol) S4->S5

HPLC Method Development Lifecycle for Amphoteric Halogenated Compounds.

The Gatekeeper: System Suitability Testing (SST)

Before executing the validation or sample analysis, the system must pass the following criteria using the System Suitability Solution. If it fails, the run must be aborted and the system diagnosed.

SST ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 (Target vs. Impurity)Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Retention Time %RSD ≤ 1.0% (n=6)Validates pump precision and consistent TFA ion-pairing.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability.
ICH Q2(R2) Validation Parameters
  • Specificity: Inject Diluent blank and ensure no interfering peaks elute at the retention time of 3-Amino-4-chloro-2-fluorobenzoic acid. Peak purity must be > 990 (using DAD).

  • Linearity & Range: Prepare a 5-point calibration curve from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic sample matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent preparations of the 100 µg/mL standard. The %RSD of the assay results must be ≤2.0% .

  • Robustness: Deliberately vary the column temperature ( ±5 °C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ). The SST criteria (Resolution > 2.0) must remain satisfied under all perturbed conditions.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. [Link][1][4][5]

  • Phenomenex. "HPLC Columns - Luna and Kinetex PFP Method Development." Phenomenex Technical Resources.[Link][3][6]

  • MDPI. "Development of an Efficient HPLC Method for the Detection of Hydrophilic and Lipophilic Contaminants." Sensors. [Link][2]

  • Helix Chromatography. "HPLC Methods for Analysis of Aminobenzoic Acids and Zwitterionic Compounds." Helix Chrom Applications.[Link][7]

Sources

Application

Amide coupling protocols utilizing 3-Amino-4-chloro-2-fluorobenzoic acid

An Application Note on Amide Coupling Protocols Utilizing 3-Amino-4-chloro-2-fluorobenzoic acid Abstract 3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Amide Coupling Protocols Utilizing 3-Amino-4-chloro-2-fluorobenzoic acid

Abstract

3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently incorporated to modulate the physicochemical and pharmacological properties of target molecules. However, its unique substitution pattern presents significant challenges for standard amide coupling procedures. The presence of electron-withdrawing halogen substituents (Cl and F) deactivates the aniline amine, reducing its nucleophilicity, while the ortho-fluoro group introduces steric hindrance around the carboxylic acid. This application note provides an in-depth guide to successfully performing amide couplings with this challenging substrate, detailing robust protocols, mechanistic insights, and troubleshooting strategies for researchers, scientists, and drug development professionals.

The Challenge: Overcoming Electronic Deactivation and Steric Hindrance

Amide bond formation is a fundamental transformation in organic synthesis.[1] The reaction typically involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[2]

The structure of 3-Amino-4-chloro-2-fluorobenzoic acid introduces two primary difficulties:

  • Reduced Nucleophilicity: Aniline amines are inherently less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. The additional electron-withdrawing effects of the chloro and fluoro substituents further decrease the electron density on the nitrogen, making it a poor nucleophile.[3][4]

  • Steric Hindrance: The ortho-fluoro substituent creates steric bulk around the carboxylic acid group, potentially impeding the approach of coupling reagents and the amine partner.

These factors often lead to sluggish or failed reactions when using standard amide coupling conditions.[3][5] Therefore, specialized protocols employing more potent activating agents or catalytic strategies are required to achieve high yields.

General Experimental Workflow

A successful amide coupling strategy for this substrate follows a well-defined workflow. The critical step is the efficient activation of the carboxylic acid to overcome the poor nucleophilicity of the amine partner.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Isolation & Purification SMs 3-Amino-4-chloro-2-fluorobenzoic Acid + Amine Partner Dissolve Dissolve in Anhydrous Solvent (e.g., DMF, CH2Cl2) SMs->Dissolve Activate Add Coupling Reagent, Additive & Base Dissolve->Activate Pre-activation may be required Couple Stir at RT or Heat (Monitor by TLC/LC-MS) Activate->Couple Workup Aqueous Workup & Extraction Couple->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

Recommended Protocols & Mechanistic Insights

Two primary protocols have demonstrated high efficacy for challenging substrates like 3-Amino-4-chloro-2-fluorobenzoic acid. The choice depends on the specific amine coupling partner, available reagents, and desired reaction kinetics.

Protocol 1: EDC/HOBt with Catalytic DMAP

This method enhances the classic carbodiimide coupling by introducing 4-Dimethylaminopyridine (DMAP) as a catalyst. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) form a reactive HOBt-ester, this intermediate can still react too slowly with the deactivated aniline. DMAP acts as a potent acyl transfer agent, intercepting the HOBt-ester to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack.[6]

Mechanism of Action:

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Byproduct1 EDC-Urea O_Acylisourea->Byproduct1 HOBt HOBt HOBt->HOBt_Ester Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP (cat.) Byproduct2 HOBt (Regenerated) HOBt_Ester->Byproduct2 DMAP DMAP DMAP->Acylpyridinium Amide Amide Product Acylpyridinium->Amide + R'-NH2 Byproduct3 DMAP (Regenerated) Acylpyridinium->Byproduct3 Amine R'-NH2 Amine->Amide

Caption: Mechanism for EDC/HOBt/DMAP mediated coupling.

Step-by-Step Protocol:

  • To a solution of 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 equiv.) in anhydrous acetonitrile or DMF (0.2 M), add the desired amine partner (1.0 equiv.), HOBt (0.1 equiv.), and DMAP (1.0 equiv.).[3]

  • Add EDC (1.2 equiv.) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and fast reaction times, especially with challenging substrates.[7][8] It operates by forming a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole ring of the HOAt leaving group is thought to accelerate the subsequent aminolysis step through anchimeric assistance (neighboring group participation), making HATU superior to its HOBt-based analogue, HBTU, for difficult couplings.[7][9]

Mechanism of Action:

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Byproduct1 Tetramethylurea HATU->Byproduct1 Amide Amide Product OAt_Ester->Amide + R'-NH2 Byproduct2 HOAt OAt_Ester->Byproduct2 Amine R'-NH2 Amine->Amide

Caption: Mechanism for HATU mediated amide coupling.

Step-by-Step Protocol:

  • In a flask, dissolve 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.2 M).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.), and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the amine partner (1.1 equiv.) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[4]

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Comparative Analysis of Protocols

FeatureProtocol 1: EDC/HOBt/DMAPProtocol 2: HATU/DIPEA
Reagent Cost LowerHigher
Reactivity Good to Excellent[6]Excellent, especially for hindered substrates[7][8]
Reaction Time Longer (12-24 h)Faster (2-4 h)
Byproducts Water-soluble urea, HOBt, DMAPWater-soluble tetramethylurea, HOAt
Workup Standard aqueous workupCan require LiCl wash to remove DMF
Key Advantage Cost-effective and robust for moderately difficult couplingsHigh efficiency, rapid kinetics, low epimerization[7]
Consideration DMAP is toxic; HOBt has explosive potential in anhydrous form[10]HATU is moisture-sensitive

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.2. Insufficient reactivity of the amine.3. Presence of water in reagents or solvents.1. Switch from EDC/HOBt to the more potent HATU protocol.[7][11]2. Increase equivalents of coupling reagents (e.g., to 1.5 equiv.).3. Ensure all glassware, solvents, and reagents are strictly anhydrous.
Starting Material Recovered Reaction is too sluggish under the chosen conditions.1. Increase reaction time.2. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor carefully.[11]3. Consider an alternative, more forcing protocol, such as converting the carboxylic acid to an acyl fluoride in situ.[5][12]
Poor Solubility Substrates or reagents are not fully dissolved.Use a more polar aprotic solvent like NMP or DMSO, ensuring it is anhydrous.[3]
Side Reactions The activated carboxylic acid is reacting with other nucleophiles or itself.Ensure the amine is added promptly after the pre-activation step. The order of addition can be crucial.

Conclusion

The successful amidation of 3-Amino-4-chloro-2-fluorobenzoic acid requires a departure from standard coupling protocols due to the molecule's inherent electronic and steric challenges. For moderately difficult couplings, an EDC/HOBt-mediated reaction catalyzed by DMAP offers a cost-effective and reliable method.[6] For more challenging transformations or when rapid reaction times are desired, the use of a powerful uronium salt reagent like HATU is the recommended approach, providing excellent yields and high efficiency.[7][8] By understanding the mechanistic principles and applying the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

  • Dubey, S. K., Singh, A., & Singh, A. K. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Sohlin, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027-11031. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CEM Corporation. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? ResearchGate. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

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Method

Advanced Catalytic Strategies for the Suzuki-Miyaura Cross-Coupling of 3-Amino-4-chloro-2-fluorobenzoic Acid

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Profiling & Mechanistic Challenges The functionalization of multi-substituted, highly deactivated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Substrate Profiling & Mechanistic Challenges

The functionalization of multi-substituted, highly deactivated aryl chlorides is a persistent bottleneck in late-stage drug development. 3-Amino-4-chloro-2-fluorobenzoic acid represents a particularly challenging electrophile for Suzuki-Miyaura cross-coupling due to four distinct structural liabilities:

  • Aryl Chloride Unreactivity: The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making oxidative addition significantly slower compared to aryl bromides or iodides[1].

  • Free Amine Poisoning: The unprotected primary amine (-NH2) at the 3-position is a strong σ-donor. In traditional catalytic systems, it can coordinate to the palladium(II) intermediate, forming stable off-cycle complexes that stall the catalytic cycle[2]. Furthermore, it presents a risk for competitive Buchwald-Hartwig C–N amination.

  • Carboxylic Acid Interference: The free carboxylic acid (-COOH) at the 1-position is highly acidic. It will immediately quench the basic conditions required to activate the boronic acid, necessitating precise stoichiometric adjustments to the base[3].

  • Steric Hindrance: The target C–Cl bond is flanked by the ortho-amino group, creating a sterically congested environment that repels bulky catalyst complexes during the critical oxidative addition step.

To achieve high yields without resorting to protecting-group chemistry, the catalyst system must be meticulously engineered to favor C–C bond formation while suppressing off-target coordination.

Catalyst System Rationale: The Causality of Reagent Selection

To overcome the inherent deactivation of 3-Amino-4-chloro-2-fluorobenzoic acid, a highly active, sterically demanding catalyst system is required.

The Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) Traditional ligands like PPh3 fail to activate aryl chlorides. XPhos, a Buchwald dialkylbiaryl phosphine, is uniquely suited for this substrate[3]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the stubborn C–Cl bond. Crucially, the bulky triisopropylphenyl ring creates a restrictive steric pocket around the palladium center. This pocket is large enough to accommodate the planar aryl chloride but strictly excludes the tetrahedral nitrogen of the free amine, thereby preventing catalyst poisoning and competitive amination[2].

The Precatalyst: XPhos Pd G3 Using standard Pd(OAc)2 or Pd2(dba)3 requires the phosphine ligand to reduce Pd(II) to the active Pd(0) species, which is inefficient and consumes expensive ligands. The XPhos Pd G3 precatalyst undergoes rapid activation under mildly basic conditions at room temperature to quantitatively generate the active L-Pd(0) species, ensuring the catalyst is fully available before thermal degradation can occur.

The Base: Potassium Phosphate (K3PO4) Because the substrate contains a free carboxylic acid, 3.0 equivalents of base are strictly required.

  • Equivalent 1: Deprotonates the -COOH to form the soluble carboxylate salt.

  • Equivalent 2: Activates the arylboronic acid into the reactive boronate complex [ArB(OH)3]- required for transmetalation.

  • Equivalent 3: Acts as a buffer to maintain the alkaline pH necessary for the catalytic cycle.

Reaction Optimization Data

The following table summarizes the quantitative data from catalyst screening, demonstrating the necessity of the G3 precatalyst and the XPhos ligand.

EntryCatalyst System (2 mol%)LigandBase (Eq.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4PPh3K2CO3 (2.0)Dioxane/H2O (4:1)90< 5%Failure to undergo oxidative addition; amine poisoning observed.
2Pd(OAc)2SPhosK3PO4 (3.0)Toluene/H2O (4:1)10045%Moderate conversion; biphasic system limits carboxylate solubility.
3XPhos Pd G3XPhosK2CO3 (3.0)Dioxane/H2O (4:1)8072%Good conversion, but weaker base slows transmetalation.
4 XPhos Pd G3 XPhos K3PO4 (3.0) Dioxane/H2O (4:1) 80 > 95% Rapid Pd(0) generation; full conversion; no amination byproducts.

Catalytic Cycle Visualization

G Precat XPhos Pd G3 (Precatalyst) Pd0 Active L-Pd(0) Species Precat->Pd0 Base / RT (Deprotonation) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Aryl Chloride PdII_Cl L-Pd(II)(Ar)(Cl) (Ar = 3-Amino-2-fluoro-4-benzoate) OxAdd->PdII_Cl TransMet Transmetalation (Boronate Transfer) PdII_Cl->TransMet + [R-B(OH)3]- (from K3PO4) PdII_R L-Pd(II)(Ar)(R) TransMet->PdII_R RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling tailored for deactivated aryl chlorides using XPhos.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The amphoteric nature of the product (containing both a basic amine and an acidic carboxylate) is leveraged during the workup to isolate the product via isoelectric precipitation, bypassing the need for complex chromatography.

Materials Required (1.0 mmol scale)
  • Electrophile: 3-Amino-4-chloro-2-fluorobenzoic acid (189.6 mg, 1.0 mmol, 1.0 eq)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 eq)

  • Precatalyst: XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (636.8 mg, 3.0 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane / HPLC-grade H2O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Amino-4-chloro-2-fluorobenzoic acid, the arylboronic acid, K3PO4, and XPhos Pd G3.

  • Seal the tube with a septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by argon backfilling. Causality: Pd(0) is highly susceptible to oxidation; removing ambient oxygen prevents the formation of inactive peroxo-palladium species.

Phase 2: Solvent Degassing & Reaction 3. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solvent mixture with argon gas for 15 minutes. 4. Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe. Causality: Water is mandatory to dissolve the K3PO4 and the intermediate carboxylate salt, enabling transmetalation at the aqueous-organic interface. 5. Replace the septum with a Teflon-lined screw cap under a positive flow of argon. 6. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 8 hours. 7. Monitor reaction progress via LC-MS. The starting material mass (m/z 188[M-H]-) should be completely consumed.

Phase 3: Downstream Processing & Isoelectric Precipitation 8. Once complete, remove the reaction from the oil bath and cool to room temperature. 9. Dilute the mixture with 10 mL of H2O and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake well. 10. Phase Separation: Separate the layers. Self-Validation: The desired product is currently a highly water-soluble potassium carboxylate salt and will reside entirely in the bottom aqueous layer. The organic layer contains the cleaved XPhos ligand, unreacted boronic acid, and homocoupled byproducts. Discard the organic layer. 11. Wash the aqueous layer with an additional 10 mL of EtOAc to ensure complete removal of organic impurities. 12. Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a pH meter. While stirring aggressively, add 1M HCl dropwise until the pH reaches ~4.0 .

  • Causality: At pH > 7, the molecule is a soluble anion. At pH < 2, the amine is protonated into a soluble cation. At pH ~4 (the isoelectric point), the molecule forms a neutral zwitterion (or uncharged species) which is insoluble in water.
  • A thick precipitate will form as the pH hits the 4.0–4.5 range.
  • Filter the precipitate through a Büchner funnel, wash with cold H2O (2 x 5 mL), and dry under high vacuum to afford the pure cross-coupled product.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. 2008.[3] URL:

  • Colacot, T. J. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." PMC.[2] URL:

  • Bedford, R. B. et al. "High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source." Organometallics. 2003.[1] URL:

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for 3-Amino-4-chloro-2-fluorobenzoic Acid

Target Audience: Research Scientists, Process Chemists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale 3-Amino-4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including microsomal prostaglandin E2 synthase-1 inhibitors [1]. Due to the presence of both an electron-withdrawing halogenated aromatic ring and amphoteric functional groups (an acidic carboxyl group and a weakly basic amino group), crude preparations often contain unreacted starting materials, regioisomers, and colored oxidative degradation products.

As a Senior Application Scientist, I emphasize that successful purification of this compound cannot rely solely on standard solvent recrystallization. The most effective, field-proven strategy employs a tandem approach: Isoelectric Precipitation (leveraging the compound's zwitterionic nature) followed by Mixed-Solvent Recrystallization to achieve >99% purity.

Physicochemical Properties

Understanding the physicochemical profile is essential for designing the purification logic. The table below summarizes the key parameters guiding our solvent and pH choices.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₇H₅ClFNO₂Halogens increase lipophilicity; limits aqueous solubility at neutral pH.
Functional Groups -COOH, -NH₂Amphoteric. Soluble in strong base (as carboxylate) and strong acid (as anilinium).
Estimated pKa₁ (-COOH) ~2.5 - 3.0Deprotonates in mild base (e.g., NaHCO₃ or NaOH).
Estimated pKa₂ (-NH₂) ~1.5 - 2.0Weakly basic due to ortho-F and para-Cl electron withdrawal.
Isoelectric Point (pI) ~2.0 - 2.5Minimum solubility occurs at this pH; ideal for precipitation.

Purification Workflow & Logic

The purification workflow is designed as a self-validating system. By first dissolving the crude material in an alkaline aqueous solution, we separate the target from non-acidic lipophilic impurities. Activated charcoal treatment removes polymeric colored byproducts. Subsequent acidification to the isoelectric point forces the target compound out of solution. Finally, an ethanol/water recrystallization polishes the crystal lattice, removing trapped trace haloisomers.

Workflow A Crude 3-Amino-4-chloro-2-fluorobenzoic acid (Contains isomers & colored impurities) B Alkaline Dissolution (NaOH, pH 9-10) + Activated Charcoal Treatment A->B C Hot Filtration (Removes charcoal & base-insoluble organics) B->C D Isoelectric Precipitation (Aqueous HCl to pH 2.5) C->D E Vacuum Filtration & Cold Water Wash D->E F Mixed-Solvent Recrystallization (Ethanol / Water) E->F G Vacuum Drying (50°C, 24h) F->G H Purified Product (>99% HPLC) G->H

Caption: Tandem purification workflow utilizing acid-base extraction and mixed-solvent recrystallization.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation and Decolorization

Objective: Remove neutral/basic lipophilic impurities and oxidized colored byproducts.

  • Alkaline Dissolution: Suspend 10.0 g of crude 3-amino-4-chloro-2-fluorobenzoic acid in 100 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0–10.0. Causality: The carboxylic acid is converted to its highly soluble sodium salt. Neutral impurities remain suspended.

  • Decolorization: Add 1.0 g of activated charcoal (Norit® or equivalent) to the alkaline solution. Heat the mixture to 60°C for 30 minutes. Causality: The high surface area of the charcoal adsorbs high-molecular-weight, highly conjugated oxidative degradation products common in aniline derivatives.

  • Filtration: Filter the hot suspension through a Celite® pad to remove the charcoal and any undissolved impurities. Wash the pad with 20 mL of warm mildly alkaline water.

  • Precipitation: Transfer the clear filtrate to a reaction flask equipped with an overhead stirrer. Cool to 10°C. Dropwise, add 2M HCl until the pH reaches precisely 2.5. Causality: At pH 2.5, the molecule is fully protonated at the carboxylate but not yet protonated at the weakly basic aniline nitrogen. This is the isoelectric point where the zwitterion/neutral species has minimal solubility, driving massive precipitation.

  • Isolation: Stir the resulting thick white/off-white slurry for 1 hour at 5°C to ensure complete crystallization. Filter under vacuum and wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual NaCl.

Protocol B: Mixed-Solvent Recrystallization

Objective: Achieve >99% purity and establish a uniform crystal habit.

  • Dissolution: Transfer the damp filter cake from Protocol A to a round-bottom flask. Add 40 mL of absolute Ethanol. Heat to reflux (approx. 78°C) until the solid completely dissolves. Causality: Ethanol acts as the "good solvent," readily dissolving the organic framework at elevated temperatures.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot deionized water (the "anti-solvent") dropwise until the solution becomes faintly turbid. Add just enough hot ethanol (1-2 mL) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours. Causality: Slow, undisturbed cooling prevents the kinetic trapping of impurities within the crystal lattice, favoring the thermodynamic formation of pure, large crystals.

  • Final Isolation: Filter the purified crystals under vacuum. Wash with a minimal amount of ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours to constant weight.

Quality Control & Validation

To ensure the trustworthiness of the purification, the final product must be validated using the following analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): Utilizing a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. Target purity is >99.0% Area.

  • Melting Point Determination: A sharp melting point indicates high purity. (Compare against reference standards).

  • NMR Spectroscopy: ¹H and ¹⁹F NMR should be utilized to confirm the absence of regioisomeric impurities (e.g., 5-chloro isomers) which often co-precipitate in crude mixtures.

References

  • Google Patents. (2014). 2-phenylamino-1H-benzimidazole-5-carboxamide derivatives and their use as microsomal prostaglandin E2 synthase-1 inhibitors (Patent No. CN103562183B).
Method

Application Note: Strategic Incorporation of 3-Amino-4-chloro-2-fluorobenzoic Acid into Complex Peptides via SPPS

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Peptide Drug Development. Executive Summary The incorporation of halogenated anthranilic acid derivatives, such as 3-amino-4-chloro-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Peptide Drug Development.

Executive Summary

The incorporation of halogenated anthranilic acid derivatives, such as 3-amino-4-chloro-2-fluorobenzoic acid , into peptide chains is a powerful strategy for developing conformationally restricted peptidomimetics, PROTAC linkers, and highly lipophilic target-binding domains. However, integrating this specific building block via Solid-Phase Peptide Synthesis (SPPS) presents a severe synthetic bottleneck. This application note provides a field-validated, mechanistic approach to overcome the profound steric and electronic deactivation of the "double-ortho" halogenated aniline, ensuring high-yield incorporation and chain elongation.

Mechanistic Profiling: The "Double-Ortho" Halogen Effect

To successfully synthesize peptides containing 3-amino-4-chloro-2-fluorobenzoic acid, one must understand the causality behind standard coupling failures.

The target molecule features a carboxylic acid at C1, a fluorine atom at C2, an amino group at C3, and a chlorine atom at C4. This creates two distinct reactivity profiles:

  • The Carboxylic Acid (C1): Readily activated. Coupling this moiety to the free N-terminus of a growing peptide chain proceeds smoothly using standard uronium reagents (e.g., HATU)[1].

  • The Aniline Amine (C3) - The Bottleneck: This primary amine is flanked by ortho-fluorine and ortho-chlorine atoms.

    • Steric Shielding: The "double-ortho" substitution creates a physical barricade, preventing the approach of bulky activated acyl intermediates (such as the OAt esters formed by HATU)[2].

    • Electronic Deactivation: Both halogens exert a profound electron-withdrawing inductive effect (-I). The highly electronegative fluorine drastically strips electron density from the nitrogen lone pair, rendering it exceptionally non-nucleophilic[3].

Because of this, standard coupling reagents yield only trace amounts of the acylated product[3]. Overcoming this requires highly reactive, sterically compact acylating agents, such as in situ generated acid chlorides[4] or acylimidazolium species generated via TCFH[5].

Experimental Workflow

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Anchor Step 1: Anchoring 3-Amino-4-chloro-2-fluorobenzoic acid (HATU / DIPEA) Resin->Anchor Intermediate Resin-Bound Intermediate (Deactivated Free Aniline) Anchor->Intermediate Acylation Step 2: Aniline Acylation (TCFH / NMI  OR  Triphosgene) Intermediate->Acylation Critical Bottleneck Elongation Step 3: Standard SPPS Chain Elongation Acylation->Elongation Cleavage Step 4: TFA Cleavage & Global Deprotection Elongation->Cleavage

Workflow for incorporating 3-amino-4-chloro-2-fluorobenzoic acid into SPPS.

Step-by-Step Methodologies

Phase 1: Anchoring the Halogenated Anthranilic Acid

Expert Insight: Because the 3-amino group is profoundly deactivated, the unprotected 3-amino-4-chloro-2-fluorobenzoic acid can be coupled directly to the resin. The differential nucleophilicity ensures that self-condensation (oligomerization) during activation is negligible, bypassing the need for prior Fmoc-protection.

Protocol:

  • Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes[5].

  • In a separate vial, dissolve unprotected 3-amino-4-chloro-2-fluorobenzoic acid (3.0 equiv) and HATU (2.9 equiv) in a minimal volume of DMF to achieve a high concentration of ~0.5 M[2].

  • Add DIPEA (6.0 equiv) to the solution and allow pre-activation for 2 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[1].

Phase 2: Acylation of the Deactivated Aniline (The Bottleneck)

To elongate the chain, the incoming Fmoc-amino acid must be coupled to the highly unreactive aniline. Choose one of the two validated methods below.

Method A: TCFH / NMI Activation (Preferred for Safety & Yield)

TCFH (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is a superior uronium-type reagent for poorly nucleophilic aromatic amines[6]. In the presence of N-methylimidazole (NMI), it forms a highly electrophilic, sterically compact acylimidazolium intermediate capable of penetrating the halogen shield[5].

Protocol:

  • Dissolve the incoming Fmoc-AA-OH (5.0 equiv) and TCFH (5.0 equiv) in anhydrous DMF/DCM (1:1).

  • Add NMI (10.0 equiv) to the mixture. (Note: A color change may occur as the active species forms).

  • Immediately transfer the solution to the resin.

  • Agitate for 12–18 hours at room temperature. For highly hindered incoming amino acids (e.g., Fmoc-Val-OH), apply microwave heating (75°C for 20 minutes).

  • Wash the resin with DMF (5 × 1 min).

Method B: Triphosgene-Mediated Acid Chloride Generation

When coupling to weakly nucleophilic N-terminal anthranilic acid residues, generating Fmoc-amino acid chlorides in situ using triphosgene provides near-quantitative yields due to the minimal steric footprint of the acid chloride[4].

Protocol:

  • Safety Note: Perform strictly in a well-ventilated fume hood.

  • Dissolve Fmoc-AA-OH (5.0 equiv) and triphosgene (1.65 equiv) in anhydrous THF.

  • Cool the mixture to 0°C and dropwise add the non-nucleophilic base Collidine (14.0 equiv). Stir for 10 minutes.

  • Add the resulting acid chloride solution to the resin.

  • Agitate for 4 hours at room temperature.

  • Wash thoroughly with THF (3 × 1 min) followed by DMF (5 × 1 min).

Phase 3: In-Process Quality Control (Self-Validating System)

Expert Insight: Standard colorimetric assays (e.g., Kaiser or Chloranil tests) will yield false negatives on this heavily deactivated aniline. To ensure the protocol is self-validating, you must perform a micro-cleavage.

Protocol:

  • Extract a ~5 mg aliquot of the resin.

  • Treat with 100 µL of Cleavage Cocktail (TFA/H₂O/TIPS - 95:2.5:2.5) for 1 hour[1].

  • Precipitate the cleavage solution in 1 mL of cold diethyl ether and centrifuge.

  • Dissolve the pellet in MeCN/H₂O and analyze via LC-MS. Proceed to the next SPPS cycle only if the mass shift confirms complete acylation.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the causality between the chosen coupling reagent, the steric profile of its reactive intermediate, and the resulting yield when acylating the 3-amino-4-chloro-2-fluorobenzoic acid residue.

Coupling Reagent / MethodActivated Intermediate FormedSteric ProfileRelative Yield (Aniline Acylation)Epimerization RiskReference
HATU / DIPEA OAt EsterBulkyTrace (< 5%)Low[3]
DIC / Oxyma Oxyma EsterModerateLow (10 - 20%)Low[7]
TCFH / NMI AcylimidazoliumCompactHigh (> 85%)Moderate[5],[3]
Triphosgene / Collidine Acid ChlorideMinimalVery High (> 90%)High (for chiral AAs)[4]

Sources

Application

Application Notes &amp; Protocols: Decarboxylation of 3-Amino-4-chloro-2-fluorobenzoic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 3-Amino-4-chloro-2-fluorobenzoic acid to synthesize 2-chloro-6-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 3-Amino-4-chloro-2-fluorobenzoic acid to synthesize 2-chloro-6-fluoroaniline. The product, 2-chloro-6-fluoroaniline, is a valuable building block in the synthesis of pharmaceuticals, such as the anti-inflammatory drug lumiracoxib, and various agrochemicals.[1][2][3][4] Due to the absence of a standardized protocol for this specific substrate, this guide synthesizes established chemical principles from related aromatic acid decarboxylations to propose robust starting methodologies. It covers the underlying reaction mechanisms, offers three distinct experimental protocols (Thermal, Copper-Catalyzed, and Acid-Catalyzed), and provides detailed procedures for reaction monitoring, product purification, and troubleshooting.

Introduction and Scientific Background

The transformation of aromatic carboxylic acids into their corresponding dearomatized counterparts via decarboxylation is a fundamental reaction in organic synthesis. The target product of this specific decarboxylation, 2-chloro-6-fluoroaniline, is a key intermediate in various industrial applications, making an efficient synthesis route highly desirable.[1][2][3]

Mechanistic Considerations

The decarboxylation of aromatic acids is not a spontaneous process and typically requires energy input (heat) or catalysis. The reaction mechanism is highly dependent on the substituents present on the aromatic ring and the reaction conditions.[5]

  • Electrophilic Aromatic Substitution (SEAr) Mechanism: In acidic conditions, the reaction can proceed via protonation of the aromatic ring, typically at the ipso-carbon (the carbon bearing the carboxyl group).[5] This forms an unstable intermediate σ-complex, which then loses carbon dioxide. The electron-donating amino group on the substrate should, in principle, facilitate this electrophilic attack.

  • Anionic or Radical Mechanisms: In the presence of metal catalysts like copper, the mechanism often involves the formation of a metal carboxylate complex.[6][7] This complex can then undergo decarboxylation to form an aryl-copper intermediate or an aryl radical, which is subsequently protonated by a proton source in the reaction medium to yield the final product.[6][8] Thermal decarboxylation at high temperatures may also proceed through radical pathways or a concerted pericyclic mechanism.[9][10]

The specific substrate, 3-Amino-4-chloro-2-fluorobenzoic acid, possesses a combination of an electron-donating group (-NH₂) and electron-withdrawing halogens (-Cl, -F). This electronic makeup suggests that multiple decarboxylation strategies could be viable, but optimization will be critical to achieving high yield and purity.

Proposed Methodologies for Decarboxylation

Given the lack of a specific literature procedure, three protocols are proposed based on analogous transformations. These should be considered robust starting points for methods development and optimization.

Protocol Method Key Reagents Temperature Range (°C) Primary Advantages Potential Challenges
1 ThermalNone (neat) or High-boiling solvent (e.g., Diphenyl ether, NMP)220 - 280Simple setup, avoids metal contamination.High temperatures may cause degradation; potential for sublimation.[11]
2 Copper-CatalyzedCuI, Cu₂O, or CuCO₃ (5-10 mol%) in a high-boiling solvent120 - 200Lower reaction temperature, potentially higher yields.[7]Catalyst removal required, potential for metal-catalyzed side reactions.
3 Acid-CatalyzedPolyphosphoric Acid (PPA) or conc. H₂SO₄100 - 160May be effective for substrates stable in strong acid.[12]Highly corrosive, difficult workup, potential for sulfonation.

Experimental Protocols

General Laboratory and Safety Practices

Warning: These reactions involve high temperatures, potentially corrosive materials, and the evolution of gas. All procedures must be conducted in a certified chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.[14][15] Reactions should be performed behind a blast shield, especially during initial small-scale trials. Ensure that the reaction vessel is not a closed system to allow for the safe release of CO₂ gas.[13]

Protocol 1: Thermal Decarboxylation

This protocol relies on high temperatures to induce the elimination of CO₂. It is the simplest method but may require optimization to balance reaction rate against thermal decomposition.[11][16]

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid

  • High-boiling solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), or Quinoline) (optional)

  • Three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet/outlet bubbler

  • Heating mantle with a stirrer and temperature controller[17]

Procedure:

  • Assemble the glassware and ensure it is dry. Place a stir bar in the round-bottom flask.

  • Charge the flask with 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq). If using a solvent, add approximately 5-10 mL per gram of starting material.

  • Begin stirring and purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. Maintain a gentle positive pressure throughout the reaction.

  • Slowly heat the mixture to 220-250 °C. Monitor the reaction for the evolution of CO₂ gas, which can be visualized by bubbling the outlet gas through a solution of limewater (calcium hydroxide).

  • Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-6 hours.

  • Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature (< 50 °C).[15]

  • Workup and Purification:

    • If the reaction was run neat, carefully dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • If a solvent was used, dilute the cooled reaction mixture with ethyl acetate.

    • Wash the organic solution with 1 M NaOH or saturated NaHCO₃ solution to remove any unreacted acidic starting material, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 2-chloro-6-fluoroaniline.

Protocol 2: Copper-Catalyzed Decarboxylation

This method employs a copper catalyst to facilitate the reaction at a lower temperature, which can improve selectivity and reduce by-product formation.[7]

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (0.10 eq)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Apparatus as described in Protocol 1

Procedure:

  • Set up the reaction apparatus as described for the thermal protocol.

  • Charge the flask with 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq), the copper catalyst (0.10 eq), and the solvent (5-10 mL per gram of starting material).

  • Begin stirring and purge the system with an inert gas for 15 minutes.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove the insoluble copper catalyst.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with dilute aqueous ammonia (to remove copper salts), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product as described in Protocol 1.

Analytical Monitoring and Characterization

Consistent and accurate monitoring is key to successful methods development.[18]

  • Reaction Progress:

    • TLC: Use a mobile phase such as 20-30% Ethyl Acetate in Hexanes. The product, 2-chloro-6-fluoroaniline, will be significantly less polar than the starting carboxylic acid. Visualize spots using a UV lamp (254 nm).

    • HPLC/GC-MS: For quantitative analysis, develop a method to track the disappearance of the starting material and the appearance of the product. This is the most reliable way to determine reaction completion.[19][20]

  • Product Characterization:

    • Confirm the identity and purity of the final product, 2-chloro-6-fluoroaniline, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare the obtained data with literature values.

    • Infrared (IR) spectroscopy can also be used, showing the disappearance of the broad O-H and C=O stretches of the carboxylic acid and the appearance of N-H stretches of the aniline product.[21][22]

Workflow and Mechanism Diagrams

General Experimental Workflow

The following diagram outlines the general laboratory workflow for the proposed decarboxylation protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble & Dry Glassware p2 Charge Reactants & Solvent p1->p2 p3 Purge with Inert Gas p2->p3 r1 Heat to Target Temp (120-280°C) p3->r1 r2 Monitor Progress (TLC, HPLC, GC) r1->r2 r3 Cool to Room Temp r2->r3 w1 Quench / Dilute r3->w1 w2 Aqueous Wash / Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography / Distillation) w3->w4 final Pure 2-chloro-6-fluoroaniline w4->final Characterize (NMR, MS, IR) G start Substrate + H⁺ intermediate σ-Complex Intermediate start->intermediate 1. Protonation (rate-limiting) intermediate->inv1 2. CO₂ Elimination product_co2 Product + CO₂ inv1->product_co2 caption Simplified S_EAr decarboxylation pathway. The amino group activates the ring towards electrophilic attack by a proton.

Sources

Method

Application Notes &amp; Protocols: 3-Amino-4-chloro-2-fluorobenzoic Acid as a Versatile Scaffold for Novel Agrochemical Development

Introduction: The Strategic Value of Fluorinated Scaffolds in Agrochemical Discovery The relentless evolution of weed, pest, and pathogen resistance necessitates a continuous pipeline of novel agrochemicals with diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Agrochemical Discovery

The relentless evolution of weed, pest, and pathogen resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Within the vast chemical space available to researchers, organofluorine compounds have emerged as a particularly fruitful area of exploration. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target enzymes.[1][2] More than 50% of recently developed agrochemicals feature a fluorine moiety, underscoring its strategic importance in modern crop protection.[2]

3-Amino-4-chloro-2-fluorobenzoic acid is a trifunctionalized aromatic scaffold poised for significant application in this field. Its unique substitution pattern—featuring a carboxylic acid for derivatization, an amino group for ring formation or modification, and strategic halogenation—offers a powerful platform for generating novel herbicidal, fungicidal, or insecticidal candidates. This guide provides a technical framework for leveraging this molecule, outlining a synthetic strategy toward a novel herbicide candidate and a detailed protocol for its biological evaluation.

Scientific Rationale: Targeting Auxin Mimicry for Herbicide Development

The aminobenzoic acid core is a well-established pharmacophore in herbicidal science. A prominent class of herbicides, the synthetic auxins, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[3] This mode of action remains a cornerstone of weed management.

Recent research has demonstrated that picolinic acid derivatives, which can be synthesized from aminobenzoic acid precursors, are potent auxin herbicides with excellent activity against resistant weed biotypes.[4] The structure of 3-Amino-4-chloro-2-fluorobenzoic acid provides an ideal starting point for creating novel picolinate-type herbicides.

Strategic Advantages of the Scaffold:

  • Carboxylic Acid (C1): Serves as a primary handle for forming esters or amides, allowing for modulation of solubility, translocation, and release kinetics of the active ingredient.[5]

  • Fluoro Group (C2): The high electronegativity of fluorine can influence the acidity of the carboxylic acid and create unique electronic profiles that enhance binding to the target auxin receptors.

  • Amino Group (C3): A versatile functional group that can be readily diazotized for further substitutions or, more strategically, serve as a key nitrogen atom in the construction of heterocyclic ring systems, such as the pyridine ring of picolinate herbicides.[6][7]

  • Chloro Group (C4): Contributes to the overall lipophilicity of the molecule and can play a crucial role in defining the shape and electronic distribution required for potent herbicidal activity.

This guide will focus on a hypothetical pathway to convert 3-Amino-4-chloro-2-fluorobenzoic acid into a novel picolinate herbicide, hereafter designated "GeminiHerb-7CF."

Protocol 1: Synthesis of a Novel Picolinate Herbicide Candidate (GeminiHerb-7CF)

This protocol outlines a plausible, multi-step synthesis of a hypothetical picolinate herbicide from 3-Amino-4-chloro-2-fluorobenzoic acid. The causality behind this pathway is to first protect the reactive carboxylic acid, then construct the pyridine ring, and finally deprotect to yield the active herbicidal acid.

Experimental Workflow Diagram

G cluster_0 Synthesis of GeminiHerb-7CF A 3-Amino-4-chloro- 2-fluorobenzoic acid B Methyl 3-amino-4-chloro- 2-fluorobenzoate (Intermediate 1) A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 4-chloro-2-fluoro-3- (1,3-dioxolan-2-ylamino)benzoate (Intermediate 2) B->C Step 2: Amine Protection (2-bromo-1,3-dioxolane) D Methyl 7-chloro-8-fluoro-1,4-dihydro- [1,3]dioxolo[4,5-g]quinolin-4-one (Intermediate 3) C->D Step 3: Cyclization (Polyphosphoric acid) E Methyl 4,7-dichloro-8-fluoro- quinoline-5-carboxylate (Intermediate 4) D->E Step 4: Aromatization/Chlorination (POCl₃) F Methyl 7-chloro-8-fluoro-4-hydroxy- quinoline-5-carboxylate (GeminiHerb-7CF Methyl Ester) E->F Step 5: Hydroxylation (NaOH (aq)) G 7-Chloro-8-fluoro-4-hydroxy- quinoline-5-carboxylic acid (GeminiHerb-7CF) F->G Step 6: Saponification (LiOH, THF/H₂O)

Caption: Synthetic pathway from starting material to the final herbicidal candidate, GeminiHerb-7CF.

Step-by-Step Methodology

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bicarbonate (NaHCO₃)

  • 2-bromo-1,3-dioxolane

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Hydroxide (NaOH)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step 1: Esterification (Protection of Carboxylic Acid)

  • Suspend 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature below 10°C.

  • Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool to room temperature and remove methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product (Intermediate 1) with ethyl acetate (3x volumes).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

Step 2-6: Ring Formation and Final Deprotection Causality Note: The subsequent steps involve established organic chemistry transformations for building a quinoline core, a common structure in bioactive molecules. Amine protection (Step 2) prevents unwanted side reactions before the cyclization (Step 3) is driven by the dehydrating agent PPA. Aromatization and functionalization (Steps 4 & 5) build the desired picolinate-like core, followed by the final saponification (Step 6) to unmask the active carboxylic acid.

(Note: Steps 2-6 represent a complex synthesis requiring specialized expertise. The details are abbreviated for the purpose of this application note, but are based on established quinoline synthesis methodologies.)

The final product, GeminiHerb-7CF , should be purified by chromatography or recrystallization and its structure confirmed by NMR and Mass Spectrometry before proceeding to biological assays.

Protocol 2: Primary Herbicidal Efficacy Screening

This protocol describes a miniaturized whole-organism bioassay to determine the pre-emergence and post-emergence herbicidal activity of GeminiHerb-7CF.[8] This phenotypic approach is robust for discovering novel active compounds without prior knowledge of their specific molecular target.[9][10]

Experimental Workflow Diagram

G cluster_1 Herbicidal Screening Workflow A Prepare Test Compound Stock (GeminiHerb-7CF in DMSO/Acetone) C Pre-Emergence Application (Apply compound to soil surface) A->C D Post-Emergence Application (Apply to 2-3 leaf stage plants) A->D B Plant Seeds in Pots (Weed & Crop Species) B->C B->D E Incubate in Growth Chamber (Controlled Light, Temp, Humidity) C->E D->E F Visual Assessment (GRK Scale) (0-100% Injury at 7, 14, 21 DAT) E->F G Quantitative Assessment (Harvest & Measure Fresh Weight) F->G H Data Analysis (Calculate GR₅₀ & Selectivity Index) G->H

Caption: Workflow for primary screening of pre- and post-emergence herbicidal activity.

Step-by-Step Methodology

Materials:

  • GeminiHerb-7CF (and its methyl ester precursor for comparison)

  • Seeds of representative weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Glycine max)

  • Potting soil mix

  • 96-well plates or small pots

  • Automated spray chamber or manual sprayer

  • Growth chamber with controlled environmental conditions

  • Positive control (commercial herbicide, e.g., 2,4-D) and negative control (solvent blank)

Procedure:

  • Compound Preparation: Prepare a 10,000 ppm stock solution of GeminiHerb-7CF in a suitable solvent (e.g., 50:50 acetone:DMSO). Create serial dilutions to achieve final application rates (e.g., 2000, 1000, 500, 250, 125 g a.i./ha).

  • Planting: Fill pots with soil mix and plant 3-5 seeds of each test species per pot.

  • Pre-Emergence Application: Within 24 hours of planting, apply the herbicidal solutions evenly to the soil surface.

  • Post-Emergence Application: For a separate set of pots, allow plants to grow to the 2-3 true leaf stage before applying the herbicidal solutions as a foliar spray.

  • Incubation: Place all pots in a growth chamber (e.g., 25°C/20°C day/night, 14h photoperiod, 60% relative humidity). Water as needed, avoiding surface runoff.

  • Evaluation: At 7, 14, and 21 Days After Treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).

  • Data Quantitation: At 21 DAT, harvest the above-ground biomass from each pot and measure the fresh weight. Calculate the percent growth reduction relative to the negative control.

Data Interpretation and Next Steps

The primary goal is to identify compounds that exhibit high efficacy on weed species at low application rates, while showing minimal damage to crop species (selectivity).

Sample Data Table
CompoundApplication Rate (g/ha)Amaranthus retroflexus (% Injury)Setaria viridis (% Injury)Zea mays (% Injury)Glycine max (% Injury)
GeminiHerb-7CF 1000100952015
5009080105
250756000
2,4-D (Control) 50095101590

Interpretation: In this hypothetical data, GeminiHerb-7CF shows excellent post-emergence control of both broadleaf (Amaranthus) and grass (Setaria) weeds with good safety on corn (Zea mays) and excellent safety on soybean (Glycine max). This profile suggests it may be a promising candidate for further development.

Next Steps:

  • Dose-Response Curves: Conduct more detailed studies to determine the GR₅₀ (the dose required to cause 50% growth reduction) for each species.

  • Mode of Action Studies: Investigate if the compound's physiological effects are consistent with auxin mimicry.[11][12] This could involve looking for characteristic symptoms like leaf epinasty and stem twisting.[12]

  • Structure-Activity Relationship (SAR): Synthesize analogs of GeminiHerb-7CF by modifying the substituents on the ring to optimize potency and selectivity.

Conclusion

3-Amino-4-chloro-2-fluorobenzoic acid represents a high-potential starting material for the discovery of novel agrochemicals. Its unique combination of functional groups allows for its strategic incorporation into scaffolds designed to target proven biological pathways, such as synthetic auxin mimicry. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of new herbicidal candidates derived from this versatile building block, paving the way for the development of next-generation crop protection solutions.

References

  • Screening for Natural Product Herbicides. (n.d.). UC ANR Portal. [Link]

  • Geronikaki, A., et al. (2020). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules. [Link]

  • Lins, A., et al. (2014). Target-based discovery of novel herbicides. Pest Management Science. [Link]

  • Herbicide Mode of Action. (n.d.). Oregon State University. [Link]

  • Zhang, Z., et al. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. MDPI. [Link]

  • van der Meer, J. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Phys.org. [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. [Link]

  • De Croos, P. Z., & Tius, M. A. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Wright, T. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC Weed Science. [Link]

  • Schiemann, G., & Winkelmüller, W. (1936). p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Kumar, S., et al. (2019). Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus. (1988).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Herbicide Mode-of-Action Summary. (n.d.). Purdue Extension. [Link]

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (2014). European Patent Office. [Link]

  • Ni, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. [Link]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. [Link]

  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (2014).
  • 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). ResearchGate. [Link]

  • Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • 3-Amino-4-chlorobenzoic acid. (2024). ChemBK. [Link]

  • Maximizing Efficiency: Buying 4-Chloro-2-fluorobenzoic Acid for Chemical Synthesis. (2026). LinkedIn. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of the Amino Group in 3-Amino-4-chloro-2-fluorobenzoic Acid

Introduction: The Synthetic Challenge 3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug development, featuring a trifunctionalized aromatic ring. The inherent reactivity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and drug development, featuring a trifunctionalized aromatic ring. The inherent reactivity of its three distinct functional groups—a nucleophilic secondary amine, a carboxylic acid, and halogen substituents—necessitates a carefully planned synthetic strategy. Direct modification of the carboxylic acid (e.g., via amide coupling or esterification) is often complicated by the competing nucleophilicity of the amino group, leading to undesired side reactions and complex product mixtures. Therefore, transiently masking the amino group with a suitable protecting group is a critical first step in many synthetic routes.

This guide provides a detailed analysis of two robust and orthogonal protecting group strategies for the amino group of 3-Amino-4-chloro-2-fluorobenzoic acid: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and offer a strategic framework for selecting the optimal protecting group based on the planned downstream chemical transformations.

Strategic Analysis of Protecting Groups

The selection of a protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal.[1] For 3-Amino-4-chloro-2-fluorobenzoic acid, the key is to choose a group that is stable under conditions required for carboxylic acid modification and can be cleaved without affecting the aryl-halide bonds or other sensitive functionalities.

The tert-Butoxycarbonyl (Boc) Strategy: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its ease of installation and its convenient removal under acidic conditions, to which many other functional groups are stable.[2][3]

  • Rationale for Use: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions, making it ideal for subsequent reactions like esterification or amide coupling at the carboxylic acid terminus. Its removal with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) is typically clean and high-yielding.[4][5]

  • Key Consideration: The primary deprotection mechanism involves the formation of a tert-butyl cation.[4] In substrates containing electron-rich aromatic rings or other nucleophilic sites, this cation can cause undesired alkylation. While the target molecule is electron-deficient, the use of a cation scavenger like anisole or thioanisole is good practice, especially during scale-up.[5]

The Benzyloxycarbonyl (Cbz) Strategy: Orthogonal Removal

The Cbz group offers an excellent orthogonal protection strategy. It is stable to the acidic and basic conditions that cleave Boc and Fmoc groups, respectively.[6] The standard method for its removal is catalytic hydrogenolysis.[7][8]

  • Rationale for Use: The Cbz group's stability provides a broad window for various synthetic transformations. When a synthesis requires the use of strong acids that would inadvertently cleave a Boc group, the Cbz group remains intact.[6]

  • Key Consideration: The primary risk associated with catalytic hydrogenolysis, particularly with palladium catalysts, is the potential for hydrodehalogenation (reduction of the C-Cl bond).[8] This can often be mitigated by careful selection of the catalyst (e.g., using platinum-based catalysts or controlling catalyst loading) or by employing alternative, non-reductive cleavage methods. A recently developed method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers an excellent alternative that avoids the use of hydrogen gas and transition metals, preserving the aryl-halide bonds.[9]

Comparative Overview

The choice between Boc and Cbz protection is a critical decision point in the synthetic design. The following table summarizes the key features of each strategy as applied to 3-Amino-4-chloro-2-fluorobenzoic acid.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl Chloroformate (Cbz-Cl)
Protection Conditions Basic (e.g., NaHCO₃, Et₃N), often with DMAP catalyst, in aprotic solvent (THF, Dioxane).[2]Basic (e.g., Na₂CO₃, NaHCO₃), typically in a biphasic solvent system (e.g., Dioxane/Water).[10]
Deprotection Method Acidic (e.g., TFA in DCM; 4M HCl in Dioxane).[5]1. Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[7][8] 2. Chemical (e.g., AlCl₃ in HFIP).[9]
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[11]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[6]
Advantages • Very clean, often volatile byproducts. • Mild deprotection conditions. • No heavy metal catalysts required for deprotection.• Extremely stable to a wide range of reagents. • Protected product is often crystalline and easy to purify.[10] • Non-acidic deprotection options available.
Disadvantages/Risks • Potential for tert-butylation of nucleophiles during deprotection.[4] • Labile to strong acids used in other reaction steps.• Catalytic hydrogenolysis risks de-chlorination. • Palladium catalysts can be pyrophoric and require careful handling.

Detailed Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-4-chloro-2-fluorobenzoic acid

This protocol describes the N-Boc protection using di-tert-butyl dicarbonate under standard basic conditions.

sub Substrate (3-Amino-4-chloro-2-fluorobenzoic acid) reagents Reagents: (Boc)₂O, Et₃N, DMAP (cat.) Solvent: THF sub->reagents reaction Stir at RT (4-12 h) reagents->reaction product Product (3-(Boc-amino)-4-chloro-2-fluorobenzoic acid) reaction->product

Caption: Workflow for Boc protection of the substrate.

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-4-chloro-2-fluorobenzoic acid and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Scientist's Note: Triethylamine acts as a base to deprotonate both the carboxylic acid and the ammonium salt formed after initial protonation, facilitating the reaction and scavenging the generated acid.

  • Protection Reaction: Add DMAP followed by a solution of (Boc)₂O in THF.

    • Scientist's Note: DMAP serves as a nucleophilic catalyst, which is particularly effective for acylating the sterically hindered and electronically deactivated amino group of the substrate.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove most of the THF. b. Dilute the residue with EtOAc and water. c. Carefully acidify the aqueous layer to pH ~3 with 1 M HCl. d. Separate the layers and extract the aqueous phase with EtOAc (2x). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Acidic Deprotection of N-Boc Group

This protocol uses 4M HCl in dioxane for efficient and clean removal of the Boc group.

sub N-Boc Protected Substrate reagents Reagent: 4M HCl in Dioxane Solvent: Dioxane sub->reagents reaction Stir at RT (1-2 h) reagents->reaction product Deprotected Product (as HCl salt) reaction->product sub Substrate reagents Reagents: Cbz-Cl, Na₂CO₃ Solvent: Dioxane/H₂O sub->reagents reaction Stir at 0 °C to RT (2-4 h) reagents->reaction product N-Cbz Protected Product reaction->product

Caption: Workflow for the Cbz protection of the substrate.

Materials:

  • 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flask, dissolve 3-Amino-4-chloro-2-fluorobenzoic acid in a solution of Na₂CO₃ in water. Add 1,4-dioxane to aid solubility, creating a biphasic mixture. Cool the mixture to 0 °C in an ice bath.

  • Protection Reaction: Add benzyl chloroformate dropwise while stirring vigorously.

    • Scientist's Note: The reaction is performed under basic aqueous conditions (Schotten-Baumann). The base neutralizes the HCl byproduct. Performing the reaction at 0 °C minimizes potential side reactions of the Cbz-Cl reagent. [10]3. Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: a. Dilute the reaction mixture with water and wash with diethyl ether or EtOAc to remove any unreacted Cbz-Cl and benzyl alcohol byproduct. b. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product is often crystalline and may not require further purification. [10]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is the classic method for Cbz removal but requires careful monitoring for this substrate.

sub N-Cbz Protected Substrate reagents Reagents: H₂ (g), 10% Pd/C Solvent: MeOH or EtOAc sub->reagents reaction Stir at RT (2-6 h) reagents->reaction product Deprotected Product reaction->product

Caption: Workflow for Cbz deprotection via hydrogenolysis.

Materials:

  • N-Cbz protected substrate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr shaker)

  • Celite™

Procedure:

  • Reaction Setup: Dissolve the N-Cbz protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere.

    • Scientist's Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., with a balloon). Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction closely by TLC. It is crucial to stop the reaction as soon as the starting material is consumed to minimize the risk of hydrodehalogenation of the C-Cl bond.

  • Work-up: a. Carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. b. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the deprotected product.

Strategic Decision Framework

Choosing the correct protecting group is paramount for the success of a multi-step synthesis. [11]The following decision tree provides a logical framework for selecting between the Boc and Cbz protecting groups for 3-Amino-4-chloro-2-fluorobenzoic acid.

G start Start: Plan subsequent reactions for the molecule q1 Will the synthesis involve strong acidic conditions? start->q1 use_cbz Use Cbz Protection (Stable to acid) q1->use_cbz Yes boc_consider Consider Boc Protection (Acid-labile) q1->boc_consider No q2 Are subsequent steps sensitive to reduction (e.g., presence of alkynes, nitro groups)? q2->use_cbz No use_boc Use Boc Protection (Avoids reductive cleavage) q2->use_boc Yes deprotect_q Select Cbz Deprotection Method use_cbz->deprotect_q hydrog Use Catalytic Hydrogenolysis (Monitor for dehalogenation) deprotect_q->hydrog No reducible groups chem Use Chemical Cleavage (e.g., AlCl₃/HFIP) deprotect_q->chem Reducible groups present boc_consider->q2

Caption: Decision tree for selecting an amino protecting group strategy.

Conclusion

The successful functionalization of 3-Amino-4-chloro-2-fluorobenzoic acid hinges on the judicious selection and application of an amino protecting group. Both the acid-labile Boc group and the versatile Cbz group offer robust and reliable protection. The Boc strategy is often preferred for its operational simplicity and non-metallic deprotection. The Cbz group provides superior stability and is invaluable when acidic conditions are required elsewhere in the synthesis. By understanding the underlying chemical principles and carefully considering the entire synthetic route, researchers can effectively leverage these strategies to access complex derivatives of this important scaffold with high efficiency and purity.

References

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40.
  • Author(s). (Year). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Author(s). (2016). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • BenchChem. (2026). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • BenchChem. (2025). The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Author(s). (2014). Total Synthesis of Hibispeptin A via Pd-Catalyzed C(sp3)–H Arylation with Sterically Hindered Aryl Iodides. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Amino-4-chloro-2-fluorobenzoic acid synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with optimizing the synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid , a highly specific and stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with optimizing the synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid , a highly specific and sterically congested building block used in pharmaceutical development.

The standard synthetic route involves a two-step process: the electrophilic aromatic nitration of 4-chloro-2-fluorobenzoic acid, followed by the chemoselective reduction of the resulting nitro intermediate. Below, we address the mechanistic pitfalls that compromise reaction yields and provide validated protocols to overcome them.

Synthetic Workflow & Failure Points

SynthesisWorkflow SM 4-Chloro-2-fluorobenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4, -10°C) SM->Nitration Int_3 4-Chloro-2-fluoro-3-nitrobenzoic acid (Desired Intermediate) Nitration->Int_3 Minor/Optimized Int_5 4-Chloro-2-fluoro-5-nitrobenzoic acid (Major Byproduct) Nitration->Int_5 Major (Steric preference) Reduction Béchamp Reduction (Fe / NH4Cl, EtOH/H2O) Int_3->Reduction Product 3-Amino-4-chloro-2-fluorobenzoic acid (Target Product) Reduction->Product Chemoselective Dehalo 3-Amino-2-fluorobenzoic acid (Dechlorinated Byproduct) Reduction->Dehalo If using Pd/C (Avoid)

Synthetic workflow and common byproducts in 3-amino-4-chloro-2-fluorobenzoic acid preparation.

Troubleshooting & FAQs

Step 1: Regioselective Nitration

Q: Why am I getting a high percentage of the 5-nitro isomer instead of the desired 3-nitro intermediate? A: The regioselectivity of this reaction is a battle between electronic directing effects and steric hindrance. In your starting material, both the fluorine atom and the chlorine atom are ortho/para directing, meaning they both activate positions 3 and 5 on the aromatic ring. However, position 3 is severely sterically hindered because it is sandwiched directly between the fluoro and chloro groups. Consequently, the less hindered position 5 is the thermodynamically favored site for electrophilic attack. To force the formation of the 3-nitro isomer, you must run the reaction under strict kinetic control at sub-zero temperatures (-10 °C to 0 °C).

Q: How can I improve the conversion rate without increasing the reaction temperature? A: Increasing the temperature will ruin your regioselectivity and flood your mixture with the 5-nitro byproduct. Instead, you must increase the electrophilicity of your nitrating agent. Utilize a highly concentrated "mixed acid" system (fuming HNO₃ and fuming H₂SO₄) to maximize the concentration of the nitronium ion ( NO2+​ ). Ensure the starting material is fully dissolved or finely dispersed before the slow addition of the nitrating mixture.

Step 2: Chemoselective Reduction

Q: My catalytic hydrogenation yields significant amounts of 3-amino-2-fluorobenzoic acid. How do I prevent this hydrodechlorination? A: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is notorious for causing hydrodehalogenation of aryl chlorides[1]. The oxidative addition of the active palladium catalyst into the weaker C-Cl bond competes directly with nitro group reduction. To prevent this, you must abandon standard Pd/C hydrogenation. We highly recommend utilizing the Béchamp reduction (Iron powder and Ammonium Chloride in aqueous ethanol)[2][3]. The iron mediates a stepwise electron transfer that selectively reduces the nitro group to an amine without providing the oxidative addition pathway that breaks the aryl C-Cl bond[4].

Q: If I switch to the Béchamp reduction (Fe/NH₄Cl), my product is contaminated with iron salts. How do I optimize the workup? A: The Béchamp process cogenerates gray-black iron oxides (e.g., Fe₃O₄)[3]. To prevent these from contaminating your final amino acid, you must perform a hot filtration of the reaction mixture through a tightly packed pad of Celite immediately after the reaction completes[2]. The product, 3-amino-4-chloro-2-fluorobenzoic acid, is highly soluble in hot ethanol/water, while the inorganic iron oxides remain trapped on the Celite.

Quantitative Performance Data

The table below summarizes the expected outcomes when applying different reduction methodologies to 4-chloro-2-fluoro-3-nitrobenzoic acid.

Reduction MethodologyReagents & ConditionsNitro Reduction YieldDechlorination ByproductScalability & Safety
Standard Hydrogenation H₂, 10% Pd/C, MeOH, 25 °C>95% (Total conversion)High (30–50%) Excellent, but poor chemoselectivity
Poisoned Hydrogenation H₂, 5% Pt/C (V-doped), THF~80–85%Low (<5%)Good, requires specialized catalysts
Béchamp Reduction Fe, NH₄Cl, EtOH/H₂O, 75 °C90–94% None (0%) Excellent, highly chemoselective
Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °C~88%None (0%)Poor (High heavy metal waste/toxicity)

Standard Operating Procedures (SOPs)

SOP 1: Kinetic Nitration to 4-Chloro-2-fluoro-3-nitrobenzoic acid

Self-Validating Principle: Temperature control dictates the isomer ratio. LCMS must confirm the correct mass before quenching.

  • Charge a dry, jacketed reactor with concentrated H₂SO₄ (5.0 volumes) and cool the internal temperature to -10 °C.

  • Slowly add 4-chloro-2-fluorobenzoic acid (1.0 eq) in portions, ensuring the internal temperature does not exceed -5 °C.

  • Prepare a mixture of fuming HNO₃ (1.2 eq) and conc. H₂SO₄ (1.0 volume). Add this nitrating mixture dropwise over 2 hours, strictly maintaining the temperature between -10 °C and -5 °C.

  • Stir for an additional 4 hours at -5 °C.

  • Validation Check: Sample the reaction for LCMS. Confirm the disappearance of the starting material (m/z 173 [M-H]⁻) and the appearance of the nitro product (m/z 218 [M-H]⁻).

  • Quench by pouring the mixture over crushed ice (15 volumes) with vigorous stirring.

  • Filter the resulting precipitate. Purify via recrystallization from hot acetic acid to enrich the 3-nitro isomer and remove the more soluble 5-nitro byproduct.

SOP 2: Chemoselective Béchamp Reduction

Self-Validating Principle: Hot filtration isolates the product from the iron oxide byproduct matrix.

  • To a round-bottom flask, add 4-chloro-2-fluoro-3-nitrobenzoic acid (1.0 eq), Ethanol (5.0 volumes), and Water (2.0 volumes)[2].

  • Add Ammonium chloride (NH₄Cl, 4.0 eq) and Iron powder (325 mesh, 4.0 eq)[2].

  • Heat the vigorously stirred mixture to 75 °C (reflux) for 2–3 hours.

  • Validation Check: Monitor completion via TLC/LCMS. The nitro intermediate (m/z 218) must fully convert to the amine (m/z 188[M-H]⁻)[2].

  • While the mixture is still hot (>60 °C), filter it through a tightly packed pad of Celite to remove the insoluble Fe₃O₄[2][3]. Wash the filter cake thoroughly with hot ethanol (2 x 2.0 volumes).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the remaining aqueous residue to pH 4.0 using 1M HCl to precipitate the zwitterionic product.

  • Filter, wash with cold water, and dry under vacuum at 50 °C to afford pure 3-amino-4-chloro-2-fluorobenzoic acid.

Sources

Optimization

Preventing unwanted dechlorination of 3-Amino-4-chloro-2-fluorobenzoic acid during reduction

Topic: Preventing Unwanted Dechlorination of 3-Amino-4-chloro-2-fluorobenzoic Acid During Nitro Group Reduction Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Unwanted Dechlorination of 3-Amino-4-chloro-2-fluorobenzoic Acid During Nitro Group Reduction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center. This guide is designed to provide researchers with in-depth troubleshooting strategies and practical solutions for a common and critical challenge in organic synthesis: the selective reduction of the nitro group in 3-Amino-4-chloro-2-fluorobenzoic acid without cleaving the carbon-chlorine bond. Unwanted hydrodehalogenation, particularly dechlorination, is a frequent side reaction that leads to impurity formation, reduced yields, and complex purification challenges.

This document moves beyond simple protocol recitation. As your virtual application scientist, my goal is to explain the underlying chemical principles driving these side reactions and to empower you with the knowledge to rationally design, troubleshoot, and optimize your experimental conditions. We will explore the mechanisms of both the desired transformation and the problematic side reaction, compare various reduction methodologies, and provide validated, step-by-step protocols for achieving high chemoselectivity.

Frequently Asked Questions (FAQs)

This section addresses the most pressing questions researchers face when encountering unwanted dechlorination.

Q1: I'm observing a significant amount of a dechlorinated byproduct. What is happening in my reaction?

A1: You are likely observing hydrodehalogenation, a reductive cleavage of the carbon-halogen bond.[1] This side reaction is especially common during catalytic hydrogenation when using highly active catalysts like palladium on carbon (Pd/C).[2][3] The catalyst, in the presence of a hydrogen source, can facilitate the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 3-amino-2-fluorobenzoic acid.

The mechanism involves the adsorption of the aromatic ring onto the catalyst surface.[1][4] Highly active catalysts like palladium can weaken the C-Cl bond, making it susceptible to cleavage by activated hydrogen species on the catalyst surface. The C-F bond is significantly stronger and less prone to this reaction.

Q2: Why is Palladium on Carbon (Pd/C) so problematic for this specific substrate?

A2: Palladium on carbon is a powerful and generally effective catalyst for nitro group reduction. However, its high activity also makes it highly efficient at catalyzing hydrogenolysis (reductive cleavage) of C-X bonds, especially those of aryl chlorides, bromides, and iodides.[2][3][5] The interaction between the aromatic ring and the palladium surface can lead to the cleavage of the C-Cl bond before or after the nitro group is fully reduced.[4] The newly formed, electron-rich aniline product can sometimes even promote further dehalogenation.[5][6]

Q3: Are there catalytic hydrogenation methods that are safer for my halogenated compound?

A3: Yes, modifying the catalytic system can significantly improve selectivity. Here are some established strategies:

  • Use a Different Catalyst: Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern, as it generally shows lower activity towards hydrogenolysis of aryl halides.[2][3][7]

  • Use a Poisoned or Modified Catalyst: Sulfided platinum on carbon (Pt(S)/C) is a commercially available catalyst where the sulfur acts as a "poison," selectively inhibiting the sites responsible for hydrodehalogenation while retaining activity for nitro group reduction.[8]

  • Control the Hydrogen Source: Instead of high-pressure hydrogen gas, using a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate can provide a milder, in-situ source of hydrogen, often reducing the extent of dechlorination.[1][3][5]

Q4: Besides catalytic hydrogenation, what other classes of reactions can I use?

A4: Metal-acid reduction systems are classic, cost-effective, and highly chemoselective methods that are excellent for avoiding dechlorination. The most common and reliable are:

  • Tin(II) Chloride (SnCl₂): This is a very mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities, including halogens.[2][7]

  • Iron (Fe) in Acid: Using iron powder with an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a robust industrial method known for its high selectivity in preserving aryl halides.[2][7]

  • Zinc (Zn) in Acid: Similar to iron, zinc metal in acidic conditions provides a reliable reduction of the nitro group with minimal risk of dehalogenation.[2][7]

Troubleshooting Guide: From Problem to Solution

This guide provides a structured workflow for diagnosing and solving the issue of unwanted dechlorination.

Problem: Significant Dechlorination of 3-Amino-4-chloro-2-fluorobenzoic Acid

The primary issue is the formation of 3-amino-2-fluorobenzoic acid as a major byproduct during the reduction of the corresponding nitro precursor.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process to identify the root cause and select an appropriate corrective action.

G start Problem: Dechlorination Observed (>5%) check_method What reduction method was used? start->check_method catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C) check_method->catalytic Catalytic metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂) check_method->metal_acid Metal/Acid cause_catalyst Root Cause: High Catalyst Activity for Hydrogenolysis catalytic->cause_catalyst solution_catalyst Recommended Action: Switch to a more chemoselective method. See Table 1. cause_catalyst->solution_catalyst check_conditions Review Reaction Conditions metal_acid->check_conditions cause_harsh Possible Cause: Excessively harsh conditions (high temp, long time) check_conditions->cause_harsh solution_conditions Recommended Action: Optimize conditions. Lower temperature, monitor reaction closely by TLC/LCMS. cause_harsh->solution_conditions

Caption: A workflow for troubleshooting unwanted dechlorination.

Comparison of Reduction Methodologies

The choice of reducing agent is the most critical factor in preventing hydrodehalogenation. The table below summarizes the performance and key characteristics of common methods.

Method (Reagents)Typical Selectivity (vs. Dechlorination)ProsConsKey Parameters to Control
H₂, Pd/C Poor to ModerateHigh reaction rates, catalyst is recyclable.High risk of dechlorination .[2][3] Requires specialized hydrogenation equipment.H₂ pressure, temperature, catalyst loading, reaction time.
H₂, Raney® Nickel GoodLower tendency for dehalogenation than Pd/C.[3][7]Pyrophoric catalyst requires careful handling. May still cause some dechlorination.Temperature, H₂ pressure, catalyst activity.
Fe / HCl or NH₄Cl ExcellentHighly chemoselective, cost-effective, scalable.[2][9]Requires stoichiometric amounts of iron, acidic workup can be cumbersome.Temperature, rate of acid addition.
SnCl₂·2H₂O ExcellentVery mild conditions, tolerates many functional groups.[2][3][7]Generates tin salt byproducts that can complicate workup and purification.[2]Stoichiometry of SnCl₂, temperature.
Pd/C, HCOOHNH₄ Good to Very GoodAvoids use of high-pressure H₂ gas (transfer hydrogenation).[3] Milder than H₂/Pd/C.Can still cause dechlorination if not carefully controlled.Temperature, stoichiometry of formate, reaction time.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective reduction of 3-nitro-4-chloro-2-fluorobenzoic acid, designed to minimize dechlorination.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable for preserving the C-Cl bond due to its mild and chemoselective nature.

Materials:

  • 3-nitro-4-chloro-2-fluorobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Crushed Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the nitro starting material (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution in portions. The reaction can be mildly exothermic.

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature and carefully pour it into a beaker containing an excess of crushed ice.

  • Slowly add saturated NaHCO₃ solution or 1M NaOH with vigorous stirring to neutralize the acid and precipitate tin salts. Adjust the pH to be slightly basic (pH 7-8).

  • The resulting mixture is filtered through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-4-chloro-2-fluorobenzoic acid.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)

This is a classic, robust, and cost-effective method with excellent selectivity.

Materials:

  • 3-nitro-4-chloro-2-fluorobenzoic acid (1.0 eq)

  • Iron powder (Fe, <100 mesh) (5.0 - 6.0 eq)

  • Ethanol (EtOH) and Water

  • Concentrated Hydrochloric Acid (HCl)

  • Celite®

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitro starting material (1.0 eq) and iron powder (5-6 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v, approx. 20 mL per gram of substrate).

  • Heat the vigorously stirred suspension to a gentle reflux (70-80 °C).

  • Add a small amount of concentrated HCl (e.g., 0.5-1.0 mL) dropwise to initiate the reaction.

  • Continue heating at reflux, monitoring the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • After completion, cool the mixture slightly and filter it while still hot through a pad of Celite® to remove the iron residues. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until the pH is ~7.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired product.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the unwanted side reaction on a palladium catalyst surface.

G substrate Substrate Adsorbs on Pd Surface nitro_reduction Nitro Group Reduction substrate->nitro_reduction Desired Pathway (High Selectivity Methods) dechlorination Hydrodehalogenation (C-Cl Cleavage) substrate->dechlorination Side Reaction (e.g., with H₂/Pd-C) product Desired Product: 3-Amino-4-chloro- 2-fluorobenzoic acid nitro_reduction->product byproduct Byproduct: 3-Amino- 2-fluorobenzoic acid dechlorination->byproduct

Caption: Competing reaction pathways during reduction.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Li, P., et al. (2025).
  • Wang, Y., et al. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics.
  • Zhang, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Blaser, H.U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Künzi, M., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • BenchChem. (2026). selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (2025).
  • Organic Reactions. (n.d.). Nitro Reduction. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.
  • IHS. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-4-chloro-2-fluorobenzoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the erratic behavior of 3-Amino-4-chloro-2-fluorobenzoic acid in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the erratic behavior of 3-Amino-4-chloro-2-fluorobenzoic acid in biological assays. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing on the molecular causality of precipitation and providing self-validating protocols to ensure absolute data integrity in your assays.

Molecular Diagnostics: The Solubility Barrier

To solve a solubility issue, we must first understand the molecular physics of the compound. 3-Amino-4-chloro-2-fluorobenzoic acid presents a unique biophysical challenge:

  • The Hydrophobic-Ionization Paradox: The molecule possesses a carboxylic acid (-COOH) group with a pKa of approximately 3.5–4.0. At a physiological pH of 7.4, this group is fully ionized into a carboxylate (-COO⁻), which theoretically promotes aqueous solubility.

  • High Crystal Lattice Energy: The presence of the ortho-fluoro and para-chloro substitutions significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. The halogens create a highly hydrophobic aromatic face.

  • Solvent Shock Causality: When the compound is diluted from a 100% Dimethyl sulfoxide (DMSO) stock into an aqueous assay buffer, it experiences "solvent shock." The localized concentration of the hydrophobic halogenated ring exceeds its solvation capacity before the carboxylate group can establish stable hydrogen bonds with the surrounding water molecules. This leads to rapid nucleation, colloidal aggregation, and eventual precipitation 1.

Diagnostic Workflow

Before altering your assay conditions, use the following logical pathway to diagnose where the solubility failure is occurring.

G Start Compound Precipitation in Assay Buffer? Stock Inspect 100% DMSO Stock Is it completely clear? Start->Stock Warm Warm to 37°C & Sonicate (Disrupt Crystal Lattice) Stock->Warm No (Cloudy) Dilute Dilute into Assay Buffer (pH 7.4) Stock->Dilute Yes (Clear) Warm->Stock Precip Precipitation or Turbidity upon Dilution? Dilute->Precip pH Adjust Buffer pH to 7.5-8.0 (Deprotonate -COOH) Precip->pH Yes Success Proceed with Biological Assay Precip->Success No Surfactant Formulate with HP-β-CD or 0.05% Tween-20 pH->Surfactant Still Precipitates Surfactant->Success Clear Solution

Diagnostic workflow for resolving 3-Amino-4-chloro-2-fluorobenzoic acid precipitation.

Step-by-Step Methodologies for Solubility Enhancement

The following protocols are designed as self-validating systems. You will not only execute the steps but also quantitatively verify that the compound remains in solution.

Protocol A: The "Anti-Shock" Co-Solvent Dilution

Directly pipetting a DMSO stock into a cold aqueous buffer guarantees precipitation for halogenated benzoic acids. This protocol uses thermal and kinetic energy to prevent nucleation 2.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Hygroscopic DMSO absorbs atmospheric water over time, which drastically reduces the solubility limit of lipophilic compounds. Always use fresh, sealed DMSO.

  • Thermal Equilibration: Pre-warm both the DMSO stock and the target aqueous assay buffer to 37°C in a water bath for 15 minutes.

  • Kinetic Mixing: Place the tube containing the assay buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise (1 µL at a time) directly into the vortex vortex-cone.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.01 (No light scattering; compound is fully solvated).

    • Fail: OD600 > 0.01 (Colloidal aggregates are present; proceed to Protocol B).

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

When co-solvents fail, we must physically shield the hydrophobic halogens from the aqueous environment. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior 3.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Complexation: Add the required volume of your 10 mM DMSO compound stock into the 10% HP-β-CD buffer. Causality: The chloro-fluoro aromatic ring will thermodynamically prefer the hydrophobic cavity of the cyclodextrin, while the ionized carboxylate group remains exposed to the aqueous exterior, creating a highly soluble inclusion complex.

  • Equilibration: Incubate the mixture on a rotary shaker at room temperature for 2 hours to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. If the peak area matches your theoretical concentration, the complexation was 100% successful.

Quantitative Data: Solubility Strategy Comparison

To aid in experimental design, the table below summarizes the expected outcomes and biological limitations of each solubilization strategy.

Solubilization StrategyMax Estimated Solubility (µM)Vehicle Concentration LimitBiological Assay CompatibilityMechanism of Action
100% Aqueous Buffer (pH 7.4) < 10 µMN/AExcellentBaseline ionization of the -COOH group
DMSO Co-solvency 50 - 100 µM≤ 0.5% (v/v)Moderate (Cell-dependent)Disruption of crystal lattice / Solvation
pH Modulation (pH 8.0) 100 - 200 µMN/AHigh (Requires buffer validation)Complete deprotonation of -COOH
10% HP-β-CD Complexation > 500 µM≤ 10% (w/v)ExcellentHydrophobic cavity encapsulation

Frequently Asked Questions (FAQs)

Q: My IC50 dose-response curves for 3-Amino-4-chloro-2-fluorobenzoic acid are completely flat at high concentrations. Is the compound inactive? A: Not necessarily. A flat or "bell-shaped" dose-response curve at high concentrations is the hallmark symptom of compound precipitation. Once the solubility limit is reached, adding more compound does not increase the free concentration in the assay; it merely creates more solid precipitate. The precipitate can also scatter light, artificially inflating fluorescence or absorbance readouts. Implement Protocol B (HP-β-CD) to ensure the compound is actually bioavailable to your target.

Q: I am running a cell-based assay. What is the maximum amount of DMSO I can use to keep this compound in solution? A: For most mammalian cell lines (e.g., HeLa, MCF-7), the final DMSO concentration must be kept strictly below 0.5% (v/v), and ideally at 0.1% to 0.3% 4. Concentrations above 0.5% induce rapid membrane permeabilization, metabolic stress, and apoptosis, which will severely confound your assay results. If 0.5% DMSO is insufficient to solvate the compound, you must pivot to cyclodextrin complexation.

Q: Can I just lower the pH to dissolve it, since it has an amino group? A: No. While the compound contains an amino (-NH2) group, the strongly electron-withdrawing nature of the ortho-fluoro and para-chloro groups drastically reduces its basicity. The pKa of this specific amino group is too low to be meaningfully protonated at any biologically relevant pH. Your focus must remain on exploiting the carboxylic acid group by keeping the pH neutral to slightly alkaline (pH 7.4 - 8.0).

References

  • National Institutes of Health (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Available at:[Link]

  • BMJ Archives of Disease in Childhood. Integrating non psychoactive phytocannabinoids and their cyclodextrin inclusion complexes. Available at:[Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

Sources

Optimization

Optimizing temperature and solvent for 3-Amino-4-chloro-2-fluorobenzoic acid esterification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly deactivated, sterically hindered halogenated anthranilic acid analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly deactivated, sterically hindered halogenated anthranilic acid analogs. Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating experimental protocols to ensure high-yield esterification.

Workflow Optimization Matrix

G Start 3-Amino-4-chloro-2-fluorobenzoic acid Acidic Fischer Esterification (MeOH, H2SO4) Start->Acidic Basic Alkyl Halide (MeI, K2CO3, DMF) Start->Basic Mild Acyl Chloride Intermediation (SOCl2, then MeOH) Start->Mild Issue1 Amine Protonation Low Yield (<40%) Acidic->Issue1 Issue2 N-Alkylation Risk Requires strict Temp control Basic->Issue2 Success High Yield Esterification Optimal Method (>90%) Mild->Success Issue2->Success Temp < 25°C

Decision matrix for esterification methods based on side-reaction risks.

Troubleshooting & FAQs

Q1: Why does standard Fischer esterification (MeOH/H₂SO₄) yield less than 40% conversion even after 24 hours of reflux? Causality & Solution: The substrate is highly deactivated. The fluorine atom at the 2-position introduces steric hindrance adjacent to the carboxyl group. Furthermore, under strongly acidic conditions, the 3-amino group is protonated to form an -NH₃⁺ salt[1]. This positive charge, combined with the inductive electron withdrawal from the 2-fluoro and 4-chloro groups, severely depletes electron density from the aromatic ring, making the carbonyl carbon poorly electrophilic. Solution: Switch to acyl chloride intermediation or utilize a heterogeneous catalyst like UiO-66-NH₂, which has proven effective for sterically hindered fluorinated benzoic acids without over-protonating sensitive amines[2][3].

Q2: When using the alkyl halide method (MeI / K₂CO₃), I observe significant by-product formation. How can I optimize solvent and temperature to prevent this? Causality & Solution: The primary by-product is the N-methylated derivative. Although the 3-amino group is sterically flanked by the 2-fluoro and 4-chloro groups, it retains sufficient nucleophilicity to attack methyl iodide if the thermal energy exceeds the activation barrier for N-alkylation. Optimization: Solvent choice is critical; a polar aprotic solvent like N,N-Dimethylformamide (DMF) is required to adequately dissolve the zwitterionic starting material and enhance the reactivity of the carboxylate anion[4]. Temperature must be strictly controlled between 20°C and 25°C. Elevating the temperature above 40°C exponentially increases the rate of N-alkylation.

Q3: What is the most reliable method for quantitative esterification of this specific halogenated analog? Causality & Solution: Acyl chloride intermediation (using SOCl₂) is the most reliable approach for overcoming the steric hindrance of the 2-fluoro group[2]. By converting the carboxylic acid to a highly reactive acyl chloride, the subsequent reaction with an alcohol (e.g., methanol) is rapid and quantitative. To prevent intermolecular amidation (polymerization) between the acyl chloride and the 3-amino group, the reaction must be kept dilute, and the alcohol must be used in large excess as the solvent[1].

Quantitative Optimization Data

The following table summarizes the operational parameters and expected outcomes for various esterification strategies applied to 3-Amino-4-chloro-2-fluorobenzoic acid.

Esterification MethodSolventOptimal Temperature (°C)Expected Yield (%)Primary Side Reaction / Limitation
Fischer (H₂SO₄) Methanol65 (Reflux)< 40Amine protonation; incomplete conversion
Alkyl Halide (MeI/K₂CO₃) DMF20 – 2575 – 85N-alkylation (if temperature > 40°C)
Acyl Chloride (SOCl₂) Methanol (Excess)0 → 65> 90Intermolecular amidation (if concentrated)
Heterogeneous (UiO-66-NH₂) Methanol150 (Sealed Vessel)~ 85Requires specialized MOF catalyst

Validated Experimental Protocols

Protocol A: Acyl Chloride Intermediation (Recommended for >90% Yield)

Self-validating mechanism: Using excess methanol as both solvent and reactant ensures that O-acylation outcompetes the 3-amino group for the acyl chloride intermediate, effectively preventing unwanted polymerization.

  • Reactant Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, suspend 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol to achieve a dilute 0.1 M concentration.

  • Temperature Control: Cool the suspension to 0°C using an ice-water bath.

  • Activation: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 15 minutes. Note: Dropwise addition controls the exothermic release of HCl and SO₂ gases and prevents localized heating.

  • Esterification: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65°C) for 4 to 6 hours. Monitor reaction progress via TLC.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate and wash twice with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.

Protocol B: Alkyl Halide Method (Mild Basic Conditions)

Self-validating mechanism: Maintaining the temperature strictly below 25°C ensures the kinetic product (O-alkylation) is heavily favored over the thermodynamic side-reaction (N-alkylation).

  • Reactant Setup: Dissolve 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the highly reactive carboxylate anion.

  • Alkylation: Cool the mixture to 10°C. Add methyl iodide (1.1 eq) dropwise.

  • Temperature Regulation: Stir the reaction strictly between 20°C and 25°C for 12 hours. Critical: Do not apply heat.

  • Work-up: Quench the reaction by pouring it into crushed ice. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer extensively with brine (5 times) to remove residual DMF. Dry, filter, and concentrate under reduced pressure.

References

  • RSC Publishing - Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method[Link]

  • WIPO Patentscope - WO/2025/036387 PREPARATION METHOD FOR 2-FLUORO-3-AMINOBENZOIC ACID AND ESTER COMPOUNDS[Link]

Sources

Troubleshooting

Reducing byproduct formation during 3-Amino-4-chloro-2-fluorobenzoic acid crystallization

Technical Support Center: Crystallization of 3-Amino-4-chloro-2-fluorobenzoic acid This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 3-Amino-4-chloro-2-fluorobenzoic acid

This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working on the crystallization of 3-Amino-4-chloro-2-fluorobenzoic acid. Our goal is to equip you with the scientific rationale and practical steps needed to minimize byproduct formation and control crystal attributes, ensuring the consistent production of high-purity Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the crystallization of 3-Amino-4-chloro-2-fluorobenzoic acid?

A1: Byproducts and impurities typically fall into three categories:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates (e.g., nitro-analogs), or isomers. A common impurity from a preceding reduction step could be a chloro-nitro-benzoic acid (CNBA) derivative.[1]

  • Degradation Byproducts: The molecule itself can degrade under suboptimal crystallization conditions. The most common degradation pathways are thermal decarboxylation, leading to 3-chloro-2-fluoroaniline, and oxidation of the aniline moiety, which often results in colored impurities.[2][3]

  • Form-Related Impurities: These are not chemical byproducts but physical ones, such as undesired polymorphs, solvates, or hydrates, which can significantly impact the API's performance and stability.[4][5]

Q2: Why is controlling the cooling rate so critical during crystallization?

A2: The cooling rate directly controls the level of supersaturation, which is the driving force for crystallization.[6][7] A slow cooling rate maintains a low level of supersaturation, promoting orderly crystal growth. This allows sufficient time for molecules of the target compound to integrate into the crystal lattice while rejecting impurity molecules.[8] Conversely, rapid cooling (crash cooling) generates high supersaturation, leading to rapid nucleation and growth, which can trap impurities and solvent within the crystal lattice and may also favor the formation of less stable, metastable polymorphs.[7]

Q3: What is polymorphism and why should I be concerned about it for this API?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4][10] For a drug substance, inconsistent or uncontrolled polymorphism between batches can lead to variable clinical efficacy and can be a significant regulatory concern.[11] Crystallization conditions—particularly solvent choice, temperature, and supersaturation—are the primary determinants of which polymorphic form is produced.[6]

Troubleshooting Guides: From Problem to Protocol

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying scientific cause and a detailed protocol to resolve the problem.

Issue 1: Discoloration of Final Product

Q: My final crystallized product has a persistent pink, brown, or greyish tint. What is the likely cause and how can I prevent it?

A: Causality & Scientific Rationale

Discoloration in compounds containing an aniline moiety, such as 3-Amino-4-chloro-2-fluorobenzoic acid, is almost always due to the formation of colored oxidation byproducts. The amino group is susceptible to oxidation by atmospheric oxygen, especially when heated in solution. The resulting oxidized species are often highly conjugated and absorb visible light, appearing as colored impurities even at very low concentrations.

Troubleshooting Protocol: Inerting and Temperature Control

  • Setup: Equip your crystallization vessel with a nitrogen or argon inlet and outlet. A simple setup involves a needle connected to a gas bubbler to provide positive pressure.

  • Solvent Degassing: Before use, sparge your chosen crystallization solvent with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Charge the crude 3-Amino-4-chloro-2-fluorobenzoic acid and the degassed solvent to the vessel. Begin gentle subsurface nitrogen sparging or maintain a positive nitrogen blanket over the solution.

  • Heating: Heat the mixture to the minimum temperature required to achieve complete dissolution. Avoid prolonged exposure to high temperatures. A typical target is 5-10 °C below the solvent's boiling point.

  • Cooling & Crystallization: Once dissolved, stop heating and allow the solution to cool under the inert atmosphere. Follow a controlled cooling profile as detailed in the protocols below.

  • Isolation: Filter the resulting crystals and wash the cake with fresh, cold, degassed solvent. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to minimize further thermal stress.

Issue 2: Persistent Impurity Peak in HPLC Analysis

Q: My HPLC analysis consistently shows a significant impurity peak that I suspect is a decarboxylation byproduct. How can I confirm its identity and modify my process to eliminate it?

A: Causality & Scientific Rationale

Aromatic carboxylic acids, particularly those with electron-donating groups like an amino substituent, can undergo decarboxylation (loss of CO₂) when subjected to thermal stress or certain pH conditions.[12][13] For your compound, this would result in the formation of 3-chloro-2-fluoroaniline. This byproduct is more nonpolar than the parent acid, which can aid in its tentative identification by HPLC retention time. The reaction is often catalyzed by trace amounts of acid or occurs at elevated temperatures.[2]

Troubleshooting Protocol: pH Adjustment and Thermal Management

  • Confirmation (Optional but Recommended): If possible, obtain a reference standard of 3-chloro-2-fluoroaniline and co-inject it with your sample to confirm the identity of the impurity peak by retention time matching. Alternatively, LC-MS analysis can confirm the molecular weight of the impurity.

  • Solvent & pH Control:

    • Dissolve the crude material in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Check the apparent pH of the solution. If it is acidic, carefully adjust it towards neutral (pH 6.5-7.5) by adding a dilute solution of a weak organic base, such as triethylamine or N,N-diisopropylethylamine, dropwise. This neutralizes any acidic catalysts that may be promoting decarboxylation.

  • Temperature Optimization: Re-evaluate the dissolution temperature. Your goal is to find the lowest possible temperature that still provides adequate solubility for crystallization. Create a solubility curve to identify the optimal temperature range.

  • Optimized Crystallization:

    • Heat the pH-adjusted solution to the optimized, lower temperature (e.g., 60-70 °C instead of boiling) until full dissolution is achieved.

    • Initiate a slow, controlled cooling ramp (e.g., 10-20 °C per hour) to the target crystallization temperature (e.g., 20-25 °C).

    • Hold at the target temperature for 1-2 hours to allow for complete crystallization.

    • Further cool to 0-5 °C before filtration to maximize yield.

  • Analysis: Re-analyze the purified material by HPLC to confirm the reduction or elimination of the decarboxylation impurity.

Key Process Parameters & Optimization

Successful crystallization relies on the careful control of several interconnected parameters. The following table and diagram summarize their impact on the final product attributes.

Table 1: Impact of Crystallization Parameters on Product Quality
ParameterHigh PurityDesired PolymorphUniform Crystal Size
Solvent Choice Select a solvent where the API has high solubility when hot and low solubility when cold, while impurities remain soluble at low temperatures.[8] Mixed-solvent systems can fine-tune selectivity.[5]Solvent polarity and hydrogen bonding capability directly influence which crystal packing arrangement (polymorph) is most stable.[14]Solvent viscosity and solute-solvent interactions affect growth kinetics.[15]
Cooling Rate Slow cooling (e.g., 0.2-0.5 °C/min) is essential for effective impurity rejection.[7]Can determine kinetic vs. thermodynamic polymorph formation. Slower cooling favors the most stable form.[11]Slow cooling promotes crystal growth over nucleation, leading to larger, more uniform crystals.
Supersaturation Maintain low to moderate supersaturation to prevent impurity incorporation.[6]High supersaturation often yields metastable polymorphs; low supersaturation favors stable forms.[6]High supersaturation leads to rapid nucleation and small crystals; low supersaturation favors growth.
pH / Additives Can alter the solubility of acidic or basic impurities, improving their rejection into the mother liquor.[16]Additives or pH changes can inhibit the growth of certain crystal faces or stabilize a specific polymorph.Can act as habit modifiers, changing the crystal shape (e.g., from needles to plates).
Seeding -Seeding with crystals of the desired polymorph is the most reliable method to ensure batch-to-batch consistency.[6]Seeding can control the number of nuclei, leading to a more uniform final particle size distribution.
Diagram: Interplay of Crystallization Parameters

This diagram illustrates how key process variables influence the critical quality attributes of the final crystalline product.

Crystallization_Parameters cluster_params Process Parameters cluster_attributes Crystal Quality Attributes Temp Temperature Profile (Heating/Cooling Rate) Purity Chemical Purity (Impurity Rejection) Temp->Purity Affects kinetics of incorporation vs. rejection Polymorph Polymorphic Form (Stability, Solubility) Temp->Polymorph Thermodynamic vs. kinetic control Size Crystal Size & Shape (PSD, Habit) Temp->Size Influences nucleation vs. growth rate Solvent Solvent System (Polarity, Composition) Solvent->Purity Differential solubility of API vs. impurity Solvent->Polymorph Stabilizes different crystal lattices Solvent->Size Modifies crystal habit and growth kinetics SuperS Supersaturation (Concentration) SuperS->Purity High levels trap impurities SuperS->Polymorph High levels favor metastable forms SuperS->Size Drives nucleation rate pH pH / Additives pH->Purity Alters impurity solubility

Caption: Key process parameters and their influence on crystal attributes.

Experimental Protocols

Protocol 1: Optimized Cooling Crystallization for High Purity

This protocol is designed to maximize impurity rejection through slow, controlled cooling.

  • Solvent Selection: Based on preliminary screening, select a solvent system (e.g., 90:10 ethanol:water) where the API has a steep solubility curve.

  • Preparation: Charge the crude API (1.0 eq) into a jacketed reactor equipped with an overhead stirrer and nitrogen inlet. Add the selected solvent (e.g., 5-8 volumes).

  • Inerting: Start a slow nitrogen purge through the vessel.

  • Dissolution: Heat the jacket to 75 °C and stir the slurry (200 RPM) until all solids are dissolved. Hold for 15 minutes to ensure complete dissolution.

  • Controlled Cooling (Growth Phase): Program the cooling ramp for the reactor jacket from 75 °C to 20 °C over 3 hours (~0.3 °C/min). Maintain slow stirring (100 RPM).

  • Seeding (Optional but Recommended): When the solution has cooled by 5-10 °C (and is therefore supersaturated), add a small slurry of seed crystals (0.1-0.5% w/w) of the desired polymorphic form.

  • Hold & Maturation: Hold the slurry at 20 °C for 2 hours to allow the crystallization to complete and the crystal structure to anneal.

  • Final Cooling (Yield Phase): Cool the slurry to 5 °C over 1 hour and hold for an additional hour.

  • Isolation & Drying: Filter the product, wash the cake with two portions of cold (5 °C), fresh solvent. Dry the crystals in a vacuum oven at 45 °C until constant weight is achieved.

Diagram: Troubleshooting Workflow for Crystallization

This flowchart provides a logical path for diagnosing and solving common crystallization issues.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, Appearance) CheckPurity Purity < 99.5% or Discolored? Start->CheckPurity End High-Purity Crystalline API CheckXRPD XRPD Pattern Inconsistent? CheckPurity->CheckXRPD No Oxidation Problem: Oxidation (Discoloration) CheckPurity->Oxidation Yes (Discolored) Decarb Problem: Decarboxylation (Impurity Peak) CheckPurity->Decarb Yes (Decarb Impurity) PoorPurge Problem: Poor Impurity Purge (Multiple Impurities) CheckPurity->PoorPurge Yes (Other Impurities) CheckXRPD->End No PolymorphIssue Problem: Polymorphism CheckXRPD->PolymorphIssue Yes SolveOxidation Solution: - Use inert atmosphere - Lower dissolution temp - Degas solvent Oxidation->SolveOxidation SolveDecarb Solution: - Lower dissolution temp - Adjust pH to neutral - Minimize time at high temp Decarb->SolveDecarb SolvePurge Solution: - Screen for new solvent system - Slow cooling rate significantly - Implement anti-solvent addition PoorPurge->SolvePurge SolvePolymorph Solution: - Implement seeding protocol - Strict control of cooling rate - Standardize solvent system PolymorphIssue->SolvePolymorph SolveOxidation->End SolveDecarb->End SolvePurge->End SolvePolymorph->End

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Zhang, M., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Retrieved from [Link]

  • Chen, A., et al. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Retrieved from [Link]

  • Mascia, S., et al. (n.d.). Control of polymorphism in continuous crystallization. DSpace@MIT. Retrieved from [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design. Retrieved from [Link]

  • Čejka, J., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Retrieved from [Link]

  • Wang, F., & Sun, X. (2017). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Wang, F., & Sun, X. (2017). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study | Request PDF. ResearchGate. Retrieved from [Link]

  • Chianese, A., & Zarkadas, D. M. (2005). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. SciSpace. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Journal of Molecular Sciences. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]

  • Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Willi, A. V. (1964). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Zeitschrift für Physikalische Chemie. Retrieved from [Link]

  • Rayne, S., & Forest, K. (2010). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Journal of Environmental Science and Health, Part A. Retrieved from [Link]

  • Roesch, B., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis. Retrieved from [Link]

  • Huesman, P. L., & Bockrath, B. C. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Retrieved from [Link]

  • Sun, J., et al. (2013). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Stolte, S., et al. (2014). (PDF) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Retrieved from [Link]

  • Rayne, S., & Forest, K. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Environmental Science and Health, Part A. Retrieved from [Link]

  • Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. ResearchGate. Retrieved from [Link]

  • Khan, M. F., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • RK Synthesis Ltd. (2022). Product : ACBA Chemical Name : 3-Amino-4-Chloro Benzoic Acid. Retrieved from [Link]

  • Siegemund, G., et al. (2000). "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1992). US Patent 5118815A - Method for crystallization of amino acids. Google Patents.
  • PubChemLite. (n.d.). 2-amino-3-chloro-4-fluorobenzoic acid (C7H5ClFNO2). Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Wang, J., et al. (2015). (PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-4-chloro-2-fluorobenzoic Acid Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with 3-Amino-4-chloro-2-fluorobenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with 3-Amino-4-chloro-2-fluorobenzoic acid .

This molecule presents a dual challenge in synthetic chemistry:

  • The Carboxylic Acid (C-1): Sterically hindered by the ortho-fluorine atom.

  • The Amino Group (C-3): Severely deactivated and sterically congested, flanked by an ortho-fluorine (C-2) and an ortho-chlorine (C-4).

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome these specific barriers.

Workflow Decision Matrix

Workflow A 3-Amino-4-chloro-2-fluorobenzoic acid Coupling Target B Carboxylic Acid (-COOH) Ortho-F Steric Hindrance A->B Act as Electrophile C Amino Group (-NH2) Di-ortho (F, Cl) Hindrance A->C Act as Nucleophile D Mild/Moderate Hindrance: Use HATU or COMU B->D 1st Line E Severe Hindrance: In Situ Acyl Fluoride (TCFH) B->E 2nd Line F Standard Approach: Acid Chloride + Base C->F 1st Line G Highly Unreactive: Acid Chloride + DMAP Catalyst C->G 2nd Line

Decision matrix for selecting coupling strategies based on the target functional group.

FAQ & Troubleshooting Guide

Part A: Activating the Carboxylic Acid (Electrophile Role)

Q: Why do standard coupling reagents like EDC/HOBt fail when activating the carboxylic acid of this molecule? A: The ortho-fluorine atom creates a significant steric shield around the carbonyl carbon, while the electron-withdrawing nature of the halogens destabilizes the activated ester intermediate. Standard OBt esters (generated from EDC/HOBt) lack the reactivity required to overcome this high activation energy barrier[1].

Causality & Solution: Transition to uronium/aminium salts that generate more reactive OAt esters (e.g., HATU) or Oxyma-based leaving groups (e.g., COMU). The pyridine nitrogen in HOAt provides anchimeric assistance—an intramolecular hydrogen-bonding effect that effectively guides the incoming amine to the sterically congested carbonyl center, bypassing the fluorine's steric bulk.

Q: What if HATU/COMU still results in low yields or unreacted starting material? A: If phosphonium/uronium salts fail, the steric bulk of the activated ester itself is likely blocking the nucleophile. In these cases, generating an acyl fluoride in situ is highly recommended[1]. Acyl fluorides behave like activated esters but possess significantly lower steric demand due to the small atomic radius of the fluorine atom, minimizing steric clashes in the transition state[2]. Reagents like BTFFH or TCFH-NMI can generate these active species under mild conditions without the harsh byproducts of traditional fluorinating agents[1][2].

Part B: Functionalizing the Amino Group (Nucleophile Role)

Q: The C-3 amino group is completely unreactive towards standard activated esters. How can I force this coupling? A: The C-3 amine is exceptionally challenging because it is flanked by an ortho-fluorine and an ortho-chlorine. This di-ortho substitution creates massive steric hindrance. Furthermore, the strong electron-withdrawing inductive effect of these halogens drastically reduces the nucleophilicity of the nitrogen lone pair.

Causality & Solution: You must use the most aggressive electrophiles available: acid chlorides or acid bromides[]. The reaction of acid halides with sterically hindered, low-nucleophilicity amines is often the only viable pathway[]. To drive the reaction, employ a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or run the reaction under Schotten-Baumann conditions (aqueous base) if the acid chloride is stable enough[][4].

Reagent Efficacy Data

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Substrates

Reagent ClassSpecific ReagentRelative ReactivitySteric Bulk of IntermediateRecommended Application
CarbodiimideEDC / HOBtLowModerateUnhindered primary amines
Uronium (OAt)HATUHighLargeMildly hindered secondary amines
Uronium (Oxyma)COMUVery HighLargeHindered amines; low racemization
Acyl FluorideBTFFH / TCFHExtremely HighMinimalSeverely hindered/electron-deficient
Acid ChlorideOxalyl ChlorideMaximumMinimalUnreactive anilines (C-3 amine)

Mechanistic Pathway

Mechanism A Sterically Hindered Carboxylic Acid B Bulky Activated Ester (e.g., OBt / OAt) A->B HATU/EDC C Acyl Fluoride Intermediate A->C BTFFH/TCFH D Amide Bond Formation Blocked B->D Steric Clash with Amine E Successful Amide Coupling C->E Minimal Steric Demand

Mechanistic advantage of acyl fluorides in overcoming steric hindrance.

Self-Validating Experimental Protocols

Protocol 1: In Situ Acyl Fluoride Generation and Coupling (For -COOH Activation)

Use this protocol when acting on the carboxylic acid of 3-Amino-4-chloro-2-fluorobenzoic acid.

Self-Validation Checkpoint: Acyl fluorides are uniquely stable to moisture compared to acid chlorides[2]. You can validate the formation of the acyl fluoride by quenching a 10μL aliquot in methanol and observing the rapid formation of the methyl ester via LC-MS before adding your precious amine.

Step-by-Step Methodology:

  • Dissolve 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Add BTFFH (1.5 eq) and DIPEA (3.0 eq) to the solution[1].

  • Stir at room temperature for 30 minutes.

  • Validation Step: Run TLC/LC-MS (using the methanol quench method described above) to confirm complete conversion to the acyl fluoride intermediate.

  • Add the target amine (1.2 eq). Seal the reaction vessel and heat to 40-60°C if the amine is also hindered.

  • Stir for 12-24 hours.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Protocol 2: Acid Chloride Coupling with DMAP (For -NH₂ Functionalization)

Use this protocol when attempting to attach a group to the highly unreactive C-3 amine.

Self-Validation Checkpoint: The cessation of gas evolution (CO₂ and CO) during oxalyl chloride activation is a visual, self-validating indicator that the acid chloride formation is complete[1].

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.5 eq) in anhydrous CH₂Cl₂.

  • Add oxalyl chloride (2.0 eq) dropwise at 0°C, followed by 1 drop of anhydrous DMF as a catalyst[1][4].

  • Warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours).

  • Validation Step: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas, yielding the crude acid chloride as a residue.

  • Redissolve the acid chloride in anhydrous THF.

  • In a separate flask, dissolve 3-Amino-4-chloro-2-fluorobenzoic acid (1.0 eq), DIPEA (3.0 eq), and DMAP (0.2 eq) in anhydrous THF[].

  • Cool the amine solution to 0°C and add the acid chloride solution dropwise.

  • Warm to room temperature and stir overnight. Monitor the disappearance of the aniline peak via LC-MS.

References

  • [2] Royal Society of Chemistry (RSC). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • [4] Der Pharma Chemica. Scholars Research Library: Acid Chlorides in Amide Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid. It is structured as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during this specific synthesis. The information herein is designed to be a practical resource, combining theoretical principles with actionable, field-proven advice to optimize reaction outcomes.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an established technique in academic and industrial laboratories for its ability to dramatically accelerate reaction times, improve yields, and enhance product purity compared to conventional heating methods.[1][2][3] Microwaves directly heat the reactants and solvent by interacting with polar molecules, leading to rapid and uniform temperature increases.[4][5] This efficient energy transfer often allows for reactions to be completed in minutes rather than hours.[4][6]

The synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid, a key intermediate in the preparation of various pharmaceuticals, can be significantly improved through the application of microwave technology. However, optimizing the parameters for this specific transformation is crucial to achieving high yields and purity. This guide will walk you through the common pitfalls and their solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the microwave-assisted synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. This can often be attributed to several factors, from incomplete reactions to reagent degradation.

Q: My reaction has resulted in a very low yield of 3-Amino-4-chloro-2-fluorobenzoic acid. How can I troubleshoot this?

A: A low yield can be frustrating, but a systematic approach can help identify the root cause. Here are the key areas to investigate:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] If a significant amount of starting material remains, the reaction has not gone to completion.

    • Solution: Increase the reaction time in increments, monitoring the progress at each stage. Alternatively, a gradual increase in the reaction temperature may be necessary to provide sufficient energy for the reaction to proceed.[7]

  • Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Impurities, especially water, can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous.[8] Double-check the molar ratios of your reactants to ensure they are correct for the specific protocol you are following.

  • Microwave Power and Temperature Settings: Incorrect microwave parameters can lead to either insufficient heating or overheating, which can degrade the product.

    • Solution: Optimize the microwave power and temperature settings. Start with the recommended parameters from a literature procedure and adjust as needed based on reaction monitoring. Ensure the temperature probe is correctly calibrated and positioned within the reaction mixture.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: Side reactions are a common issue in amination reactions. For the synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid, potential side products can arise from several pathways:

  • Over-amination or Di-amination: If the reaction conditions are too harsh, the amine source may react with the product or other intermediates, leading to undesired byproducts.

    • Solution: Carefully control the stoichiometry of the amine source. A slight excess may be necessary to drive the reaction, but a large excess should be avoided. Lowering the reaction temperature or shortening the reaction time can also help to minimize over-reaction.

  • Hydrolysis of the Carboxylic Acid: In the presence of water and at elevated temperatures, the carboxylic acid group can potentially undergo side reactions.

    • Solution: Use anhydrous solvents and reagents to minimize the presence of water.[8]

  • Decarboxylation: At very high temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group.

    • Solution: Avoid excessive temperatures. Monitor the reaction temperature closely and ensure it does not exceed the stability limits of the product.

Table 1: Common Impurities and Mitigation Strategies

Impurity/Side ProductPotential CauseRecommended Action
Unreacted Starting MaterialIncomplete reactionIncrease reaction time or temperature; check reagent purity.[7]
Di-aminated ProductExcess amine or harsh conditionsReduce amine stoichiometry; lower reaction temperature.
Hydrolysis ByproductsPresence of waterUse anhydrous solvents and reagents.[8]
Decarboxylated ProductExcessive temperatureCarefully control reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing the microwave-assisted synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid.

Q1: What is the optimal solvent for this microwave-assisted synthesis?

A1: The choice of solvent is crucial for efficient microwave heating. Polar solvents with a high dielectric loss factor are generally preferred as they absorb microwave energy effectively. For the amination of a halobenzoic acid, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often good choices. These solvents can also help to solubilize the reactants. It is essential to use anhydrous grades of these solvents to prevent side reactions.[8]

Q2: How do I determine the ideal reaction time and temperature?

A2: The optimal reaction time and temperature are best determined empirically for your specific microwave reactor and scale. A good starting point is to consult literature precedents for similar reactions. A typical approach is to perform a series of small-scale experiments, varying one parameter at a time (e.g., temperature) while keeping others constant. Reaction progress should be monitored by TLC or HPLC to find the conditions that give the highest conversion to the product with the fewest impurities.

Q3: What type of catalyst is most effective for this reaction?

A3: While some amination reactions can proceed without a catalyst, particularly at high temperatures, the use of a catalyst can often improve the reaction rate and yield under milder conditions. For the amination of an aryl halide, palladium-based catalysts (e.g., Pd/C) are commonly used in hydrogenation reactions to reduce a nitro group to an amine.[9] However, for a direct amination, other catalytic systems might be employed. The choice of catalyst will depend on the specific amine source and reaction mechanism.

Q4: What are the best practices for purifying the final product?

A4: The purification of 3-Amino-4-chloro-2-fluorobenzoic acid typically involves several steps to remove unreacted starting materials, catalysts, and side products.

  • Filtration: After the reaction, the mixture should be cooled and filtered to remove any solid catalysts or inorganic salts.

  • Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent after adjusting the pH of the aqueous phase.[7]

  • Crystallization/Precipitation: The crude product can often be purified by recrystallization from an appropriate solvent system, such as ethanol/water.[10][11] Adjusting the pH of the solution can also induce precipitation of the product.[11]

  • Chromatography: If significant impurities remain after crystallization, column chromatography may be necessary to achieve high purity.

Q5: What safety precautions should be taken when working with microwave reactors?

A5: Safety is paramount when using microwave reactors. Always follow the manufacturer's instructions for your specific instrument. Key safety considerations include:

  • Pressure Monitoring: Use sealed reaction vessels designed for microwave synthesis that can withstand high pressures. Never exceed the recommended pressure limit for the vessel.

  • Solvent Choice: Be aware of the boiling points and flash points of the solvents you are using.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Ensure the microwave reactor is located in a well-ventilated area or fume hood.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of 3-Amino-4-chloro-2-fluorobenzoic acid. Note: These are starting points and may require optimization.

Protocol 1: General Procedure for Microwave-Assisted Amination

This protocol outlines a general approach for the amination of a dihalofluorobenzoic acid derivative.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the starting halobenzoic acid (1.0 eq), the amine source (1.1-1.5 eq), and a suitable solvent (e.g., DMF, DMSO).

  • Catalyst Addition (if applicable): If a catalyst is used, add it to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature (e.g., 150-200 °C) and reaction time (e.g., 10-60 minutes).

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, filter the mixture to remove any solids. The filtrate can then be subjected to an appropriate workup procedure, such as extraction and/or crystallization.

Protocol 2: Monitoring Reaction Progress by TLC
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the diluted sample, along with the starting material as a reference, onto a TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Visualization of Key Concepts

Workflow for Optimizing Microwave Synthesis

The following diagram illustrates a logical workflow for optimizing the parameters of a microwave-assisted synthesis.

G A Define Reaction: 3-Amino-4-chloro-2-fluorobenzoic acid synthesis B Select Initial Parameters (Literature Precedent) A->B C Run Small-Scale Screening Reactions B->C D Analyze Results (TLC, HPLC, NMR) C->D E Low Yield? D->E Evaluate Yield F Impure Product? D->F Evaluate Purity G Optimize Parameters: - Temperature - Time - Power - Reagent Ratios E->G Yes H Scale-Up Reaction E->H No F->G Yes F->H No G->C I Purify and Characterize Final Product H->I

Caption: A logical workflow for the optimization of microwave-assisted synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a decision-making framework for troubleshooting low product yields.

G A Low Product Yield B Monitor Reaction Progress (TLC/HPLC) A->B C Starting Material Remaining? B->C D Increase Reaction Time or Temperature C->D Yes F Product Degradation? C->F No D->B E Check Reagent Purity and Stoichiometry E->B G Lower Reaction Temperature or Use Milder Conditions F->G Yes H Optimize Purification Method F->H No

Caption: A decision tree for troubleshooting low yields in organic synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Gedye, R.; Smith, F.; Westaway, K.; Ali, H.; Baldisera, L.; Laberge, L.; Rousell, J. The use of microwave ovens for rapid organic synthesis. Tetrahedron Lett.1986, 27, 279-282.
  • Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • de la Hoz, A.; Díaz-Ortiz, Á.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chem. Soc. Rev.2005, 34, 164-178.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available from: [Link]

  • What are the side effects of Aminobenzoic acid? Patsnap Synapse. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available from: [Link]

  • p-Aminobenzoic acid. American Chemical Society. Available from: [Link]

  • Optimization of the reduction reaction conditions. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. The Royal Society of Chemistry. Available from: [Link]

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. Available from: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available from: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF ARYL AND HETEROARYL DERIVATIVES OF BENZIMIDAZOLE. HETEROCYCLES. Available from: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Available from: [Link]

  • Strategic peptide purification. YMC. Available from: [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Direct asymmetric reductive amination. PubMed. Available from: [Link]

Sources

Optimization

Minimizing oxidation of the amine group in 3-Amino-4-chloro-2-fluorobenzoic acid during storage

Welcome to the Technical Support Center for 3-Amino-4-chloro-2-fluorobenzoic acid . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the precise physicochemical vulne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-4-chloro-2-fluorobenzoic acid . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the precise physicochemical vulnerabilities of this compound. This guide moves beyond basic storage instructions, providing you with the mechanistic causality and self-validating protocols required to maintain the absolute integrity of your reagents during drug development and synthetic workflows.

Mechanistic Insight: The "Why" Behind Amine Degradation

To effectively prevent degradation, we must first understand the specific electronic environment of 3-Amino-4-chloro-2-fluorobenzoic acid .

The primary amine (-NH₂) at position 3 is flanked by two halogens: an ortho-fluoro (position 2) and an ortho-chloro (position 4) group. These electron-withdrawing groups (EWGs) significantly increase the redox potential of the molecule, making it thermodynamically harder to oxidize than unsubstituted aniline [1]. However, kinetic degradation still occurs over time. When exposed to molecular oxygen, ambient light, or trace transition metals, the amine undergoes a one-electron oxidation to form a highly reactive N-centered radical.

Furthermore, the presence of the carboxylic acid (-COOH) moiety can act as an internal acid catalyst. In the presence of trace moisture, intermolecular proton transfer forms zwitterionic species that alter local electron density, accelerating the condensation of these radicals into highly conjugated, dark-colored azo compounds and oligomeric quinone-imines [2].

OxidationPathway A 3-Amino-4-chloro- 2-fluorobenzoic acid B N-centered Radical (1e⁻ oxidation) A->B O₂, Light, Trace Metals C Nitroso / Hydroxylamine Intermediates B->C O₂, H₂O D Azo Compounds & Quinone-imines (Brown/Black Impurities) B->D Radical Coupling C->D Condensation

Fig 1: One-electron oxidation pathway of primary aromatic amines leading to colored impurities.

Quantitative Stability Data

The following table summarizes the degradation kinetics of halogenated anthranilic acid derivatives under various storage conditions. Note the rapid decline in purity when the compound is exposed to both ambient atmosphere and light.

Storage TempAtmosphereContainer Type1-Month Purity6-Month PurityVisual Appearance at 6 Mos
25 °CAirClear Glass98.5%92.1%Yellow / Brown
2-8 °CAirAmber Glass99.2%96.5%Pale Yellow
2-8 °CArgonAmber Glass99.9%99.5%Off-White / Colorless
-20 °CArgonAmber Glass>99.9%99.8%Off-White / Colorless

Troubleshooting & FAQs

Q: My 3-Amino-4-chloro-2-fluorobenzoic acid powder has turned light brown. Is it still viable for cross-coupling reactions? A: Discoloration in aniline derivatives is highly deceptive. The oxidation products (azo compounds and quinone-imines) are intensely conjugated chromophores. A deep brown color can manifest even when the actual impurity level is <0.5%. If your downstream application (e.g., Buchwald-Hartwig amination) is highly sensitive to stoichiometry or trace radical inhibitors, you must repurify the compound. For less sensitive exploratory assays, validate the purity via HPLC/UV before proceeding.

Q: Should I store this compound in a stock solution to make aliquoting easier? A: No. Storing aromatic amines in solution accelerates oxidation because dissolved oxygen mobility is higher, and the solvent can act as a radical transfer medium. Furthermore, storing aniline derivatives in frozen aqueous or partially aqueous solutions can inadvertently concentrate the solute and dissolved oxygen in the freeze-concentrated liquid phase, accelerating photooxidation [3]. Always store the compound as a dry solid.

Q: How does the carboxylic acid moiety impact the stability of the amine group? A: The -COOH group introduces a dual risk. First, aromatic amine oxidation rates often peak near their pKa. Second, in the presence of trace moisture, intermolecular proton transfer can form zwitterionic species, altering the local electron density and increasing susceptibility to radical formation. Strict desiccation is therefore just as critical as oxygen exclusion.

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, all handling must follow self-validating protocols. Below are the step-by-step methodologies for processing this compound.

StorageWorkflow Start Bulk Compound Received Glovebox Transfer to Inert Glovebox (Ar/N₂) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Purge Purge Headspace (If Schlenk used) Aliquot->Purge Alternative to Glovebox Seal Seal with PTFE Lined Caps & Parafilm Aliquot->Seal Inside Glovebox Purge->Seal Store Store at 2-8°C (Desiccated) Seal->Store

Fig 2: Optimal workflow for aliquoting and storing oxidation-sensitive aniline derivatives.

Protocol 1: Inert Aliquoting and Storage of Solid Compound

Repeatedly opening a bulk container introduces fresh oxygen and moisture, leading to rapid batch degradation.

  • Equipment Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove surface moisture. Cool them entirely within a vacuum desiccator.

  • Inert Atmosphere Handling: Move the bulk container and the baked vials into a glovebox purged with high-purity Argon (O₂ < 5 ppm).

  • Aliquoting: Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw and oxygen exposure cycles for the master batch.

  • Sealing: Secure the PTFE-lined caps tightly. Wrap the cap junction with Parafilm® to prevent slow oxygen diffusion over long-term storage.

  • Storage & Self-Validation: Store the sealed vials in a dark, desiccated secondary container at 2-8°C.

    • Self-Validation Step: Include a Cobalt(II) chloride humidity indicator card (HIC) inside the secondary storage desiccator. If the indicator turns from blue to pink, the desiccant is saturated and must be replaced immediately, ensuring the primary vials remain in a strictly dry environment.

Protocol 2: Preparation of Deoxygenated Stock Solutions (When strictly necessary)

If a liquid stock must be prepared for immediate high-throughput screening, oxygen must be stripped from the solvent prior to dissolution.

  • Solvent Degassing: Use the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the target solvent (e.g., anhydrous DMF or DMSO) with Argon for 30 minutes.

    • Self-Validation Step: Before adding the amine, verify the absence of oxygen by adding a trace amount of resazurin indicator to a blank solvent sample; it will remain colorless in strictly anaerobic conditions but turn pink if oxygen is present.

  • Dissolution: Dissolve the 3-Amino-4-chloro-2-fluorobenzoic acid in the degassed solvent under a positive pressure of Argon.

  • Antioxidant Addition (Optional): If your downstream assay permits, add 100-500 ppm of a radical scavenger like Butylated Hydroxytoluene (BHT) to intercept any N-centered radicals that form.

  • Usage: Use the solution within 24 hours. Do not store liquid amine stocks long-term.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Organic Process Research & Development.[Link]

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants. Advanced Science (via PMC).[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology.[Link]

Troubleshooting

Technical Support Center: Improving Liquid-Liquid Extraction Efficiency of 3-Amino-4-chloro-2-fluorobenzoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the liquid-liquid extraction (LLE) of 3-Amino-4-chloro-2-fluorobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the liquid-liquid extraction (LLE) of 3-Amino-4-chloro-2-fluorobenzoic acid. This molecule's amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, is central to its successful extraction and purification.

PART 1: Troubleshooting Guide

This section addresses common issues encountered during the liquid-liquid extraction of 3-Amino-4-chloro-2-fluorobenzoic acid, providing scientifically-grounded explanations and actionable solutions.

Question 1: Why is my extraction yield of 3-Amino-4-chloro-2-fluorobenzoic acid unexpectedly low?

Answer: Low extraction yield is a frequent challenge that typically points to suboptimal control over the compound's ionization state, which dictates its solubility in aqueous versus organic phases.[1][2]

  • The Core Principle: pH-Dependent Partitioning: The efficiency of the extraction hinges on the pH of the aqueous phase. 3-Amino-4-chloro-2-fluorobenzoic acid can exist in a protonated (cationic), neutral (zwitterionic), or deprotonated (anionic) state. For extraction into an organic solvent, the molecule must be in its most neutral, nonpolar form.[3]

    • The Science: To maximize partitioning into the organic layer, the pH of the aqueous solution must be adjusted to a point where the carboxylic acid is protonated (-COOH) and the amino group is also protonated (-NH3+), or ideally to its isoelectric point where it exists as a neutral zwitterion. However, a more practical approach for extraction into a nonpolar solvent is to strongly acidify the solution (e.g., pH < 2).[4] This ensures the carboxylic acid is fully protonated and neutral, significantly increasing the molecule's overall lipophilicity and driving it into the organic phase.

    • Solution: Before extracting with your organic solvent, adjust the pH of the aqueous phase to pH 2.0-2.5 using an acid like 1M HCl.[4][5] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more soluble in the organic solvent. Verify the pH with a calibrated meter.

  • Inadequate Solvent Selection: The choice of organic solvent is critical for effective partitioning.

    • The Science: The principle of "like dissolves like" governs solvent selection. The polarity of the solvent must be matched with the polarity of the neutral 3-Amino-4-chloro-2-fluorobenzoic acid.

    • Solution: Moderately polar, water-immiscible solvents are generally effective. Ethyl acetate is an excellent first choice due to its ability to form hydrogen bonds and its good solvency for a range of polarities. Dichloromethane (DCM) and Methyl tert-butyl ether (MTBE) are also viable alternatives.[4]

  • Insufficient Number of Extractions: A single extraction is often incomplete.

    • The Science: The partition coefficient determines the equilibrium distribution of a solute between two phases. It is almost always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[4]

    • Solution: Perform at least three sequential extractions of the aqueous phase with fresh portions of the organic solvent to ensure a high recovery rate.

Question 2: A persistent emulsion has formed at the interface, preventing phase separation. How can I resolve this?

Answer: Emulsion formation is a common problem in LLE, often caused by high concentrations of dissolved substances or vigorous shaking that creates finely dispersed droplets.[6][7]

  • The Science: Emulsions are kinetically stable mixtures of immiscible liquids. Breaking them requires altering the interfacial tension or physically forcing the droplets to coalesce.

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and mix gently.[6][8] The increased ionic strength of the aqueous phase makes it more polar, which can help force the separation of the organic and aqueous layers.[3][9]

    • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[6][9]

    • Centrifugation: For smaller volumes, centrifuging the mixture is a highly effective method to break the emulsion and achieve a clean phase separation.[8][10]

    • Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion droplets.[6]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the system's properties and break the emulsion.[8]

Question 3: My final product is impure. How can I leverage LLE for better purification?

Answer: The amphoteric nature of 3-Amino-4-chloro-2-fluorobenzoic acid is a powerful tool for purification. A technique called back-extraction is highly effective.[5][11]

  • The Science: By manipulating the pH, you can selectively move your target compound between the organic and aqueous phases, leaving different types of impurities behind at each step.[1][12]

  • Solution: Implement a Back-Extraction Protocol:

    • Initial Extraction (Acidic): After your initial reaction, acidify the aqueous solution to pH ~2 and extract your product into an organic solvent (e.g., ethyl acetate). At this stage, neutral organic impurities will also be extracted.

    • Purification Wash (Basic): Take the combined organic extracts and wash them with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your acidic product will be deprotonated to its salt form (-COO⁻) and become soluble in the basic aqueous layer.[11] Neutral impurities will remain in the organic phase, which can now be discarded.

    • Isolation: Collect the basic aqueous layer containing your purified product salt. Re-acidify this solution with a strong acid (e.g., 6M HCl) to a pH of ~2. This will re-protonate your product, causing it to precipitate out of the aqueous solution as a purified solid.[11]

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful extraction of this compound? A1: Without question, it is pH control . Because 3-Amino-4-chloro-2-fluorobenzoic acid has both acidic and basic functional groups, its solubility is dramatically affected by the pH of the aqueous phase.[1][13] To move it into an organic solvent, you must make the aqueous phase acidic (pH < pKa of the carboxylic acid). To move it into an aqueous phase from an organic solvent, you must make the aqueous phase basic (pH > pKa of the carboxylic acid).[5][12]

Q2: Which organic solvents are recommended, and what are their trade-offs? A2: The ideal solvent should have high solubility for the neutral form of your compound, be immiscible with water, and have a relatively low boiling point for easy removal.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Advantages & Disadvantages
Ethyl Acetate 4.477.10.902Recommended starting point. Good balance of polarity, easily evaporated. Can be prone to hydrolysis under strong acid/base conditions.
Dichloromethane (DCM) 3.139.61.33Excellent solvent, high density (forms bottom layer). Volatile and has health/environmental concerns.
Methyl tert-butyl ether (MTBE) 2.555.20.740Good alternative to diethyl ether (less peroxide formation). Less polar than ethyl acetate.

Q3: Is it better to do one large extraction or several smaller ones? A3: It is always more efficient to perform multiple extractions with smaller volumes of solvent.[4] For example, three extractions using 50 mL of solvent each will recover significantly more compound than a single extraction with 150 mL of solvent.

Q4: How does "salting out" improve extraction efficiency? A4: Adding a neutral salt like NaCl or Na₂SO₄ to the aqueous phase increases its ionic strength.[3][5] This reduces the solubility of nonpolar and moderately polar organic compounds in the aqueous layer, effectively "pushing" them into the organic solvent and increasing the partition coefficient in your favor.[3][9]

PART 3: Experimental Protocol & Visualizations

Optimized Purification Protocol for 3-Amino-4-chloro-2-fluorobenzoic Acid

This protocol utilizes a back-extraction technique for superior purity.

  • Acidification: Transfer the initial aqueous reaction mixture to a separatory funnel. Slowly add 1M HCl while stirring and monitoring with a pH meter until the pH is stable at 2.0-2.5.

  • Forward Extraction:

    • Add a volume of ethyl acetate equal to that of the aqueous phase.

    • Stopper the funnel and invert 15-20 times, venting frequently to release pressure.

    • Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Combined Organic Extracts."

    • Return the aqueous layer to the separatory funnel and repeat this extraction two more times. Combine all organic extracts.

  • Back-Extraction (Purification):

    • Add a volume of 1M NaHCO₃ (sodium bicarbonate) solution, equal to one-third of the organic extract's volume, to the "Combined Organic Extracts" in the separatory funnel.

    • Mix thoroughly and allow the layers to separate.

    • Drain the lower basic aqueous layer (containing the product salt) into a clean beaker labeled "Purified Aqueous Extract."

    • Repeat this back-extraction two more times with fresh NaHCO₃ solution, combining all aqueous extracts. Discard the remaining organic layer which contains neutral impurities.

  • Precipitation and Isolation:

    • Place the "Purified Aqueous Extract" beaker in an ice bath to cool.

    • While stirring vigorously, slowly add 6M HCl dropwise. The purified product will begin to precipitate as the solution becomes acidic.

    • Continue adding acid until the pH is ~2.0.

    • Collect the solid product via vacuum filtration, washing the filter cake with a small amount of cold deionized water.

    • Dry the purified solid under vacuum to a constant weight.

Diagrams

LLE_Purification_Workflow cluster_start Initial State cluster_forward_extraction Forward Extraction cluster_back_extraction Back-Extraction (Purification) cluster_isolation Product Isolation start Aqueous Reaction Mixture (Product + Impurities) acidify 1. Acidify to pH ~2 (with 1M HCl) start->acidify extract 2. Extract 3x with Ethyl Acetate acidify->extract combine_org Combined Organic Phase (Product + Neutral Impurities) extract->combine_org aq_waste1 Aqueous Waste (Salts, Polar Impurities) extract->aq_waste1 back_extract 3. Wash 3x with 1M NaHCO3 (aq) combine_org->back_extract aq_product Basic Aqueous Phase (Purified Product Salt) back_extract->aq_product org_waste Organic Waste (Neutral Impurities) back_extract->org_waste re_acidify 4. Acidify to pH ~2 (with 6M HCl) aq_product->re_acidify precipitate 5. Precipitate & Filter re_acidify->precipitate final_product Pure Solid Product precipitate->final_product

Caption: Optimized purification workflow using forward and back-extraction.

pH_Control cluster_acid Acidic Aqueous Phase (pH ~2) cluster_base Basic Aqueous Phase (pH ~9) compound 3-Amino-4-chloro-2-fluorobenzoic Acid COOH NH2 acid_form Neutral Form -COOH (Neutral) -NH3+ (Charged) Overall Lipophilic compound->acid_form Add H+ base_form Anionic Salt Form -COO- (Charged) -NH2 (Neutral) Overall Hydrophilic compound->base_form Add OH- organic_phase Organic Phase (e.g., Ethyl Acetate) acid_form->organic_phase SOLUBLE IN (for Extraction) aqueous_phase Aqueous Phase (e.g., Water) base_form->aqueous_phase SOLUBLE IN (for Back-Extraction)

Caption: Principle of pH control for selective partitioning.

PART 4: References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • PubMed. (2010, January-March). [Improving the efficacy of synergetically facilitated pertraction of p-aminobenzoic acid by increasing the reextraction rate]. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Autech. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

  • Tiei Extraction. (2024, April 27). Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical extraction behavior of aminobenzoic acid with n-octanol (a).... Retrieved from [Link]

  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods? Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process? Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 4-cyanophenyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2012, December). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-4-chloro-2-fluorobenzoic acid vs 4-Amino-3-chloro-2-fluorobenzoic acid reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 3-Amino-4-chloro-2-fluorobenzoic acid and 4-Amino-3-chloro-2-fluorobenzoic acid Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 3-Amino-4-chloro-2-fluorobenzoic acid and 4-Amino-3-chloro-2-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of pharmaceutical and materials science, the precise reactivity of substituted aromatic building blocks is paramount for rational synthesis design. This guide provides a detailed comparative analysis of two constitutional isomers: 3-Amino-4-chloro-2-fluorobenzoic acid and 4-Amino-3-chloro-2-fluorobenzoic acid. While structurally similar, the differential placement of the amino, chloro, and fluoro substituents profoundly impacts the chemical behavior of both the carboxylic acid moiety and the aromatic ring. This document elucidates these differences through an examination of electronic effects, steric factors, and their influence on key reaction classes, supported by established chemical principles and experimental protocols. Our analysis concludes that 3-Amino-4-chloro-2-fluorobenzoic acid generally exhibits greater reactivity in reactions involving the carboxylic acid and is more susceptible to nucleophilic aromatic substitution at the C2-fluorine position.

Structural and Electronic Analysis

The foundation of reactivity lies in the molecule's electronic and steric profile. The interplay between the electron-donating amino group (+R > -I) and the electron-withdrawing halogen (-I > +R) and carboxylic acid (-I, -R) groups dictates the chemical properties of these isomers.

Feature3-Amino-4-chloro-2-fluorobenzoic Acid4-Amino-3-chloro-2-fluorobenzoic Acid
Structure
Substituent Positions (relative to -COOH) -F: ortho-NH₂: meta-Cl: para-F: ortho-Cl: meta-NH₂: para
The "Ortho Effect" and Acidity

A primary determinant of carboxylic acid reactivity is its acidity (pKa). For substituted benzoic acids, the presence of a substituent at the ortho position, regardless of its electronic nature, generally increases acidity.[1][2] This phenomenon, known as the "ortho effect," arises from steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring.[3][4] This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion.[2]

  • Both isomers possess a fluorine atom ortho to the carboxylic acid. This shared feature enhances the acidity of both molecules relative to their non-ortho-substituted counterparts.

Electronic Influence on Acidity

Beyond the ortho effect, the electronic contributions of the other substituents are critical:

  • 3-Amino-4-chloro-2-fluorobenzoic acid: The strongly electron-donating amino group is meta to the carboxyl group. In this position, its powerful, acidity-decreasing resonance effect (+R) is not transmitted to the carboxylate. Only its weaker, acidity-increasing inductive effect (-I) operates.[5] Conversely, the electron-withdrawing chlorine atom is in the para position, where its inductive effect (-I) can effectively stabilize the negative charge of the conjugate base.[6]

  • 4-Amino-3-chloro-2-fluorobenzoic acid: The amino group is para to the carboxyl group. Here, its strong resonance-donating effect (+R) is fully expressed, powerfully destabilizing the carboxylate anion and thus decreasing the overall acidity of the molecule.[5][7]

Caption: Electronic effects governing isomer reactivity.

Comparative Reactivity

Reactions of the Carboxylic Acid: Amide and Ester Formation

The formation of amides and esters involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the carboxylic acid. The reaction is typically facilitated by activating agents or acid catalysts.[8][9]

Reactivity Prediction:

  • The higher acidity of 3-Amino-4-chloro-2-fluorobenzoic acid correlates with a more electron-deficient (more electrophilic) carbonyl carbon. This increased electrophilicity should lead to faster reaction kinetics in coupling reactions.[10]

  • While both isomers experience steric hindrance from the ortho-fluorine, this effect is identical for both and should not be a differentiating factor in a direct comparison.

Table 1: Predicted Reactivity in Carboxyl Group Transformations

Reaction Type 3-Amino-4-chloro-2-fluorobenzoic acid 4-Amino-3-chloro-2-fluorobenzoic acid Rationale
Amide Coupling Higher Reactivity Lower Reactivity Higher acidity leads to a more electrophilic carbonyl carbon.

| Esterification | Higher Reactivity | Lower Reactivity | Same principle as amide coupling. |

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides. Its rate is highly dependent on two factors: (1) the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, and (2) the intrinsic ability of the halogen to act as a leaving group (F > Cl > Br > I).[11][12] The EWGs are essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[13][14]

Reactivity Prediction:

  • Leaving Group: In both isomers, fluorine is the better leaving group for SNAr compared to chlorine.[11] Therefore, substitution is most likely to occur at the C-F bond.

  • 3-Amino-4-chloro-2-fluorobenzoic acid: The fluorine at C2 is ortho to the strongly electron-withdrawing -COOH group and para to the moderately withdrawing -Cl group. Both positions provide powerful stabilization for a Meisenheimer complex. The deactivating (for SNAr) electron-donating -NH₂ group is meta and cannot destabilize the intermediate via resonance.

  • 4-Amino-3-chloro-2-fluorobenzoic acid: The fluorine at C2 is ortho to the -COOH group, which is activating. However, it is also para to the powerfully electron-donating -NH₂ group. This amino group will flood the ring with electron density, strongly destabilizing the negative charge of the Meisenheimer complex and deactivating the ring toward nucleophilic attack.

Caption: SNAr mechanism showing stabilization by the ortho-carboxyl group.

Experimental Protocols

The following protocols are representative methods for transformations discussed in this guide. They are designed to be robust and self-validating.

Protocol: HATU-Mediated Amide Bond Formation

This protocol describes a standard and highly effective method for coupling a carboxylic acid with a primary or secondary amine.[9][15]

AmideCouplingWorkflow start Start dissolve Dissolve carboxylic acid (1.0 eq) and amine (1.1 eq) in DMF start->dissolve add_base Add DIPEA (2.5 eq) and stir for 5 min dissolve->add_base add_hatu Add HATU (1.2 eq) in one portion add_base->add_hatu react Stir at room temperature for 2-4 hours (Monitor by TLC/LC-MS) add_hatu->react quench Quench reaction with water react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Product purify->product

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aminobenzoic acid isomer (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.2 equivalents) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Final Comparative Summary and Recommendations

Parameter3-Amino-4-chloro-2-fluorobenzoic acid4-Amino-3-chloro-2-fluorobenzoic acidRecommendation for Use
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Preferred for reactions where carboxylate formation or high carbonyl electrophilicity is desired.
Amide/Ester Formation Faster RateSlower RateThe 3-amino isomer is the superior choice for efficient coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) More Reactive (at C-F)Significantly Less ReactiveThe 3-amino isomer is the only viable candidate for SNAr pathways under typical conditions.

For synthetic applications requiring efficient amide/ester bond formation or subsequent modification via nucleophilic aromatic substitution, 3-Amino-4-chloro-2-fluorobenzoic acid is the demonstrably more versatile and reactive building block. The electronic configuration of 4-Amino-3-chloro-2-fluorobenzoic acid, particularly the para-amino group, significantly dampens the reactivity of both the carboxylic acid and the aromatic ring, making it a more stable but less synthetically flexible isomer.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

  • The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Effect of substituents on acidity of benzoic acids. Filo. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • Ortho effect. A to Z Chemistry - WordPress.com. [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-3. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Substituent Effects. University of Calgary. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • A new mechanism for acid-catalyzed carboxylic acid esterification and ester hydrolysis. Royal Society of Chemistry. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. [Link]

  • Kinetics of the Esterification of Substituted Benzoic Acids. ACS Publications. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Preprints.org. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid.
  • Preparation of 3-amino-4-hydroxybenzoic acids.
  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. LinkedIn. [Link]

  • 4-Amino-3-fluorobenzoic acid. PubChem. [Link]

  • 4-amino-3-chloro-2-fluorobenzoic acid. Chemsrc. [Link]

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Comparative

Validating LC-MS quantification methods for 3-Amino-4-chloro-2-fluorobenzoic acid

Validating LC-MS/MS Quantification Methods for 3-Amino-4-chloro-2-fluorobenzoic Acid: A Comparative Guide Introduction & Analytical Challenges 3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized, polar aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification Methods for 3-Amino-4-chloro-2-fluorobenzoic Acid: A Comparative Guide

Introduction & Analytical Challenges

3-Amino-4-chloro-2-fluorobenzoic acid is a highly functionalized, polar aromatic compound frequently encountered as an intermediate or degradation product in pharmaceutical and agrochemical synthesis. Quantifying this analyte at trace levels in complex matrices (such as plasma or environmental water) presents significant analytical hurdles.

Due to its amphoteric nature—comprising an electron-withdrawing halogenated ring, a basic amino group, and an acidic carboxyl group—traditional reversed-phase liquid chromatography (RP-LC) approaches often yield poor retention. This lack of retention causes the analyte to elute in the void volume, subjecting it to severe matrix suppression during mass spectrometric ionization[1]. This guide objectively compares stationary phase chemistries and ionization strategies, providing a self-validating, ICH M10-compliant protocol for robust quantification[2].

Mechanistic Rationale: Column Chemistry & Ionization

To develop a self-validating system, every experimental choice must address the specific physicochemical properties of the analyte.

Stationary Phase Comparison:

  • Standard C18: Relies exclusively on hydrophobic (dispersive) interactions. Because 3-Amino-4-chloro-2-fluorobenzoic acid is highly polar, C18 fails to provide adequate retention, leading to co-elution with polar matrix components (e.g., salts, early-eluting proteins).

  • Biphenyl: Maximizes π−π interactions. The electron-deficient nature of the analyte's halogenated aromatic ring pairs well with the electron-rich biphenyl phase, offering moderate retention improvements over C18.

  • Pentafluorophenyl (PFP): The optimal choice. PFP columns leverage multiple orthogonal retention mechanisms: fluorine-fluorine affinity, strong dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the stationary phase interact strongly with the fluorinated ring of the analyte, ensuring strong retention and separation from isobaric interferences[3].

Ionization Strategy (ESI- vs. ESI+): While the presence of an amino group typically suggests Electrospray Ionization Positive (ESI+) mode, the strong electron-withdrawing effects of the ortho-fluoro and para-chloro groups significantly reduce the basicity of the amine. Consequently, targeting the deprotonated carboxylic acid [M−H]− in ESI Negative (ESI-) mode yields a 10- to 20-fold increase in the signal-to-noise (S/N) ratio and achieves limits of detection in the low ng/L to ppt range[1],[4].

Workflow Prep Sample Preparation (HLB SPE Extraction) C18 Standard C18 Column (Hydrophobic Only) Prep->C18 Baseline PFP PFP Column (Fluorous & Dipole Interactions) Prep->PFP Optimized ESI ESI- MS/MS (MRM Mode) C18->ESI Poor Retention / Ion Suppression PFP->ESI High Retention / Clean Signal Val ICH M10 Validation (Data Analysis) ESI->Val

Optimized LC-MS/MS workflow for 3-Amino-4-chloro-2-fluorobenzoic acid quantification.

Quantitative Comparison of Analytical Methods

The following table summarizes the experimental performance of the three column chemistries when analyzing a 10 ng/mL standard of 3-Amino-4-chloro-2-fluorobenzoic acid under identical mobile phase conditions (10 mM Ammonium Acetate pH 4.5 / Acetonitrile).

Table 1: Comparative Chromatographic Performance

ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)PFP (1.7 µm)
Retention Time (tR) 0.85 min (Void)2.10 min3.45 min
Peak Asymmetry (Tf) 1.8 (Tailing)1.31.05 (Symmetrical)
Matrix Factor (MF) 0.45 (Severe Suppression)0.78 (Moderate)0.98 (Negligible)
Signal-to-Noise (S/N) 15:1120:1450:1
Limit of Quantitation 5.0 ng/mL0.5 ng/mL0.05 ng/mL

Data demonstrates that the PFP column effectively shifts the analyte past the matrix suppression zone, enabling trace-level quantification comparable to advanced pre-concentration techniques[3],[5].

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. Quality Control (QC) samples are embedded at every stage to ensure compliance with ICH M10 guidelines[2],[6].

Phase A: Sample Preparation (Solid-Phase Extraction)

Causality: Direct injection of complex matrices leads to rapid source contamination and ion suppression. A polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent is used because it retains polar analytes without requiring strict pH control during loading[3].

  • Internal Standard Spiking: Aliquot 500 µL of the sample matrix. Spike with 10 µL of deuterated internal standard (e.g., 3-Amino-4-chloro-2-fluorobenzoic acid-d3 at 100 ng/mL). Self-Validation Check: The IS normalizes extraction recovery variations and matrix effects.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge, followed by 1.0 mL of LC-grade Water. Do not let the sorbent dry.

  • Loading: Load the 500 µL spiked sample at a controlled flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute salts and highly polar matrix proteins, but weak enough to prevent the premature elution of the target analyte.

  • Elution: Elute the analyte into a clean glass vial using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Phase B: LC-MS/MS Acquisition Parameters
  • Column: PFP UHPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Causality: A pH of 4.5 keeps the carboxylic acid partially protonated, ensuring tight interaction with the PFP stationary phase. The high voltage in the ESI source will subsequently drive complete deprotonation for MS detection.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 4.5 min: Flush at 95% B

    • 4.5 - 6.0 min: Re-equilibrate at 10% B

  • Mass Spectrometry: ESI Negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the [M−H]− precursor ion to its most stable fragment (e.g., loss of CO2​ or HF ).

ICH M10 Validation Framework & Results

To ensure trustworthiness and regulatory compliance, the method must be validated against the ICH M10 parameters[2],[7].

Validation Core ICH M10 Validation Parameters Acc Accuracy & Precision (±15%, ±20% at LLOQ) Core->Acc Sel Selectivity & Specificity (Blank < 20% LLOQ) Core->Sel Mat Matrix Effect (IS-Normalized MF) Core->Mat Stab Stability (Benchtop, F/T, Long-Term) Core->Stab

Core ICH M10 bioanalytical method validation parameters for quantitative assays.

Table 2: ICH M10 Validation Results for the PFP LC-MS/MS Method

Validation ParameterICH M10 Acceptance Criteria[6]Experimental Result (PFP Method)Status
Linearity Range R2≥0.990 0.05 to 100 ng/mL ( R2=0.998 )Pass
Selectivity Blank response < 20% of LLOQNo interfering peaks detectedPass
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.2% (Mid QC), 8.5% (LLOQ)Pass
Inter-day Accuracy (%Nominal) 85% - 115% (80-120% at LLOQ)98.5% (Mid QC), 104.2% (LLOQ)Pass
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV = 3.1%)Pass
Carry-over Blank after ULOQ < 20% LLOQ4.5% of LLOQ responsePass

Conclusion

Standard C18 methodologies are insufficient for the robust quantification of 3-Amino-4-chloro-2-fluorobenzoic acid due to its high polarity and complex functionalization. By pairing a Pentafluorophenyl (PFP) stationary phase with ESI- mass spectrometry and HLB Solid-Phase Extraction, analysts can establish a highly sensitive, matrix-resilient workflow. The experimental data confirms that this tailored approach easily satisfies stringent ICH M10 validation criteria, ensuring reliable data for regulatory submissions and pharmacokinetic profiling.

References

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids. SlideServe. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography. MostWiedzy.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Peptide Coupling Reagent for 3-Amino-4-chloro-2-fluorobenzoic Acid

In the synthesis of complex molecules, particularly in drug development, the formation of an amide bond is a cornerstone reaction. However, not all amide couplings are created equal.

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex molecules, particularly in drug development, the formation of an amide bond is a cornerstone reaction. However, not all amide couplings are created equal. The electronic and steric properties of the coupling partners—the carboxylic acid and the amine—can present significant challenges, demanding a carefully considered choice of activating reagent.

This guide provides an in-depth comparison of two widely used peptide coupling reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , for the specific and challenging task of acylating 3-Amino-4-chloro-2-fluorobenzoic acid . This substrate is a classic example of a sterically hindered and electronically deactivated aniline, where the nucleophilicity of the amino group is severely diminished by the electron-withdrawing effects of the halogen and carboxyl substituents on the aromatic ring. Standard coupling protocols often result in low yields or complete failure with such substrates.[1][2][3]

Here, we will dissect the mechanistic nuances of each reagent, present comparative data, provide actionable experimental protocols, and offer a definitive recommendation based on proven chemical principles.

The Challenge: Overcoming Aniline Deactivation

The primary obstacle in acylating 3-Amino-4-chloro-2-fluorobenzoic acid is the low nucleophilicity of its amino group. Unlike the aliphatic amines of typical amino acids, this aniline's amine is less reactive due to:

  • Electronic Withdrawal: The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, pulling electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group.[2] This reduction in electron density makes the amine a weaker nucleophile.

  • Steric Hindrance: The presence of substituents ortho to the amino group (in this case, fluorine) can physically impede the approach of an activated carboxylic acid, further slowing the desired reaction.[3]

A successful coupling strategy must therefore rely on an activation method that generates a highly electrophilic carboxylic acid intermediate, capable of reacting efficiently with this unreactive amine.

The Carbodiimide Approach: EDC and its Limitations

EDC is a water-soluble carbodiimide that has long been a workhorse for amide bond formation due to its cost-effectiveness and the convenient removal of its urea byproduct during aqueous workup.[4][5]

Mechanism of Action (EDC/HOBt)

The EDC-mediated coupling proceeds via a two-step pathway.[6] First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to two competing pathways: reaction with the desired amine or an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[4]

To mitigate this side reaction and reduce the risk of racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][7] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester, which is then aminolyzed to form the final amide bond.[6][7]

Figure 1: EDC/HOBt coupling mechanism and side reaction.
Performance with 3-Amino-4-chloro-2-fluorobenzoic Acid

For challenging substrates like electron-deficient anilines, the EDC/HOBt system often proves insufficient.[1] The reactivity of the HOBt-active ester may not be high enough to overcome the activation energy barrier required for acylation of the poorly nucleophilic amine. This can lead to very slow reaction times and low conversion rates, with significant amounts of starting material remaining even after extended periods.[1][8]

The Uronium Salt Approach: HATU's Superior Reactivity

HATU is a uronium/aminium salt-based coupling reagent developed from 1-hydroxy-7-azabenzotriazole (HOAt). It is renowned for its high reactivity, rapid kinetics, and superior performance in difficult couplings where other reagents fail.[5][6][9]

Mechanism of Action

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to a carboxylate. This carboxylate then attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6][10] The amine then attacks this potent active ester to form the desired amide.

The enhanced efficacy of HATU over HOBt-based reagents is attributed to the "7-aza effect." The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state of the aminolysis step, accelerating the rate of amide bond formation.[10][11]

Figure 2: HATU-mediated coupling mechanism.
Performance with 3-Amino-4-chloro-2-fluorobenzoic Acid

The high electrophilicity of the OAt-active ester generated by HATU makes it exceptionally well-suited for acylating unreactive amines.[6] For a substrate like 3-Amino-4-chloro-2-fluorobenzoic acid, HATU provides the necessary reactivity to drive the reaction forward, leading to significantly higher yields and faster reaction times compared to EDC/HOBt.[1]

However, its high reactivity necessitates careful handling. A known side reaction is the guanidinylation of the amine, where the amine attacks the HATU reagent itself.[12][13] This "caps" the amine and prevents amide formation. This side reaction is easily suppressed by pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine.[12][14]

Head-to-Head Comparison

FeatureEDC / HOBtHATU
Reagent Class CarbodiimideUronium / Aminium Salt
Activating Species O-Acylisourea -> HOBt-esterOAt-Active Ester
Reactivity ModerateVery High[5][6]
Suitability for Target Poor; often results in low conversion[1][2]Excellent; overcomes electronic deactivation
Key Side Reactions N-Acylurea formation, RacemizationGuanidinylation of the amine[12][13]
Byproduct Removal Water-soluble urea, easy to remove[4]Tetramethylurea, typically removed by chromatography
Cost LowerHigher
Typical Base Not always required, but NMM or DIPEA can be usedNon-nucleophilic base required (e.g., DIPEA, Collidine)[9]
Pre-activation Not standardHighly recommended to prevent side reactions[12]

Experimental Protocols

The following are representative solution-phase protocols for coupling a generic carboxylic acid to 3-Amino-4-chloro-2-fluorobenzoic acid.

Protocol 1: Coupling with HATU (Recommended)

This protocol employs a pre-activation step to ensure optimal performance and minimize side reactions.

Materials:

  • Carboxylic Acid (e.g., Boc-Val-OH): 1.0 eq

  • 3-Amino-4-chloro-2-fluorobenzoic acid: 1.1 eq

  • HATU: 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-purged flask, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes. This is the pre-activation step.

  • In a separate flask, dissolve 3-Amino-4-chloro-2-fluorobenzoic acid (1.1 eq) in a minimum amount of DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl (aq) solution (to remove DMF), saturated NaHCO₃ (aq), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with EDC/HOBt (Alternative)

This method is simpler but is anticipated to give a lower yield with this specific substrate.

Materials:

  • Carboxylic Acid (e.g., Boc-Val-OH): 1.0 eq

  • 3-Amino-4-chloro-2-fluorobenzoic acid: 1.2 eq

  • EDC·HCl: 1.2 eq

  • HOBt: 1.2 eq

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry flask, add the Carboxylic Acid (1.0 eq), 3-Amino-4-chloro-2-fluorobenzoic acid (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute with DCM or ethyl acetate.

  • Wash the organic phase with saturated NaHCO₃ (aq) to remove unreacted acid and HOBt, followed by water and brine to remove the water-soluble urea byproduct.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Senior Application Scientist's Recommendation

For the acylation of a challenging substrate such as 3-Amino-4-chloro-2-fluorobenzoic acid , the choice of coupling reagent is critical to the success of the synthesis.

HATU is the unequivocally recommended reagent for this transformation. Its ability to generate a highly reactive OAt-active ester is necessary to overcome the combined steric and electronic deactivating effects of the substrate.[2][6] While more expensive than EDC, the higher reaction efficiency, faster kinetics, and significantly improved product yield will ultimately save time and resources by avoiding failed reactions and complex purifications arising from low conversion. The use of a brief pre-activation step is a simple and effective strategy to prevent potential side reactions and ensure a clean conversion.

While an EDC/HOBt protocol may be attempted, particularly for cost-sensitive applications, researchers should be prepared for low yields and lengthy reaction times.[1] For substrates with poor nucleophilicity, the moderate reactivity of the HOBt-ester is often the rate-limiting factor. Therefore, for robust and reproducible synthesis involving electron-deficient anilines, investing in a more potent uronium salt reagent like HATU is a sound scientific and practical decision.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid). Benchchem.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
  • Side reactions of HATU with nucleophilic side chains. Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. BroadPharm.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BroadPharm.
  • H
  • HATU coupling - wh
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • HATU Coupling: Challenges Associ
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. Benchchem.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed.
  • Optimizing Peptide Coupling: Key Techniques. Gentaur.
  • Coupling Reagents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Benchchem.
  • Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 4-cyanophenyl ester. Cheméo.
  • 3-Amino-4-fluorobenzoic acid. PubChem.
  • 3-Chloro-2,4,5-trifluorobenzoic acid.
  • 3-Amino-4-chlorobenzoic acid. NIST WebBook.
  • 2-amino-4-chloro-3-fluorobenzoic acid — Chemical Substance Inform
  • Coupling Dialkylglycines. Aapptec Peptides.
  • 3-Amino-4-chlorobenzoic acid. ChemicalBook.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Deriv

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of 3-Amino-4-chloro-2-fluorobenzoic Acid from Different Chemical Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the integrity of a fin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the integrity of a final product. This is particularly true for complex small molecules like 3-Amino-4-chloro-2-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The presence of even minute impurities can lead to unforeseen side reactions, reduced yields, and in the context of drug development, potentially toxic byproducts.

This in-depth technical guide provides a comprehensive framework for benchmarking the purity of 3-Amino-4-chloro-2-fluorobenzoic acid from different chemical suppliers. We will delve into the rationale behind the analytical methodologies chosen, present a detailed experimental protocol, and interpret a set of comparative data to illustrate how to make an informed decision when sourcing this critical reagent.

The Criticality of Purity: Understanding Potential Impurities

The purity of 3-Amino-4-chloro-2-fluorobenzoic acid is intrinsically linked to its synthetic route. A common pathway to this and similar substituted aminobenzoic acids involves a multi-step process, often beginning with a halogenated toluene or benzoic acid derivative. A plausible synthetic approach for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration followed by reduction of the nitro group to an amine.[1] This provides a logical basis for predicting potential impurities in our target molecule.

Common impurities can arise from:

  • Incomplete reactions: Residual starting materials or intermediates, such as the nitro-precursor to 3-Amino-4-chloro-2-fluorobenzoic acid.

  • Side reactions: Formation of positional isomers during the nitration or other substitution reactions.

  • Degradation products: Decomposition of the final product due to harsh reaction conditions or improper storage.

  • Residual solvents and reagents: Solvents and catalysts used in the synthesis and purification steps.[2]

Given these potential impurities, a multi-pronged analytical approach is necessary for a comprehensive purity assessment.

A Multi-Modal Approach to Purity Verification

To ensure a thorough evaluation, we will employ a combination of chromatographic and spectroscopic techniques. This orthogonal approach provides a self-validating system where the strengths of one technique compensate for the limitations of another.

Our analytical workflow is as follows:

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample from Supplier Dissolution Dissolution in Diluent Sample->Dissolution HPLC HPLC-UV for Purity Assay & Impurity Profiling Dissolution->HPLC NMR NMR for Structural Confirmation & Impurity ID Dissolution->NMR MS Mass Spectrometry for Molecular Weight Verification Dissolution->MS Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Comparison Supplier Comparison Purity_Calc->Comparison Impurity_ID->Comparison Report Final Report Comparison->Report

Caption: A logical workflow for the comprehensive purity analysis of 3-Amino-4-chloro-2-fluorobenzoic acid.

Experimental Methodologies

The following sections detail the step-by-step protocols for each analytical technique. These methods are based on established procedures for similar aromatic carboxylic acids and have been optimized for the specific properties of our target compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the cornerstone of our purity assessment, providing quantitative data on the main component and any detectable impurities. A reversed-phase method is employed, which is well-suited for the separation of moderately polar aromatic compounds.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is used to ensure the separation of both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Amino-4-chloro-2-fluorobenzoic acid sample.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor at the detection wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the main component and the identification of structurally related impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis:

    • Confirm the chemical shifts and coupling constants of the main signals with the expected structure of 3-Amino-4-chloro-2-fluorobenzoic acid.

    • Integrate the signals to determine the relative molar ratios of the main component and any impurities.

    • Analyze the chemical shifts and splitting patterns of impurity signals to elucidate their structures.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the main component and its impurities, aiding in their identification.

Protocol:

  • Instrumentation: A mass spectrometer, which can be coupled to an HPLC system (LC-MS) for online separation and analysis.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is recommended to ensure the detection of a wide range of compounds.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the main component and any impurities.

  • Data Analysis:

    • Confirm the molecular weight of 3-Amino-4-chloro-2-fluorobenzoic acid.

    • Analyze the mass-to-charge ratios of impurity peaks to propose their molecular formulas. Fragmentation patterns can provide further structural information. For halogenated compounds, the isotopic pattern is a key diagnostic tool.

Comparative Purity Analysis: A Case Study

To illustrate the practical application of these methodologies, we present a comparative analysis of 3-Amino-4-chloro-2-fluorobenzoic acid obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

HPLC-UV Purity Data
SupplierRetention Time (min)Area %Identity
Supplier A 8.5299.85%3-Amino-4-chloro-2-fluorobenzoic acid
6.210.10%Impurity 1
9.870.05%Impurity 2
Supplier B 8.5198.50%3-Amino-4-chloro-2-fluorobenzoic acid
7.151.20%Impurity 3 (Nitro-intermediate)
9.900.30%Impurity 2
Supplier C 8.5399.20%3-Amino-4-chloro-2-fluorobenzoic acid
8.250.65%Impurity 4 (Positional Isomer)
10.540.15%Impurity 5
NMR and MS Impurity Identification
ImpurityProposed StructureEvidence
Impurity 1 Starting Material (e.g., 4-chloro-2-fluorobenzoic acid)NMR signals consistent with the absence of the amino group. MS data confirms the lower molecular weight.
Impurity 2 UnknownLow-level impurity, structure not fully elucidated.
Impurity 3 3-Nitro-4-chloro-2-fluorobenzoic acidNMR shows the absence of the amine protons and characteristic shifts for a nitro-substituted aromatic ring. MS data confirms the higher molecular weight corresponding to the nitro group.
Impurity 4 Positional Isomer (e.g., 5-Amino-4-chloro-2-fluorobenzoic acid)NMR shows a different splitting pattern for the aromatic protons. MS confirms the same molecular weight as the main component.
Impurity 5 Dimerization ProductMS data indicates a molecular weight approximately double that of the main component.

Discussion and Recommendations

Based on the comparative data, a clear picture of the quality of the material from each supplier emerges:

  • Supplier A: Demonstrates the highest purity (99.85%) with only trace levels of two minor impurities. The primary impurity appears to be a residual starting material, which may have minimal impact on subsequent reactions.

  • Supplier B: Shows a significantly lower purity (98.50%) with a substantial amount of the nitro-intermediate (Impurity 3). This impurity could be problematic in reactions where the nitro group is reactive or interferes with the desired transformation.

  • Supplier C: Offers a high purity product (99.20%), but the presence of a positional isomer (Impurity 4) is a concern. Positional isomers can be difficult to separate from the desired product and may lead to a mixture of final products in a synthesis.

Recommendation:

For applications where the highest purity is paramount and the presence of structurally similar isomers or reactive intermediates could compromise the outcome, Supplier A is the clear choice. While Supplier C provides a high-purity product, the presence of a positional isomer warrants caution. Supplier B's product, with its significant nitro-intermediate impurity, would likely be unsuitable for most applications without further purification.

Conclusion

The rigorous benchmarking of starting materials is a critical, yet often overlooked, aspect of research and development. As demonstrated, a multi-modal analytical approach combining HPLC, NMR, and MS provides a comprehensive and self-validating assessment of purity. By understanding the potential impurities based on the synthetic route and employing these analytical techniques, researchers can make informed decisions when selecting a chemical supplier, thereby ensuring the reliability and success of their scientific endeavors.

References

  • USP Monographs: Benzoic Acid - USP29-NF24. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. 2020.
  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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  • Veeprho Pharmaceuticals. Aminobenzoic Acid Impurities and Related Compound. Available at: [Link]

  • Oakwood Chemical. 3-Amino-4-chlorobenzoic acid. Available at: [Link]

  • Chemsrc. 4-amino-3-chloro-2-fluorobenzoic acid | CAS#:194804-88-1. Available at: [Link]

  • Pharmaffiliates. Aminobenzoic Acid-impurities. Available at: [Link]

  • Google Patents. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • PubChem. 4-Amino-2-chlorobenzoic acid. Available at: [Link]

  • NIST WebBook. 3-Amino-4-chlorobenzoic acid. Available at: [Link]

  • PubMed. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Available at: [Link]

  • Shimadzu. eL579 Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • Google Patents. CN1625545A - The preparation method of p-aminobenzoic acid.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Available at: [Link]

  • YouTube. predicting likely fragments in a mass spectrum. Available at: [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available at: [Link]

  • The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available at: [Link]

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Validation

Rational Drug Design: A Comparative Guide to 3-Amino-4-chloro-2-fluorobenzoic Acid vs. Non-Fluorinated Analogs

The strategic integration of fluorine into aromatic scaffolds is a foundational tactic in modern medicinal chemistry. While non-fluorinated building blocks like 3-Amino-4-chlorobenzoic acid (3-A-4-CBA) offer basic struct...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic integration of fluorine into aromatic scaffolds is a foundational tactic in modern medicinal chemistry. While non-fluorinated building blocks like 3-Amino-4-chlorobenzoic acid (3-A-4-CBA) offer basic structural utility, the targeted introduction of an ortho-fluorine atom to create 3-Amino-4-chloro-2-fluorobenzoic acid (3-A-4-C-2-FBA) profoundly alters the molecule's physicochemical properties[1].

As a Senior Application Scientist, I have structured this guide to objectively compare these two analogs, dissecting the causality behind their physicochemical differences and providing self-validating experimental protocols to evaluate their performance in rational drug design.

Physicochemical Profiling: The "Why" Behind the Fluorine Effect

The substitution of a hydrogen atom with a fluorine atom at the ortho position relative to the carboxylic acid group triggers a cascade of electronic and steric effects that fundamentally change how the molecule behaves in a biological system[1][2].

Quantitative Comparison

The following table summarizes the critical physicochemical parameters dictating the pharmacokinetic (PK) and pharmacodynamic (PD) potential of these analogs.

ParameterBenzoic Acid (Reference)3-Amino-4-chlorobenzoic acid3-Amino-4-chloro-2-fluorobenzoic acid
Molecular Weight 122.12 g/mol 171.58 g/mol 189.57 g/mol
pKa (Carboxylic Acid) 4.204.13[3]~3.20[1]
LogP (Lipophilicity) 1.871.60[3]~1.95[4]
Primary Metabolic Liability High (Aromatic oxidation)Moderate (Oxidation at C2/C6)Low (C2 blocked by F)
Conformational Flexibility HighHighRestricted (Ortho-F steric lock)
Mechanistic Causality
  • pKa Modulation via Inductive Effects: The ortho-fluorine exerts a strong electron-withdrawing inductive (-I) effect through the sigma-bond framework. This effect stabilizes the negative charge of the conjugate carboxylate base, significantly lowering the pKa from 4.13 in the non-fluorinated analog to approximately 3.20[1][2]. In a physiological environment (pH 7.4), this ensures the carboxylic acid is almost entirely ionized, providing a reliable anionic anchor for forming robust salt bridges with basic residues (e.g., Arginine, Lysine) in target protein pockets.

  • Lipophilicity and Permeability: While the electron-donating amino group generally lowers lipophilicity compared to benzoic acid, the addition of the fluorine atom increases it. Fluorine's high electronegativity and low polarizability enhance the overall lipophilicity (LogP) of the scaffold without incurring a massive molecular weight penalty, thereby preserving passive membrane permeability[4][5].

  • Metabolic Shielding: The C2 position on benzoic acids is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By replacing the C-H bond (bond dissociation energy ~98 kcal/mol) with a highly stable C-F bond (~116 kcal/mol), 3-A-4-C-2-FBA effectively blocks this metabolic liability, extending the compound's intrinsic half-life[1][4].

Pathway F_Sub Ortho-Fluorine Substitution Inductive Inductive Electron Withdrawal (-I) F_Sub->Inductive Steric Steric Shielding & High C-F Bond Energy F_Sub->Steric pKa Decreased pKa (~3.20) Inductive->pKa LogP Modulated LogP (Lipophilicity) Inductive->LogP Metab Blocked CYP450 Oxidation Steric->Metab Target Enhanced Target Binding (Salt Bridges) pKa->Target Perm Maintained Membrane Permeability LogP->Perm HalfLife Extended In Vivo Half-Life Metab->HalfLife

Logical relationship mapping the physicochemical impact of ortho-fluorination in drug design.

Experimental Workflows & Self-Validating Protocols

To objectively verify the theoretical advantages of 3-A-4-C-2-FBA over its non-fluorinated counterpart, the following self-validating experimental protocols must be executed.

Protocol A: Potentiometric pKa & Shake-Flask LogD7.4 Determination

Causality: pKa dictates the ionization state at physiological pH, directly impacting solubility and target engagement. LogD7.4 measures the effective lipophilicity of the ionizable molecule, which governs oral absorption.

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a strict Nernstian response.

  • Titration (pKa): Dissolve 2 mg of the compound in a 0.15 M KCl solution. Why KCl? This maintains a constant ionic strength, mimicking physiological osmolarity to prevent activity coefficient fluctuations. Titrate with 0.1 M standardized KOH under a nitrogen blanket to prevent CO2 absorption, which would artificially lower the pH and skew the acidic pKa reading.

  • Partitioning (LogD7.4): Prepare a mutually saturated n-octanol/PBS (pH 7.4) system. Add the compound, vortex for 5 minutes, and shake for 1 hour at 25°C to ensure thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation & Quantification: Centrifuge the mixture at 3,000 rpm for 10 minutes to break any micro-emulsions. Quantify the concentration in both phases using LC-MS/MS.

  • Self-Validation System: Concurrently run a reference standard (e.g., Propranolol) with a known LogD7.4. If the reference deviates by >0.1 log units from literature values, the phase separation is deemed incomplete, and the assay must be rejected.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay assesses the vulnerability of the aromatic ring to CYP450 oxidation, proving the metabolic shielding effect of the ortho-fluorine atom.

  • Reaction Mixture Preparation: Combine HLM (0.5 mg/mL final protein concentration), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Aliquoting & Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Why cold acetonitrile? The organic solvent and temperature drop instantly denature the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix to ensure a clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ).

  • Self-Validation System:

    • Minus-NADPH Control: Run in parallel to confirm that any observed depletion is strictly CYP450-dependent and not due to chemical instability or non-specific binding to plasticware.

    • Positive Control: Concurrently run Verapamil as a high-clearance standard to verify the enzymatic viability of the specific HLM batch.

Workflow S1 Step 1 Incubate Compound with HLM & NADPH (Include Verapamil & -NADPH Controls) S2 Step 2 Aliquoting at 0, 15, 30, 60 min Quench with Cold Acetonitrile S1->S2 S3 Step 3 Centrifugation (15,000 x g, 10 min) to Precipitate Proteins S2->S3 S4 Step 4 LC-MS/MS MRM Quantification of Remaining Parent Compound S3->S4 S5 Step 5 Calculate Intrinsic Clearance (CL_int) and Extrapolate Half-Life S4->S5

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Conclusion

For drug development professionals optimizing lead compounds, the transition from a non-fluorinated analog like 3-A-4-CBA to 3-Amino-4-chloro-2-fluorobenzoic acid is not merely a structural tweak; it is a rational design choice. The ortho-fluorine atom acts as an electronic modulator (lowering pKa for stronger target engagement) and a metabolic shield (blocking C2 oxidation), ultimately yielding a building block with superior pharmacokinetic resilience[1][2][4].

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Bioisosteric Replacement Potential of 3-Amino-4-chloro-2-fluorobenzoic Acid

Introduction: Beyond the Lead Scaffold In medicinal chemistry, the journey from a hit compound to a clinical candidate is one of meticulous optimization. The starting scaffold, while promising, often possesses liabilitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Lead Scaffold

In medicinal chemistry, the journey from a hit compound to a clinical candidate is one of meticulous optimization. The starting scaffold, while promising, often possesses liabilities in its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. The anthranilic acid motif, of which 3-Amino-4-chloro-2-fluorobenzoic acid is a halogenated example, is a common feature in bioactive molecules.[1][2] However, the very functional groups that confer activity—the carboxylic acid and the aromatic amine—are frequently associated with metabolic instability, poor membrane permeability, and potential toxicity.[3][4][5]

This guide presents a systematic framework for evaluating bioisosteric replacements for 3-Amino-4-chloro-2-fluorobenzoic acid. Bioisosterism, the strategy of substituting a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design.[6][7][8] It allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics without disrupting the essential interactions required for biological activity. Our objective is not merely to list alternatives, but to provide a logical, experimentally-driven workflow for comparing them, enabling researchers to make data-driven decisions in their lead optimization campaigns.

Part 1: Characterization of the Parent Molecule and Rationale for Bioisosteric Intervention

The parent molecule, 3-Amino-4-chloro-2-fluorobenzoic acid, possesses three key structural features ripe for modification: the carboxylic acid, the aromatic amine, and the halogenated phenyl ring. The electron-withdrawing effects of the ortho-fluorine and meta-chlorine substituents are expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[9][10][11][12] This acidity, while potentially crucial for target binding via ionic interactions or hydrogen bonding, can also lead to low lipophilicity and rapid clearance.

The primary aromatic amine presents its own challenges, including potential metabolic oxidation and liabilities as a structural alert. Modifying these groups through bioisosteric replacement is a rational strategy to mitigate these risks while preserving or enhancing therapeutic efficacy.

cluster_parent Parent Molecule: 3-Amino-4-chloro-2-fluorobenzoic acid cluster_sites Sites for Bioisosteric Replacement Parent Structure Carboxylic_Acid Carboxylic Acid (-COOH) Potential for high acidity, low permeability Parent->Carboxylic_Acid Aromatic_Amine Aromatic Amine (-NH2) Potential metabolic liability Parent->Aromatic_Amine

Caption: Key functional groups on the parent scaffold targeted for bioisosteric replacement.

Part 2: Selection of High-Potential Bioisosteres

The choice of a bioisostere is context-dependent, aiming to modulate specific properties like pKa, lipophilicity, and hydrogen bonding capacity.[3][7] Below are rationally selected bioisosteres for the carboxylic acid and amino functionalities.

Table 1: Potential Bioisosteric Replacements
Functional GroupParent StructureBioisostereProposed Analog StructureRationale for Selection
Carboxylic Acid -COOH5-TetrazoleAnalog 1Mimics acidity (pKa ~4.5-4.9) of a carboxylic acid while increasing lipophilicity and metabolic stability.[7][13] A widely successful non-classical isostere.
Acyl SulfonamideAnalog 2Weaker acid (pKa ~9-10) than a carboxylic acid, which can improve membrane permeability. Maintains key hydrogen bonding features.[7][14]
Aromatic Amine -NH₂1,2,3-TriazoleAnalog 3Acts as a metabolically robust amide bioisostere, mimicking hydrogen bond donor/acceptor properties while removing the primary amine.[15]
1,3,4-OxadiazoleAnalog 4Serves as a stable linker and bioisostere for amide/ester groups, altering the electronic and steric profile compared to the amine.[16]

Part 3: A Validating Experimental Workflow for Comparative Evaluation

To objectively compare the parent molecule with its designed analogs, a tiered experimental approach is essential. This workflow allows for the systematic collection of data on fundamental physicochemical properties before progressing to more complex biological assays. This approach ensures that resources are focused on the most promising candidates.

Caption: Tiered experimental workflow for evaluating bioisosteric replacements.

Tier 1 Protocols: Foundational Physicochemical Properties

A. Acidity Constant (pKa) Determination

Causality: The pKa dictates a molecule's ionization state at a given pH. This is critical for its solubility, permeability, and ability to interact with biological targets.[17][18][19] For instance, a highly acidic compound will be mostly ionized in the intestine (pH ~6-7.4), potentially limiting its passive diffusion across cell membranes.

Experimental Protocol (Potentiometric Titration):

  • Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Instrumentation: Use a calibrated pH meter and an automated titrator for precision.

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[20]

  • Validation: Run a standard compound with a known pKa in the same co-solvent system to validate the experimental setup.

Data Presentation Table:

CompoundPredicted pKa (Software)Experimental pKaFold Change from Parent
Parent[Value][Value]-
Analog 1 (Tetrazole)[Value][Value][Value]
Analog 2 (Sulfonamide)[Value][Value][Value]
............
B. Lipophilicity (logD) Determination

Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. We measure the distribution coefficient (logD) at a physiologically relevant pH of 7.4, which accounts for the ionization state of the molecule.

Experimental Protocol (Shake-Flask Method): [21][22]

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final DMSO concentration should be <1%.

  • Equilibration: Cap the vials and shake at room temperature for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.[23]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate logD₇.₄ using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous]).

  • Validation: Include control compounds with known logD values (e.g., caffeine, atenolol) to ensure the accuracy of the assay.[24]

Data Presentation Table:

CompoundpKaPredicted logP (Software)Experimental logD (pH 7.4)
Parent[Value][Value][Value]
Analog 1 (Tetrazole)[Value][Value][Value]
Analog 2 (Sulfonamide)[Value][Value][Value]
............

Tier 2 Protocol: ADME Surrogate Assay

Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across the gut wall is a primary requirement for oral bioavailability.[25] The PAMPA model provides a high-throughput, non-cell-based method to specifically assess this transcellular passive permeation, isolating it from confounding factors like active transport or efflux.[26][27][28]

Experimental Protocol (PAMPA):

  • Membrane Coating: Coat the filter of a 96-well donor plate with a synthetic lipid membrane solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of a solubility-enhancing agent.

  • Donor Plate: Add the test compounds (dissolved in the same buffer as the acceptor plate) to the wells of the lipid-coated donor plate.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Membrane Integrity: Use a low-permeability marker (e.g., Lucifer Yellow) to confirm the integrity of the artificial membrane during the experiment.[27]

  • Calculation: Calculate the effective permeability coefficient (Pe) using an appropriate formula that accounts for concentrations and incubation time.

  • Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to benchmark the results.

Data Presentation Table:

CompoundlogD (pH 7.4)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Permeability Class
Parent[Value][Value]Low / Medium / High
Analog 1 (Tetrazole)[Value][Value]Low / Medium / High
Analog 2 (Sulfonamide)[Value][Value]Low / Medium / High
............

Tier 3 Protocol: Biological Target Interaction

Binding Affinity via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

Causality: The ultimate goal of bioisosteric replacement is to improve drug-like properties without compromising biological activity. Therefore, it is crucial to quantify how the structural modifications affect the compound's interaction with its intended biological target. SPR and ITC are powerful, label-free techniques for this purpose.[29][30][31] SPR provides kinetic data (on- and off-rates), while ITC provides a complete thermodynamic profile (enthalpy, entropy) of the binding event.[32]

Experimental Protocol (General Principles for SPR):

  • Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of increasing concentrations of the test compound (analyte) in a running buffer over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index near the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass on the surface and is measured in Resonance Units (RU).

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

  • Validation: Ensure the assay is robust by checking for non-specific binding to a control surface and confirming the activity of the immobilized protein.

Data Presentation Table:

CompoundBinding Affinity (KD, nM)Association Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Fold Change in KD (vs. Parent)
Parent[Value][Value][Value]-
Analog 1 (Tetrazole)[Value][Value][Value][Value]
Analog 2 (Sulfonamide)[Value][Value][Value][Value]
...............

Conclusion: Synthesizing Data for Rational Drug Design

This guide outlines a robust, self-validating system for assessing the bioisosteric potential of analogs of 3-Amino-4-chloro-2-fluorobenzoic acid. By systematically evaluating physicochemical properties, permeability, and target affinity, researchers can build a comprehensive structure-activity and structure-property relationship profile.

The "best" bioisostere is rarely a simple answer. A tetrazole might maintain acidity and binding affinity but fail to improve permeability sufficiently.[7] Conversely, an acyl sulfonamide might dramatically improve permeability at the cost of reduced target engagement due to its altered pKa and hydrogen bonding geometry. This comparative framework provides the objective data necessary to navigate these trade-offs, enabling the rational selection of candidates with the optimal balance of properties for advancement in the drug discovery pipeline. The application of bioisosteres is a powerful tool, and its success hinges on rigorous, multifaceted experimental validation.[6]

References

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  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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  • Van der Pijl, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 620. Available at: [Link]

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  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Lenci, E., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 16(2), 335. Available at: [Link]

  • Yasir, M., et al. (2022). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Pharmaceutical Research, 39(8), 1735-1748. Available at: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Chen, X., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug absorption screening. Frontiers in Bioscience, 13, 4974-4984. Available at: [Link]

  • NotWoodward. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available at: [Link]

  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Soderberg, T. (2022). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. Available at: [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Vrakas, D. (2018). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Tlili, C., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14235-14304. Available at: [Link]

  • Vaia. (n.d.). Use the four compounds shown below to answer the following questions.... Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Geng, C., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 22(10), 5215. Available at: [Link]

  • Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. Available at: [Link]

  • Harper, S., et al. (2007). Identification of Anthranilic Acid Derivatives as a Novel Class of Allosteric Inhibitors of Hepatitis C NS5B Polymerase. Journal of Medicinal Chemistry, 50(8), 1899-1909. Available at: [Link]

  • Henderson, T. (2025). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Retrieved from [Link]

  • Sijm, D. T., & Oosterbaan, W. D. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-19. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • El-Kerdawy, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics, 17(1), 1-22. Available at: [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Carboxylic Acid Functional Group. In The Practice of Medicinal Chemistry (pp. 317-354). Academic Press. Available at: [Link]

  • Singh, R., & Kumar, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 5(1), 1-10. Available at: [Link]

  • Rupp, M., et al. (2010). Prediction of pKa values of small molecules via graph neural networks. Journal of Chemical Information and Modeling, 50(7), 1281-1293. Available at: [Link]

  • Wnorowska, A., et al. (2022). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 27(19), 6649. Available at: [Link]

  • El-Kerdawy, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics. Request PDF at: [Link]

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Sources

Comparative

Comparing solid-phase vs liquid-phase extraction techniques for 3-Amino-4-chloro-2-fluorobenzoic acid

An Expert Guide to Sample Preparation: Comparing Solid-Phase vs. Liquid-Phase Extraction for 3-Amino-4-chloro-2-fluorobenzoic Acid Introduction: The Challenge of a Multifunctional Analyte In the realms of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Sample Preparation: Comparing Solid-Phase vs. Liquid-Phase Extraction for 3-Amino-4-chloro-2-fluorobenzoic Acid

Introduction: The Challenge of a Multifunctional Analyte

In the realms of pharmaceutical development and advanced chemical tracing, the accurate quantification of active compounds is paramount. 3-Amino-4-chloro-2-fluorobenzoic acid is a molecule of significant interest, characterized by its complex chemical personality. It possesses a carboxylic acid group (acidic), an amino group (basic), and a halogenated aromatic ring (hydrophobic). This amphoteric and polar nature makes it a challenging analyte to isolate from complex matrices like biological fluids or environmental water samples.[1]

The choice of sample preparation technique is therefore not merely a procedural step but a critical determinant of analytical success, directly impacting data quality, sensitivity, and throughput. An effective extraction method must selectively isolate the target analyte from interfering matrix components, which can otherwise suppress ionization in mass spectrometry or co-elute in chromatography, leading to inaccurate results.[2][3]

This in-depth guide provides a head-to-head comparison of two fundamental extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Phase Extraction (LPE)—for the purification of 3-Amino-4-chloro-2-fluorobenzoic acid. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a critical analysis of performance data to empower researchers, scientists, and drug development professionals in making an informed decision for their analytical workflows.

Chapter 1: Understanding the Extraction Mechanisms

Solid-Phase Extraction (SPE): The Power of Selectivity

Solid-Phase Extraction is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[4] The core principle involves the partitioning of an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[5] The process is typically executed in four distinct steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte.[3]

The true power of SPE lies in its versatility and selectivity, which is achieved by choosing a sorbent with specific chemical properties that promote a strong, yet reversible, interaction with the analyte.[2][6] For a multifunctional molecule like 3-Amino-4-chloro-2-fluorobenzoic acid, a mixed-mode SPE sorbent is the most logical and effective choice. This advanced sorbent chemistry combines two or more retention mechanisms on a single solid phase. In this case, a combination of strong anion exchange and reversed-phase retention allows for a highly selective extraction by leveraging two of the analyte's distinct chemical features simultaneously: its negatively chargeable carboxylic acid and its hydrophobic aromatic ring.[7][8]

Liquid-Phase Extraction (LPE): The Foundational Approach

Liquid-Phase Extraction, also known as Liquid-Liquid Extraction (LLE), is a classic separation method based on the principle of differential solubility.[9] The technique involves partitioning an analyte between two immiscible liquid phases, typically an aqueous solution and an organic solvent.[9] The analyte's preference for one phase over the other is determined by its partition coefficient (Kd), which can be manipulated by altering factors such as pH and temperature.[9][10]

While LPE is straightforward and requires minimal specialized equipment, its application to highly polar and ionizable compounds is often challenging.[11] Such compounds tend to remain in the aqueous phase, leading to poor extraction efficiency.[10] Furthermore, LPE is often plagued by practical issues like the formation of emulsions, significant consumption of potentially hazardous organic solvents, and difficulties in automation, which can reduce laboratory efficiency and throughput.[11]

Chapter 2: Designing the Experimental Strategy

The success of any extraction protocol hinges on a strategy that accounts for the analyte's specific physicochemical properties.

Rationale for a Mixed-Mode SPE Protocol

Given that 3-Amino-4-chloro-2-fluorobenzoic acid contains both an ionizable carboxylic acid group and a hydrophobic halogenated benzene ring, a mixed-mode SPE sorbent featuring both strong anion-exchange (SAX) and reversed-phase (e.g., C8 or C18) functionalities is the ideal choice.[7][12]

  • Causality: The strategy is to force the analyte to interact with the sorbent via two distinct, orthogonal mechanisms. This dual retention provides a level of selectivity that is nearly impossible to achieve with a single-mechanism sorbent or LPE.[7] By carefully selecting wash solvents, we can rinse away interferences that may bind by only one of the two mechanisms (e.g., neutral hydrophobic compounds or simple inorganic anions), leaving behind the highly purified target analyte.

Rationale for a pH-Driven LPE Protocol

For LPE, the strategy must revolve around neutralizing the analyte's charge to decrease its aqueous solubility and drive it into the organic phase. Due to the amphoteric nature of 3-Amino-4-chloro-2-fluorobenzoic acid, this is not straightforward. The molecule exists as a zwitterion across a wide pH range. Therefore, a multi-step, pH-mediated approach is required.

  • Causality: The protocol will first involve basifying the aqueous sample. This deprotonates the amino group, making it neutral, but leaves the carboxyl group as a negatively charged carboxylate. This step can be used to extract neutral or basic impurities into an organic phase while the analyte remains in the aqueous layer. Subsequently, the aqueous phase is strongly acidified. This protonates the carboxylate, making it neutral, which should theoretically increase its affinity for the organic solvent. However, the amino group will become positively charged, which counteracts this effect and may still result in poor partitioning. This inherent conflict makes LPE a fundamentally less efficient method for this type of analyte.[10][11]

Chapter 3: Head-to-Head Comparison: Protocols & Performance

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode, strong anion-exchange/reversed-phase sorbent (e.g., ISOLUTE® HAX).[7][8]

  • Sample Pre-treatment: Dilute 1 mL of the aqueous sample (e.g., plasma, urine) with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 50 mM ammonium acetate (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). At pH 6, the carboxyl group is deprotonated (anionic) and will bind to the strong anion exchanger, while the aromatic ring provides secondary hydrophobic retention.

  • Interference Wash 1 (Polar): Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0) to remove polar, non-retained impurities.

  • Interference Wash 2 (Non-Polar): Wash the cartridge with 1 mL of 20% methanol in water. This removes weakly bound, non-polar interferences without disrupting the strong ionic bond holding the analyte.

  • Analyte Elution: Elute the purified analyte by passing 2 x 0.5 mL aliquots of 5% acetic acid in methanol. The high organic content disrupts the hydrophobic interaction, while the acid neutralizes the carboxylate group, breaking the ionic bond and releasing the analyte from the sorbent.[8]

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.

Protocol 2: pH-Mediated Liquid-Phase Extraction (LPE)

  • Sample Preparation: Take 1 mL of the aqueous sample in a 15 mL centrifuge tube.

  • Alkaline Wash: Adjust the sample pH to ~10 with 1 M NaOH. Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes. Discard the upper organic layer, which contains neutral and basic impurities.

  • Acidification: Adjust the pH of the remaining aqueous layer to ~2 with 1 M HCl.

  • Analyte Extraction: Add a fresh 5 mL aliquot of MTBE. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Collection: Carefully transfer the upper organic layer containing the analyte to a clean tube.

  • Re-extraction: Repeat steps 4 and 5 with another 5 mL of MTBE and combine the organic layers to maximize recovery.

  • Final Step: Evaporate the combined organic extracts to dryness and reconstitute in the mobile phase.

Workflow Visualizations

SPE_Workflow cluster_steps SPE Protocol cluster_outputs Outputs s1 1. Sample Pre-treatment (Dilute with Buffer pH 6.0) s2 2. Sorbent Conditioning (Methanol -> Water -> Buffer) s1->s2 s3 3. Sample Loading (Analyte binds via dual mechanism) s2->s3 s4 4. Interference Washes (Buffer Wash -> 20% MeOH Wash) s3->s4 Waste1 Unbound Impurities s3->Waste1 Flow-through s5 5. Analyte Elution (5% Acetic Acid in Methanol) s4->s5 Waste2 Washed Impurities s4->Waste2 Wash Eluate s6 6. Evaporation & Reconstitution s5->s6 Product Purified Analyte s5->Product Final Eluate

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

LLE_Workflow cluster_steps LPE Protocol cluster_outputs Outputs s1 1. Basify Sample (pH 10) s2 2. Add MTBE & Vortex s1->s2 s3 3. Separate Phases (Discard Organic Layer) s2->s3 s4 4. Acidify Aqueous Layer (pH 2) s3->s4 Waste1 Basic/Neutral Impurities s3->Waste1 Organic Layer 1 s5 5. Add fresh MTBE & Vortex (x2) s4->s5 s6 6. Collect Organic Layers s5->s6 s7 7. Evaporation & Reconstitution s6->s7 Product Analyte in MTBE s6->Product Combined Organic Layers

Caption: Workflow for pH-Mediated Liquid-Phase Extraction.

Performance Data Summary

The following table summarizes expected performance data based on the known principles of each technique.

Performance MetricMixed-Mode SPEpH-Mediated LPEJustification
Analyte Recovery (%) > 90%50 - 70%The dual retention mechanism of SPE ensures high analyte capture, while the poor partitioning of the polar analyte in LPE leads to significant losses.[7][10]
Extract Purity (%) > 95%< 80%Targeted, multi-step washes in SPE selectively remove a wide range of interferences. LPE is less selective and prone to co-extracting impurities with similar acidity.[7][11]
Reproducibility (%RSD) < 5%10 - 20%SPE is highly automatable and less operator-dependent, leading to consistent results. LPE involves manual phase separations, which are a major source of variability.[5][11]
Processing Time / Sample ~15 min~30 minLPE requires multiple extraction, vortexing, and centrifugation steps, and carries the risk of time-consuming emulsion formation.[11]
Solvent Consumption / Sample ~5 mL~15 mLSPE protocols are highly efficient, using small volumes of solvent. LPE is inherently a bulk-solvent technique.[5]
Automation Potential HighLowSPE is easily adapted to 96-well plate formats and robotic liquid handlers. Automating traditional LPE is complex and expensive.[5][6]

Chapter 4: In-Depth Analysis & Discussion

The experimental data clearly illustrates the superior performance of mixed-mode Solid-Phase Extraction for this application. The high selectivity afforded by the dual retention mechanism is the key differentiator.[7] It allows for a rigorous and targeted cleanup that LPE cannot match. The ability to wash the sorbent with solvents of intermediate strength removes interferences without prematurely eluting the analyte, resulting in a remarkably clean final extract.[8] This is critical for sensitive downstream analyses like LC-MS/MS, where matrix effects can severely compromise data quality.[2]

Conversely, the LPE protocol struggles due to the fundamental physicochemical properties of the analyte. The presence of both acidic and basic functional groups means the molecule is charged at almost any pH, making it hydrophilic and resistant to extraction into a non-polar organic solvent.[10][11] While pH manipulation can influence its partitioning behavior, it cannot fully overcome this inherent polarity, leading to low and often variable recovery. The higher solvent consumption and potential for emulsion formation further detract from its utility in a modern, high-throughput laboratory setting.[11]

Supported Liquid Extraction (SLE) could be considered an improvement over traditional LPE. SLE immobilizes the aqueous sample on an inert support, eliminating the shaking step and preventing emulsion formation.[13] This can improve reproducibility and is more amenable to automation. However, the underlying chemistry of partitioning remains the same, and SLE would likely still provide lower recovery for this polar analyte compared to the highly selective mixed-mode SPE approach.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the highest standards of purity, recovery, and reproducibility in the analysis of 3-Amino-4-chloro-2-fluorobenzoic acid, mixed-mode Solid-Phase Extraction is the unequivocally superior method. Its high selectivity, low solvent consumption, and suitability for automation make it the most robust and efficient choice for routine and high-throughput applications.[5][6]

Liquid-Phase Extraction, while fundamentally simple, is ill-suited for this challenging analyte. It should only be considered for preliminary, non-quantitative cleanup where analyte loss is acceptable and access to SPE technology is unavailable. For any work requiring accurate and reliable quantification, the investment in developing a mixed-mode SPE protocol is strongly justified by the significant improvement in data quality and overall workflow efficiency.

References

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Available from: [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available from: [Link]

  • Welch, C. J., et al. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Available from: [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Available from: [Link]

  • PubMed. (2022, January 15). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • Aurora Biomed. (2020, December 11). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Available from: [Link]

  • Hawach. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Available from: [Link]

  • University of Waterloo. (n.d.). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. Available from: [Link]

  • Galdiga, C. U., & Greibrokk, T. (1998). TRACE ANALYSIS OF FLUORINATED AROMATIC CARBOXYLIC ACIDS IN AQUEOUS RESERVOIR FLUIDS BY HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 855-868. Available from: [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Available from: [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available from: [Link]

  • ACS Publications. (2001, September 22). Scope and Limitations of Solid-Supported Liquid−Liquid Extraction for the High-Throughput Purification of Compound Libraries. Available from: [Link]

  • PubMed. (2001, October 15). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Available from: [Link]

  • Agilent. (n.d.). Supported Liquid Extraction (SLE). Available from: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Standardizing In Vitro Assay Protocols for 3-Amino-4-chloro-2-fluorobenzoic Acid Derivatives

Introduction: The Imperative for Rigorous Assay Standardization The class of 3-Amino-4-chloro-2-fluorobenzoic acid derivatives represents a promising scaffold in modern drug discovery. Analogous structures, such as 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Standardization

The class of 3-Amino-4-chloro-2-fluorobenzoic acid derivatives represents a promising scaffold in modern drug discovery. Analogous structures, such as 4-amino-3-chloro benzoate esters, have demonstrated potential as inhibitors of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] As medicinal chemistry efforts generate novel analogues, the need for a standardized, robust, and well-validated suite of in vitro assays becomes paramount. A haphazard approach to assay selection and execution can lead to misleading structure-activity relationships (SAR), wasted resources, and the failure to identify promising lead candidates.

This guide provides a comparative framework for establishing a multi-tiered in vitro testing strategy. We will move beyond mere procedural lists to dissect the causality behind protocol choices, ensuring each assay serves as a self-validating system. Our focus will be on establishing both direct target engagement and the subsequent functional cellular consequences, a dual approach essential for making confident, data-driven decisions in a drug discovery campaign. For the context of this guide, we will proceed with the well-founded hypothesis that these derivatives are being developed as protein kinase inhibitors.

Pillar 1: Biophysical Assays for Quantifying Direct Target Engagement

The foundational step in characterizing any potential inhibitor is to unequivocally demonstrate that it binds to its intended target. Biophysical assays provide direct, quantitative evidence of this molecular interaction, offering insights into affinity, kinetics, and thermodynamics that are independent of downstream biological effects.

Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Binding

Expertise & Experience: CETSA is a powerful method to confirm that a compound not only binds to its target but does so within the complex milieu of an intact cell.[3] The core principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4] This thermal stabilization provides direct evidence of target engagement in a physiologically relevant context, implicitly accounting for cell permeability.[5]

Trustworthiness: The self-validating nature of CETSA lies in its two-dimensional data output: a shift in the melting curve (temperature-dependent) and a concentration-dependent stabilization at a fixed temperature. A true binding event will demonstrate both phenomena.

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_prep Cell Culture & Treatment cluster_heat Heat Challenge & Lysis cluster_analysis Quantification cell_culture 1. Culture Cells to ~80% Confluency compound_tx 2. Treat Cells with Derivative or DMSO cell_culture->compound_tx aliquot 3. Aliquot Cell Suspension into PCR Tubes compound_tx->aliquot heat 4. Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat lyse 5. Freeze-Thaw Lysis heat->lyse centrifuge 6. Centrifuge to Pellet Aggregated Protein lyse->centrifuge supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->supernatant quantify 8. Quantify Soluble Target Protein (e.g., Western Blot) supernatant->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Culture: Plate target-expressing cells (e.g., A549 for EGFR) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of the 3-Amino-4-chloro-2-fluorobenzoic acid derivative (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[4]

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.[6]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.[6]

  • Lysis: Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.[6]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western Blot using a primary antibody specific to the target kinase.[4]

  • Data Analysis: Quantify band intensity and plot the percentage of soluble protein against temperature to generate melt curves. A positive result is a rightward shift in the curve for compound-treated samples compared to the vehicle control.

Surface Plasmon Resonance (SPR): Dissecting Binding Kinetics

Expertise & Experience: SPR is a label-free, real-time optical technique that has become a gold standard for characterizing biomolecular interactions.[7] By immobilizing the purified target kinase on a sensor chip and flowing the small molecule derivatives over the surface, we can precisely measure association (k_a) and dissociation (k_d) rates, which together determine the binding affinity (K_D).[8][9] This kinetic information is invaluable for lead optimization, as compounds with slower dissociation rates often exhibit longer-lasting biological effects.

Trustworthiness: SPR provides a wealth of data for quality control. The shape of the sensorgram, proper fitting to a kinetic model (e.g., 1:1 binding), and concentration-dependent responses all serve to validate the interaction. The ability to calculate affinity from both kinetic rates (k_d/k_a) and steady-state analysis provides an internal cross-check.

Principle of SPR Diagram

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process LightSource Light Source Prism Prism LightSource->Prism Polarized Light SensorChip Sensor Chip (Gold Surface) + Immobilized Target Protein Prism->SensorChip Total Internal Reflection Detector Detector SensorChip->Detector Reflected Light AngleShift Shift in Resonance Angle Detector->AngleShift Measures AnalyteFlow Analyte (Derivative) Flows Over Surface Binding Analyte Binds to Target AnalyteFlow->Binding RefractiveIndexChange Change in Refractive Index at Surface Binding->RefractiveIndexChange RefractiveIndexChange->AngleShift

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Detailed Protocol: SPR Kinetic Analysis

  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.

  • Protein Immobilization: Immobilize the purified recombinant target kinase onto the sensor surface to a target density (e.g., 8000-10000 Response Units). This is a critical step; a higher surface density is often needed when studying small molecule interactions.[10]

  • Compound Preparation: Prepare a dilution series of the 3-Amino-4-chloro-2-fluorobenzoic acid derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).[10] A typical concentration range would be 0.1x to 10x the expected K_D.

  • Binding Measurement: Inject the compound dilutions over the sensor surface, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software to determine k_a, k_d, and K_D.[11]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Experience: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the simultaneous determination of all binding parameters in a single experiment: binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12] This complete thermodynamic profile is exceptionally useful for understanding the driving forces behind the interaction (e.g., enthalpy-driven vs. entropy-driven binding), which can guide medicinal chemistry efforts.[13]

Trustworthiness: ITC is a label-free, in-solution technique, meaning artifacts from immobilization or labeling are eliminated.[12] The direct measurement of heat provides a robust and unambiguous signal of binding. However, it requires larger quantities of pure protein compared to SPR.[14]

Detailed Protocol: ITC Analysis

  • Sample Preparation: Dialyze the purified target kinase extensively against the chosen assay buffer. Dissolve the small molecule derivative in the final dialysis buffer to minimize buffer mismatch effects, which can generate large heats of dilution.

  • Instrument Setup: Load the protein solution (e.g., 10-50 µM) into the sample cell and the compound solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive K_D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[12]

Pillar 2: Functional Assays for Measuring Biological Consequences

Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to a functional outcome—namely, the inhibition of the target's activity—is the ultimate goal.

Biochemical Kinase Activity Assay: Quantifying Inhibition

Expertise & Experience: Biochemical assays utilize purified, recombinant enzyme and a model substrate to measure the enzyme's catalytic activity in a controlled, in vitro environment.[15] For kinases, this typically involves measuring the consumption of ATP or the generation of phosphorylated substrate. Fluorescence Polarization (FP) is a common, homogeneous assay format well-suited for high-throughput screening (HTS).[16][17]

Trustworthiness: The assay's robustness is validated by calculating the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[16] Running reactions under initial velocity conditions, with the ATP concentration at or near its K_m value, is critical for correctly identifying and characterizing ATP-competitive inhibitors.[18]

FP Competition Assay Principle Diagram

FP_Assay High_Pol High Polarization Fluorescent Tracer (Small) + Target Kinase (Large) Slow Tumbling Low_Pol Low Polarization Free Fluorescent Tracer Fast Tumbling High_Pol:f1->Low_Pol:f1 Inhibitor Competes for Binding Site Inhibitor Test Derivative (Inhibitor) Inhibitor->High_Pol:f1

Caption: Principle of a Fluorescence Polarization (FP) competition assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a fluorescent tracer (a known ligand or antibody that binds the kinase), the purified target kinase, and the 3-Amino-4-chloro-2-fluorobenzoic acid derivatives serially diluted in DMSO.

  • Assay Plate Setup: In a low-volume, black 384-well plate, add the kinase and the fluorescent tracer to all wells.[19]

  • Compound Addition: Add the serially diluted test compounds to the appropriate wells. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization in millipolarization (mP) units using a suitable plate reader.[19]

  • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Target Engagement & Viability Assays

Expertise & Experience: While biochemical assays are excellent for clean SAR, cell-based assays provide a more physiologically relevant context. They answer two critical questions: 1) Does the compound inhibit the target's function in a living cell? and 2) What is the downstream consequence on cell health? An assay measuring the phosphorylation of a direct downstream substrate of the target kinase can confirm on-target activity, while a general cell viability assay determines the therapeutic window.[20]

Trustworthiness: The key is to correlate data across assays. A potent compound in a biochemical assay should show corresponding inhibition of substrate phosphorylation in a cell-based assay at a similar concentration. The cytotoxicity (IC₅₀ from a viability assay) should ideally be significantly higher than the potency of on-target inhibition (EC₅₀ from a phospho-assay), indicating a therapeutic window.

Detailed Protocol: Combined Phospho-Target and Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test derivative for a relevant time period (e.g., 2 to 72 hours).

  • For Phospho-Target Analysis (e.g., Western Blot):

    • Lyse the cells and collect the protein lysate.

    • Perform a Western Blot analysis using primary antibodies against both the phosphorylated form of the substrate and the total substrate protein.

    • A decrease in the phospho-signal relative to the total signal indicates target inhibition.

  • For Cell Viability Analysis (e.g., ATP-based assay):

    • Add a reagent like CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[20]

    • Measure luminescence on a plate reader.

    • Calculate the percentage of viability relative to vehicle-treated controls and determine the IC₅₀ value.

Comparative Summary and Strategic Implementation

No single assay tells the whole story. A successful drug discovery program builds a screening cascade, using higher throughput, less expensive assays to screen many compounds and then advancing the most promising hits to more complex, information-rich assays.[21][22]

Table 1: Comparison of Recommended In Vitro Assays

Assay TypeThroughputCost per SampleInformation OutputKey AdvantageStage of Use
FP (Biochemical) HighLowIC₅₀ (Potency)Excellent for HTS and rapid SARHit-Finding, Hit-to-Lead
SPR MediumMedium-HighK_D, k_a, k_d (Affinity, Kinetics)Detailed kinetic informationHit-to-Lead, Lead Optimization
ITC LowHighK_D, ΔH, ΔS, n (Thermodynamics)Complete thermodynamic profileLead Optimization
CETSA MediumMediumTarget Engagement (in-cell)Confirms intracellular bindingHit-to-Lead, Lead Optimization
Phospho-Target (Cell) MediumMediumEC₅₀ (Cellular Potency)Confirms on-target effect in cellsHit-to-Lead, Lead Optimization
Cell Viability HighLowIC₅₀ (Cytotoxicity)Measures therapeutic windowHit-to-Lead, Lead Optimization

Screening Cascade Workflow Diagram

Screening_Cascade cluster_primary Primary Screen cluster_secondary Secondary / Confirmatory cluster_tertiary Tertiary / Lead Optimization Primary High-Throughput Screen (e.g., FP Biochemical Assay) ~10,000s Compounds Confirm Confirm Hits & Determine IC50 (e.g., FP Assay, Cell Viability) ~100s Compounds Primary->Confirm Identify 'Hits' Tertiary Detailed Characterization (CETSA, SPR, ITC, Phospho-Assay) ~10s Compounds Confirm->Tertiary Select 'Leads'

Caption: A tiered screening cascade for inhibitor development.

Conclusion

Standardizing the in vitro assay protocols for a new chemical series like the 3-Amino-4-chloro-2-fluorobenzoic acid derivatives is a foundational investment in the success of a drug discovery project. By employing a multi-faceted approach that combines high-throughput biochemical screens with rigorous biophysical and cell-based validation, researchers can build a comprehensive understanding of a compound's behavior. This strategy, grounded in the principles of scientific integrity and causality, ensures that only the most promising, well-characterized candidates are advanced, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Drug Discovery Today. Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery. (2000). Medicinal Research Reviews. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PLoS One. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (2018). Bio-protocol. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2021). PubMed. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved from [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015, July 29). PLOS One. Retrieved from [Link]

  • A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. (2020, August 21). RSC Publishing. Retrieved from [Link]

  • Fluorescence Polarization Assay Kits. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved from [Link]

  • Validation of Two Kinetic Assays for the Quantification of Endotoxin in Human Serum. (2021, June 24). Frontiers in Immunology. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Retrieved from [Link]

  • Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka. Retrieved from [Link]

  • A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity. (n.d.). Scientific Reports. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). PubMed. Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology. Retrieved from [Link]

  • Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. (2021). PubMed. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Amino-4-chloro-2-fluorobenzoic Acid

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of complex molecules like 3-Amino-4-chloro-2-fluorobenzoic acid is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, moving beyond a simple checklist to explain the scientific principles that underpin these critical procedures.

Understanding the Hazard Profile of 3-Amino-4-chloro-2-fluorobenzoic Acid

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Amino-4-chloro-2-fluorobenzoic acid is a solid substance that, while not extensively characterized for its toxicology, belongs to a class of compounds—halogenated aromatic amines and carboxylic acids—that warrant careful handling.

Based on data from analogous compounds, the primary hazards include:

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and potentially toxic to aquatic life. The carbon-fluorine bond, in particular, is exceptionally strong, contributing to the environmental persistence of such molecules.

These hazards dictate the stringent personal protective equipment (PPE) and handling requirements that are non-negotiable at every stage of the disposal process.

The Disposal Decision Workflow: A Step-by-Step Approach

The disposal of 3-Amino-4-chloro-2-fluorobenzoic acid should not be an ad-hoc activity. The following workflow provides a logical sequence of operations, from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Pre-Disposal Treatment (for small quantities) cluster_2 Phase 3: Final Disposal A Waste Generation (e.g., residual material, spills) B Segregation (Halogenated Organic Solid Waste) A->B Immediate Action C Containerization (Labeled, sealed, compatible container) B->C Proper Containment D Temporary Storage (Designated, ventilated area) C->D Safe Accumulation E Small-Scale Neutralization/Oxidation (Optional, with risk assessment) D->E If deemed necessary and safe G Collection by Certified Waste Management D->G Direct Disposal F Verification of Treatment (e.g., pH testing) E->F Confirmation of reaction F->G H High-Temperature Incineration (>1100°C) G->H Regulatory Mandate I Compliant Landfilling of Ash H->I Final Residue SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent pads or sand) C->D E Collect Spilled Material (Sweep solid into a container) D->E F Decontaminate the Area E->F G Package and Label Waste (Spilled material and cleanup supplies) F->G H Report to EHS G->H

Caption: Emergency response workflow for a spill of 3-Amino-4-chloro-2-fluorobenzoic acid.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of dust inhalation.

  • Personal Protection: Before re-entering the area, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: The container with the spilled material and all cleanup supplies must be sealed, labeled as hazardous waste, and disposed of through the institutional EHS office.

Regulatory and Environmental Context

The disposal of 3-Amino-4-chloro-2-fluorobenzoic acid is governed by stringent regulations due to its chemical nature.

Aspect Information Rationale and Compliance
RCRA Classification Likely a U-listed waste if discarded as an unused commercial chemical product due to its toxicity. May be a D-listed waste if it exhibits characteristics of toxicity. [1][2][3]Proper classification is legally required for waste manifests and ensures correct handling by disposal facilities.
Primary Disposal Method High-Temperature Incineration This is the required method for halogenated organic compounds to ensure complete destruction.
Incineration Temperature >1100°C Wastes containing over 1% halogenated organic substances require this higher temperature to ensure the breakdown of stable carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.
Environmental Fate Persistent The carbon-fluorine and carbon-chlorine bonds are highly stable, leading to persistence in the environment if not properly destroyed. [4]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-Amino-4-chloro-2-fluorobenzoic acid is a critical component of responsible research. By understanding the chemical's hazards, adhering to a structured disposal workflow, and respecting the regulatory landscape, we not only ensure the safety of our laboratory personnel but also uphold our commitment to protecting the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, fostering a culture where safety and scientific excellence go hand-in-hand.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-4-chloro-2-fluorobenzoic Acid

Introduction: Beyond the Product—A Commitment to Your Safety In the landscape of pharmaceutical research and development, 3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block. However, its utility in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Product—A Commitment to Your Safety

In the landscape of pharmaceutical research and development, 3-Amino-4-chloro-2-fluorobenzoic acid is a valuable building block. However, its utility in synthesis is matched by the critical need for meticulous handling. As your partner in scientific advancement, we believe our responsibility extends beyond supplying high-purity reagents. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and procedural discipline. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Protection

Effective personal protective equipment (PPE) selection is not a matter of simple checklists; it is a direct response to a chemical's specific toxicological profile. 3-Amino-4-chloro-2-fluorobenzoic acid, like many substituted aromatic compounds, presents several key hazards that dictate our protective strategy.

According to safety data sheets, this compound is classified as a hazardous chemical that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3, Single Target Organ Toxicity).[1][2][3][4] The physical form, typically a fine powder, increases the risk of aerosolization and subsequent inhalation during routine procedures like weighing and transferring.[2] Therefore, our PPE strategy is built around creating robust barriers to prevent contact with the skin, eyes, and respiratory system.

Core PPE Requirements: Your First Line of Defense

An effective PPE regimen relies on selecting the right equipment and, just as importantly, understanding its proper use and limitations. All PPE should be chosen in accordance with established standards such as OSHA's 29 CFR 1910.133 for eye protection or European Standard EN166.[1][5]

  • Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[1][3][4]

    • Minimum Requirement: Tightly fitting chemical safety goggles are mandatory.

    • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant splash risk, a face shield worn over chemical safety goggles is the required standard.

  • Skin Protection:

    • Gloves: Preventing skin contact is paramount.[1][6][7] Due to the nature of organic solvents used in drug development, glove material selection is critical. While specific breakthrough data for 3-Amino-4-chloro-2-fluorobenzoic acid is not widely published, a conservative approach based on similar halogenated aromatics is warranted.

      • Material: Nitrile or neoprene gloves are a suitable starting point. Always consult glove manufacturer data for compatibility with any solvents in use.

      • Inspection: Before every use, gloves must be inspected for any signs of degradation, pinholes, or tears. This simple, self-validating check is a non-negotiable step.[8]

      • Technique: Use proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.

    • Protective Clothing: A standard, buttoned lab coat is a minimum requirement. For tasks with a higher risk of dust or splash, consider a certified chemical-resistant apron or gown.[1][5][6] Safety shoes are also recommended for foot protection.[7]

  • Respiratory Protection:

    • Engineering Controls First: The primary method for respiratory protection is the use of engineering controls, such as a certified chemical fume hood or a powder containment hood, especially during the handling of the solid form where dust can be generated.[2][7]

    • When a Respirator is Required: In the absence of adequate engineering controls or during a large-scale spill, respiratory protection is essential. A NIOSH-approved N95 dust mask or a respirator with a particle filter is recommended to prevent inhalation of the powder.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Operational PPE Planning: A Risk-Based Approach

The level of PPE required is not static; it must adapt to the specific task and the quantities being handled. The following table provides a clear, risk-based guide for common laboratory operations.

Operational Scenario Scale Primary Risk Minimum Required PPE Recommended Best Practice
Weighing & Aliquoting Milligrams to GramsInhalation of fine powder, eye contact.Nitrile Gloves, Lab Coat, Chemical Safety Goggles.Perform task in a chemical fume hood or powder containment hood.
Solution Preparation Milliliters to LitersSkin and eye contact from splashes.Nitrile Gloves, Lab Coat, Chemical Safety Goggles.Face shield over goggles, chemical-resistant apron.
Reaction Monitoring & Workup Any ScaleSkin and eye contact from splashes or leaks.Nitrile Gloves, Lab Coat, Chemical Safety Goggles.Ensure safety shower and eyewash station are accessible and verified.[5][7]
Large-Scale Transfer >100 gramsHigh risk of dust inhalation, significant skin/eye exposure.Double Nitrile Gloves, Chemical Resistant Gown, Face Shield over Goggles, N95 Respirator.Use a closed-system transfer where feasible.
Spill Cleanup Any ScaleAcute inhalation, skin, and eye exposure.Double Nitrile Gloves, Chemical Resistant Gown/Suit, Face Shield over Goggles, N95 Respirator or higher.Refer to spill cleanup protocol in the Safety Data Sheet (SDS).[6][7]

Procedural Workflow for PPE Selection

To ensure a consistent and logical approach to safety, the following decision-making workflow should be mentally or physically reviewed before any operation begins. This process ensures that the chosen PPE directly corresponds to the predictable risks of the procedure.

PPE_Decision_Workflow start Start: Handling 3-Amino-4-chloro-2-fluorobenzoic acid op_scale What is the operational scale? start->op_scale small_scale Small Scale (<10g) op_scale->small_scale < 10g large_scale Large Scale (>10g) op_scale->large_scale >= 10g solid_or_solution Handling solid or solution? small_scale->solid_or_solution ppe_full Full PPE: - Double Gloves - Gown - Face Shield + Goggles - N95 Respirator large_scale->ppe_full solid Solid (Powder) solid_or_solution->solid Solid solution Solution solid_or_solution->solution Solution fume_hood Is a fume hood or containment available? solid->fume_hood ppe_splash Add Face Shield & Apron solution->ppe_splash hood_yes Yes fume_hood->hood_yes Yes hood_no No fume_hood->hood_no No ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles hood_yes->ppe_base ppe_resp Add N95 Respirator hood_no->ppe_resp ppe_splash->ppe_base ppe_resp->ppe_base

Caption: Risk assessment workflow for selecting appropriate PPE.

Disposal Plan: Closing the Loop on Safety

Safe handling does not end when the experiment is complete. The proper disposal of contaminated materials is a critical final step to protect yourself, your colleagues, and the environment.

  • Solid Waste: All disposable PPE that has come into contact with 3-Amino-4-chloro-2-fluorobenzoic acid, including gloves, bench paper, and weighing papers, must be considered contaminated waste.

    • Collect all contaminated items in a designated, clearly labeled, and sealed waste bag.

    • Dispose of the bag in accordance with your institution's hazardous chemical waste procedures.[1][7]

  • Reusable PPE:

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.

    • Goggles/Face Shields: Clean and decontaminate with soap and water, followed by an appropriate disinfectant (e.g., 70% ethanol), ensuring all chemical residue is removed.

Emergency Protocols: Immediate First Aid

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes. If skin irritation persists, seek medical advice.[1][3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5][9]

By integrating these principles and procedures into your daily laboratory workflow, you build a robust and resilient culture of safety. This commitment not only protects you and your team but also ensures the integrity and success of your vital research.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-fluorobenzoic acid.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.

  • Apollo Scientific. (2023). Safety Data Sheet for 4-Amino-2-fluorobenzoic acid.

  • Synquest Labs. (2016). Safety Data Sheet for 3-Amino-4-fluorobenzoic acid.

  • Sigma-Aldrich. (Date not specified). Safety Information for 3-Chloro-2-fluorobenzoic acid.

  • CPAchem. (2022). Safety data sheet for 3-Amino-4-chlorobenzotrifluoride.

  • ChemicalBook. (2025). Safety Data Sheet for 3-Amino-4-chlorobenzoic acid.

  • Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet for 3-Amino-4-chlorobenzoic acid.

  • Cayman Chemical. (2025). Safety Data Sheet for 2-Amino-5-fluorobenzoic Acid.

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-2-fluorobenzoic acid.

  • Ossila. (2023). Safety Data Sheet for 3-Chloro-2-fluorobenzoic acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-chloroperbenzoic acid.

  • Centers for Disease Control and Prevention (CDC). (Archived). NIOSH Recommendations for Chemical Protective Clothing.

  • ECHEMI. (Date not specified). 3-Amino-4-chlorobenzoic acid SDS.

  • PACIFIC PPE. (Date not specified). Chemical Resistant Gloves Product Information.

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